Ceftiofur hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H18ClN5O7S3 |
|---|---|
Molecular Weight |
560 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H17N5O7S3.ClH/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);1H/b23-11+;/t12-,16-;/m1./s1 |
InChI Key |
KEQFDTJEEQKVLM-BIDYTWAPSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl |
Synonyms |
ceftiofur ceftiofur hydrochloride ceftiofur sodium Naxcel U 64279A U-64279E |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Ceftiofur Hydrochloride Against Gram-Positive Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceftiofur (B124693) hydrochloride, a third-generation cephalosporin (B10832234) antibiotic, is a critical tool in veterinary medicine for the management of bacterial infections. This technical guide provides a comprehensive examination of the core mechanism of action of ceftiofur against gram-positive bacteria. It delves into the molecular interactions with penicillin-binding proteins (PBPs), summarizes quantitative efficacy data, outlines detailed experimental protocols for mechanism-of-action studies, and explores the evolving landscape of bacterial resistance. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.
Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Ceftiofur hydrochloride exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and viability in gram-positive bacteria.[1][2] The primary molecular targets of ceftiofur are the penicillin-binding proteins (PBPs), a group of enzymes located on the inner surface of the bacterial cell membrane that catalyze the final steps of peptidoglycan synthesis.[1]
Peptidoglycan, a hallmark of the bacterial cell wall, is a rigid, mesh-like polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. This cross-linking, or transpeptidation, is the critical step inhibited by ceftiofur. By binding to the active site of PBPs, ceftiofur acylates the serine residue, forming a stable, inactive covalent adduct. This inactivation of PBPs prevents the formation of the peptide cross-links, leading to a weakened cell wall that can no longer withstand the high internal osmotic pressure of the bacterium.[1] The ultimate result is cell lysis and bacterial death.
A key advantage of ceftiofur is its stability in the presence of many β-lactamase enzymes, which are a common mechanism of resistance in bacteria that inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring.[1][2]
Quantitative Data: In Vitro Efficacy of Ceftiofur
The in vitro potency of ceftiofur against various gram-positive pathogens is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values for ceftiofur against a selection of clinically relevant gram-positive bacteria.
Table 1: Ceftiofur MIC Values against Streptococcus suis
| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| 94 | Not Specified | 0.12 | Not Specified[3] |
Table 2: Ceftiofur MIC Values against Various Gram-Positive Pathogens
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Not Specified | Not Specified | Not Specified | Not Specified |
| Coagulase-negative staphylococci | Not Specified | Not Specified | Not Specified | Not Specified |
| Streptococcus dysgalactiae | Not Specified | Not Specified | Not Specified | Not Specified |
| Streptococcus uberis | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the in vitro susceptibility of a bacterial isolate to an antimicrobial agent.
3.1.1. Principle
A standardized inoculum of the test bacterium is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. The MIC is read as the lowest concentration of the antimicrobial that inhibits visible growth.
3.1.2. Methodology
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial isolate onto a suitable non-selective agar (B569324) plate (e.g., Tryptic Soy Agar with 5% sheep blood) and incubate for 18-24 hours at 35-37°C.
-
Select 3-5 well-isolated colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth) or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Ceftiofur Dilutions:
-
Prepare a stock solution of this compound of known concentration.
-
Perform serial twofold dilutions of the ceftiofur stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the ceftiofur dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of ceftiofur that completely inhibits visible growth.
-
Penicillin-Binding Protein (PBP) Binding Assay (Competitive Fluorescent Probe Displacement)
This assay determines the affinity of a β-lactam antibiotic for specific PBPs.
3.2.1. Principle
Unlabeled ceftiofur is used to compete with a fluorescently labeled β-lactam probe (e.g., Bocillin-FL) for binding to the PBPs in whole bacterial cells or membrane preparations. The reduction in fluorescence intensity of the PBP bands on a gel corresponds to the binding of the unlabeled competitor.
3.2.2. Methodology
-
Bacterial Culture and Membrane Preparation:
-
Grow the gram-positive bacterial strain of interest to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).
-
Lyse the cells (e.g., by sonication or French press) and isolate the cell membranes by ultracentrifugation.
-
-
Competition Assay:
-
Incubate aliquots of the membrane preparation with increasing concentrations of ceftiofur for a defined period (e.g., 10 minutes at 37°C).
-
Add a fixed concentration of a fluorescent β-lactam probe (e.g., Bocillin-FL) to each sample and incubate for a further defined period (e.g., 10 minutes at 37°C).
-
-
Detection and Analysis:
-
Stop the reaction by adding a sample buffer and denature the proteins by heating.
-
Separate the PBPs by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
Quantify the fluorescence intensity of each PBP band. The concentration of ceftiofur that causes a 50% reduction in the fluorescence intensity (IC₅₀) for a specific PBP is determined by plotting the percentage of inhibition against the logarithm of the ceftiofur concentration.
-
Mechanisms of Resistance in Gram-Positive Bacteria
The primary mechanism of resistance to β-lactam antibiotics, including ceftiofur, in gram-positive bacteria is the alteration of the target PBPs, which reduces their binding affinity for the antibiotic.
Alterations in Penicillin-Binding Proteins (PBPs)
Mutations in the genes encoding PBPs can lead to amino acid substitutions in the active site of the enzyme, sterically hindering the binding of ceftiofur. This is a significant resistance mechanism in streptococci.
-
Streptococcus suis : Specific mutations in PBP1a, PBP2a, PBP2b, and PBP2x have been strongly associated with a decrease in susceptibility to ceftiofur.[4][5] For example, substitutions such as S477D/G in PBP1a, E549Q and A568S in PBP2a, T625R in PBP2b, and Q453H in PBP2x have been identified in ceftiofur-non-susceptible isolates.[4][6]
-
Streptococcus agalactiae : Strains with decreased susceptibility to ceftiofur have been found to harbor mutations in PBP1B, PBP2B, and PBP2X.[7][8]
-
Enterococcus faecalis and Enterococcus faecium : These species exhibit intrinsic resistance to cephalosporins.[9][10] This is primarily due to the presence of a low-affinity PBP, Pbp5, which can continue to function in cell wall synthesis even in the presence of cephalosporins.[10] Other genetic determinants, such as the two-component signal transduction system CroRS and the Ser/Thr kinase IreK, are also involved in mediating this intrinsic resistance.[9]
β-Lactamase Production
While more common in gram-negative bacteria, the production of β-lactamases can also contribute to resistance in some gram-positive bacteria. These enzymes hydrolyze the β-lactam ring of ceftiofur, rendering it inactive.
Conclusion
This compound remains a potent antimicrobial agent against a range of gram-positive pathogens. Its mechanism of action, centered on the inhibition of peptidoglycan synthesis via PBP inactivation, is well-established. However, the emergence of resistance, primarily through PBP alterations, underscores the importance of continued surveillance and research. A deeper understanding of the molecular interactions between ceftiofur and its targets, as well as the genetic basis of resistance, is crucial for the development of next-generation antimicrobial strategies and for preserving the efficacy of this important veterinary therapeutic.
References
- 1. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hexiapharm.com [hexiapharm.com]
- 3. Studies on the Antibacterial Activity of Ceftiofur Sodium in Vitro and Birds [scirp.org]
- 4. Relationship between Penicillin-Binding Proteins Alterations and β-Lactams Non-Susceptibility of Diseased Pig-Isolated Streptococcus suis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Streptococcus suis serotype 9 in Italy: genomic insights into high-risk clones with emerging resistance to penicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Mutations of Penicillin-Binding Proteins in Streptococcus agalactiae Isolates from Cattle with Decreased Susceptibility to Penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. Mechanisms of antibiotic resistance in enterococci - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Ceftiofur Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Ceftiofur (B124693) hydrochloride is a semisynthetic, third-generation cephalosporin (B10832234) antibiotic exclusively for veterinary use.[1][2] It is recognized for its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria, including beta-lactamase-producing strains.[3][4] This guide provides a detailed overview of its molecular structure, core chemical properties, mechanism of action, and key experimental protocols relevant to its analysis and application.
Molecular Structure and Identification
The chemical structure of Ceftiofur hydrochloride is centered around a β-lactam ring fused to a dihydrothiazine ring, which is characteristic of cephalosporins.[3] Its stability against many β-lactamase enzymes is enhanced by key functional groups, including an aminothiazole ring and a methoxyimino group.[5] The molecule also features a furan-2-carbonylthiomethyl side chain which contributes to its antibacterial efficacy.[3] this compound is the hydrochloride salt form of ceftiofur.[3][6]
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Source |
| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride | [3][7] |
| CAS Number | 103980-44-5 | [1][2][3][6][8] |
| Molecular Formula | C₁₉H₁₈ClN₅O₇S₃ | [1][3][6][7] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its formulation, delivery, and activity. It typically appears as an off-white or white crystalline powder.[2][6]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 560.01 - 560.03 g/mol | [2][3][7][9][10] |
| Melting Point | >190°C (decomposes) | [1][3][6][11] |
| pKa (Strongest Acidic) | 2.83 | [3] |
| pKa (Strongest Basic) | 4.19 | [3] |
| Water Solubility | Soluble, though some sources note it is sparingly soluble or insoluble in aqueous buffers. | [1][3][12][13] |
| Solubility in Organic Solvents | Soluble in N,N-Dimethylacetamide, Dimethyl sulfoxide (B87167) (DMSO), and Dimethylformamide (DMF). Sparingly soluble or slightly soluble in ethanol (B145695) and methanol. | [3][5][6][12] |
| UV/Vis λmax | 288 nm, 292 nm | [3][14] |
Mechanism of Action
The primary antibacterial mechanism of Ceftiofur involves the inhibition of bacterial cell wall synthesis.[3][4] Like other β-lactam antibiotics, it targets and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[6][7][15][16] This disruption prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[3][6][15][16]
Beyond its direct bactericidal effects, some studies have indicated that Ceftiofur may possess immunomodulatory properties by inhibiting the activation of NF-kappaB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines.[17][18]
Experimental Protocols
This section details standardized methodologies for the analysis and evaluation of this compound.
Objective: To determine the concentration of this compound in a sample, such as a veterinary formulation.[3][19]
Methodology:
-
Chromatographic System: [3][19]
-
Column: Phenomix C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.
-
Detector: UV detector set at a wavelength (λmax) of 292 nm.
-
Column Temperature: 35°C.[20]
-
-
-
A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 6.0, adjusted with orthophosphoric acid) in a 25:75 (v/v) ratio.
-
-
Injection Volume: 20 µL.[20]
-
Standard Preparation: [3]
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Create a series of working standards by serially diluting the stock solution to achieve concentrations ranging from 0.01 to 0.16 mg/mL.[19]
-
-
Sample Preparation (for veterinary oily suspension): [3][19]
-
Employ a suitable liquid-liquid or solid-phase extraction method to isolate the analyte from the oily matrix.
-
The final extract should be dissolved in the mobile phase before injection.
-
-
Analysis: [3]
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
The retention time for Ceftiofur HCl is approximately 3.4 minutes under these conditions.[19]
-
Construct a calibration curve by plotting peak area against the concentration of the standards.
-
Determine the concentration of Ceftiofur HCl in the sample by comparing its peak area to the calibration curve.
-
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterial isolate using the broth microdilution method.[3]
Methodology:
-
Inoculum Preparation: [3]
-
Grow the bacterial isolate overnight on a suitable non-selective agar (B569324) medium (e.g., Blood Agar).
-
Prepare a bacterial suspension in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the suspension to achieve the final desired inoculum concentration for the assay.
-
-
MIC Assay: [3]
-
Perform two-fold serial dilutions of this compound in a 96-well microtiter plate using Mueller-Hinton broth. The final concentration range should typically span from 0.03 to 32 µg/mL.
-
Inoculate each well (including a positive growth control well without any antibiotic) with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation: [3]
-
Following incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Objective: To synthesize and purify this compound. This is a high-level overview based on available literature.[21][22][23]
Methodology:
-
-
Dissolve 7-amino-3-{(2-furylcarbonyl)thiomethyl}-3-cephem-4-carboxylic acid (cephalo furan (B31954) acid) and an AE-active ester (e.g., 2-methoxyimino-2-(2-aminothiazolyl)-(Z)-thioacetic acid benzothiazole (B30560) ester) in a suitable organic solvent (e.g., methylene (B1212753) chloride).
-
Cool the mixture to between 0°C and 10°C.
-
Add an organic amine (e.g., triethylamine) dropwise while maintaining the temperature.
-
Allow the reaction to proceed for several hours (e.g., 3-6 hours) with stirring.
-
-
Purification: [21]
-
Extract the reaction mixture with water.
-
Treat the aqueous phase with activated carbon to decolorize the solution, followed by filtration.
-
Adjust the pH of the filtrate to approximately 1.0-2.0 by adding hydrochloric acid, which causes the this compound to precipitate.
-
Filter the solid product.
-
Recrystallize the wet product from a solvent system such as acetone (B3395972) and water to achieve high purity.
-
Dry the final product under controlled temperature (e.g., 40°C).
-
References
- 1. This compound Raw Material or Ceftiofur Hcl API CAS 103980-44-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. hexiapharm.com [hexiapharm.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. hexiapharm.com [hexiapharm.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound | C19H18ClN5O7S3 | CID 9937686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. GSRS [precision.fda.gov]
- 10. This compound - (6R,7R)-7-{[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino}-3-{[(2-furanylcarbonyl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride [sigmaaldrich.com]
- 11. Ceftiofur HCl | CAS#:103980-44-5 | Chemsrc [chemsrc.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | 103980-44-5 [chemicalbook.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. NB-64-33181-1g | this compound [103980-44-5] Clinisciences [clinisciences.com]
- 19. repository.najah.edu [repository.najah.edu]
- 20. sciencepub.net [sciencepub.net]
- 21. CN102993216A - Preparation method of this compound - Google Patents [patents.google.com]
- 22. CN101654458A - Preparation method of hydrochloric acid ceftiofur - Google Patents [patents.google.com]
- 23. CN101654458B - Preparation method of hydrochloric acid ceftiofur - Google Patents [patents.google.com]
Ceftiofur Hydrochloride: An In-depth Technical Guide to its Spectrum of Activity Against Veterinary Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftiofur (B124693) hydrochloride, a third-generation cephalosporin, is a broad-spectrum antibiotic exclusively developed for veterinary use.[1] Its efficacy against a wide array of Gram-positive and Gram-negative bacteria has established it as a critical tool in treating infections in various animal species, including cattle, swine, horses, dogs, and cats.[2][3] This technical guide provides a comprehensive overview of ceftiofur's spectrum of activity, detailing its mechanism of action, in vitro efficacy against key veterinary pathogens, and standardized experimental protocols for its evaluation.
Mechanism of Action
As a β-lactam antibiotic, ceftiofur's primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][4] It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][5] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains and ultimately leading to a loss of cell wall integrity, cell lysis, and bacterial death.[2][5] A key advantage of ceftiofur is its stability in the presence of many β-lactamase enzymes, which are a common bacterial resistance mechanism against other β-lactam antibiotics.[2][4]
Beyond its direct bactericidal activity, recent studies have suggested that ceftiofur may also possess immunomodulatory properties. Research has indicated that ceftiofur can inhibit the activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinases (MAPK), key signaling pathways involved in the inflammatory response.[6][7] This suggests a potential dual role for ceftiofur in not only combating bacterial pathogens but also modulating the host's inflammatory response to infection.
Spectrum of Activity: Quantitative Data
The in vitro activity of ceftiofur is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values (MIC₅₀, MIC₉₀, and range) of ceftiofur against a range of significant veterinary pathogens. These values are crucial for predicting clinical efficacy and monitoring the development of antimicrobial resistance.
Bovine Pathogens
Ceftiofur is widely used in cattle for the treatment of bovine respiratory disease (BRD), foot rot, and metritis.[1][8][9]
| Pathogen | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Mannheimia haemolytica | - | - | 0.06 | - |
| Pasteurella multocida | - | - | 0.06 | ≤0.03 - >2 |
| Histophilus somni | - | - | 0.015 | - |
| Escherichia coli | 39 | - | - | - |
| Staphylococcus aureus | 98 | 0.25 | 1 | - |
| Streptococcus uberis | - | - | - | - |
| Streptococcus dysgalactiae | - | - | - | - |
| Salmonella spp. | - | - | - | - |
Swine Pathogens
In swine, ceftiofur is indicated for the treatment of swine respiratory disease (SRD).[10][14]
| Pathogen | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Actinobacillus pleuropneumoniae | 141 | 0.25 | 1 | 0.03 to >2 |
| Pasteurella multocida | - | ≤0.03 | ≤0.03 | ≤0.03 - 0.06 |
| Streptococcus suis | - | 0.06 | 0.25 | ≤0.03 - 1 |
| Salmonella choleraesuis | - | 1.0 | 2.0 | 0.25 - 2.0 |
| Escherichia coli | - | 2.0 | >16.0 | 0.25 - >16.0 |
Note: Data compiled from multiple sources.[10][14][15][16]
Equine Pathogens
Ceftiofur is used in horses to treat lower respiratory tract infections, particularly those caused by Streptococcus equi subsp. zooepidemicus.[17][18]
| Pathogen | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Streptococcus equi subsp. zooepidemicus | 755 | 0.06 | 0.12 | ≤0.015 - 0.5 |
Note: Data compiled from multiple sources.[17][18][19]
Canine and Feline Pathogens
In small animals, ceftiofur has been evaluated for its efficacy against pathogens isolated from various infections, including urinary tract and skin infections.[20][21][22]
| Pathogen | Host | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | Canine | - | - | - | ≤0.25 - ≥8.0 |
| Staphylococcus pseudintermedius | Canine | 10 | 0.64 | 1.28 | 0.64 - 2.56 |
| Proteus spp. | Canine | - | - | - | ≤0.25 - ≥8.0 |
| Pasteurella spp. | Canine | - | - | - | ≤0.25 - ≥8.0 |
| Streptococcus canis | Canine | 20 | >2.56 | >2.56 | >2.56 |
| Pseudomonas aeruginosa | Canine | 20 | >2.56 | >2.56 | >2.56 |
| Enterococcus spp. | Canine | - | - | - | ≥8.0 |
| Bordetella bronchiseptica | Canine | - | - | - | ≥8.0 |
Note: Data compiled from multiple sources.[20][21][23] MIC values for feline pathogens are less extensively reported in the compiled sources.
Experimental Protocols
Accurate and reproducible determination of MIC values is essential for antimicrobial susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for this purpose.[24][25][26] The most common method for determining the MIC of ceftiofur is the broth microdilution method.
Broth Microdilution MIC Assay (Based on CLSI Guidelines)
1. Materials:
-
Ceftiofur hydrochloride powder (analytical grade)
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)[27]
2. Preparation of Ceftiofur Stock Solution:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent as recommended by the manufacturer.
-
Sterilize the stock solution by filtration.
-
Store aliquots at -60°C or below, protected from light, to prevent degradation.[28]
3. Preparation of Microtiter Plates:
-
Aseptically dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the ceftiofur working stock solution to the first well of each test row.
-
Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series.[28]
-
Designate wells for positive control (inoculum only) and negative control (broth only).
4. Inoculum Preparation and Inoculation:
-
Prepare a bacterial suspension from a fresh (18-24 hour) culture on a non-selective agar (B569324) plate.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[28]
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 50 µL of the diluted inoculum to each well (except the negative control).
5. Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[28]
6. Reading and Interpretation:
-
Following incubation, visually inspect the wells for turbidity (bacterial growth). A microplate reader can also be used.
-
The MIC is the lowest concentration of ceftiofur that completely inhibits visible growth.[28]
-
The growth control well should show distinct turbidity. The negative control well should remain clear.
-
The MIC of the QC strain must fall within the acceptable range as defined by CLSI.[27][28]
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the established CLSI breakpoints for the specific pathogen and animal species.[29]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Ceftiofur's bactericidal mechanism of action.
References
- 1. Minimum Inhibitory Concentrations for Ceftiofur and Comparator Antimicrobial Agents against Bacterial Pathogens of Veterinary Importance to Cattle from 1997 to 2001 | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 2. nbinno.com [nbinno.com]
- 3. arsveterinaria.org.br [arsveterinaria.org.br]
- 4. hexiapharm.com [hexiapharm.com]
- 5. Ceftiofur | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ceftiofur impairs pro-inflammatory cytokine secretion through the inhibition of the activation of NF-kappaB and MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. hexiapharm.com [hexiapharm.com]
- 10. zoetisus.com [zoetisus.com]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. scirp.org [scirp.org]
- 13. mdpi.com [mdpi.com]
- 14. Interpretive criteria for antimicrobial susceptibility testing of ceftiofur against bacteria associated with swine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of MICs of ceftiofur and other antimicrobial agents against bacterial pathogens of swine from the United States, Canada, and Denmark - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. s3.amazonaws.com [s3.amazonaws.com]
- 18. Ceftiofur susceptibility of Streptococcus equi subsp zooepidemicus isolated from horses in North America between 1989 and 2008 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. zoetisus.com [zoetisus.com]
- 20. Pharmacokinetics of Ceftiofur Crystalline-Free Acid in Clinically Healthy Dogs (Canis lupus familiaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Kinetics and minimal inhibitory concentrations of ceftiofur in tear film following extended-release parenteral administration (Excede®) in dogs [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. Antimicrobial and Biocide Resistance among Feline and Canine Staphylococcus aureus and Staphylococcus pseudintermedius Isolates from Diagnostic Submissions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. fda.gov [fda.gov]
- 26. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 27. Proposed MIC quality control guidelines for National Committee for Clinical Laboratory Standards susceptibility tests using seven veterinary antimicrobial agents: ceftiofur, enrofloxacin, florfenicol, penicillin G-novobiocin, pirlimycin, premafloxacin, and spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. wvdl.wisc.edu [wvdl.wisc.edu]
Initial degradation pathways of Ceftiofur hydrochloride under thermal stress
An In-depth Technical Guide: Initial Degradation Pathways of Ceftiofur (B124693) Hydrochloride Under Thermal Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftiofur hydrochloride, a third-generation cephalosporin (B10832234) antibiotic, is widely utilized in veterinary medicine.[1][2] However, its efficacy and safety can be compromised by its instability under thermal stress.[3] Understanding the initial degradation pathways of this compound is crucial for ensuring the stability, safety, and efficacy of its pharmaceutical formulations.[4] Thermal degradation not only leads to a loss of potency but can also result in the formation of potentially toxic degradation products.[4] This guide provides a comprehensive overview of the primary thermal degradation products, the kinetics of their formation, and the analytical methodologies employed for their identification and quantification.
Primary Thermal Degradation Pathways
Under thermal stress, this compound primarily degrades through two main pathways:
-
Cleavage of the β-lactam ring: This is a significant degradation mechanism at elevated temperatures, leading to the formation of Cef-aldehyde.[1][3] This degradation product is of particular concern as it has been shown to exhibit significantly increased cytotoxicity compared to the parent compound.[4][5]
-
Hydrolysis of the thioester bond: This pathway results in the formation of Desfuroylceftiofur (DFC).[1] DFC is also a known metabolite of Ceftiofur in animals.[6] Interestingly, DFC can further degrade to form Cef-aldehyde under thermal stress.[3][4]
The following diagram illustrates the initial thermal degradation pathways of this compound.
Quantitative Data on Thermal Degradation
The rate of Ceftiofur degradation is highly dependent on temperature and the matrix in which it is present. The following tables summarize key quantitative data from various studies.
Table 1: Degradation Rates of Ceftiofur at Various Temperatures
| Temperature (°C) | Degradation Rate Constant (k, h⁻¹) | Half-life (t½) | Matrix | Reference |
| 15 | 0.4 - 2.8 x 10⁻³ | 24 - 41 days | Aqueous solution with 1-5% CAFO recycled water | [1][6] |
| 25 | 1.4 - 4.4 x 10⁻³ | 6.6 - 21 days | Aqueous solution with 1-5% CAFO recycled water | [1][6] |
| 35 | 6.3 - 11 x 10⁻³ | 2.6 - 4.6 days | Aqueous solution with 1-5% CAFO recycled water | [1][6] |
| 45 | 11 - 17 x 10⁻³ | 1.7 - 2.6 days | Aqueous solution with 1-5% CAFO recycled water | [1][6] |
| 63 | Not specified | Longer than 30 min | Milk (LTLT Pasteurization) | [7][8] |
| 72 | Not specified | Longer than 15 s | Milk (HTST Pasteurization) | [7][8] |
| 92 | Significant degradation (35.24% reduction) | 20 min | Milk | [7] |
| 100 | Time-dependent | Not specified | Aqueous solution | [3] |
Table 2: Cytotoxicity of Ceftiofur and its Thermal Degradation Product
| Compound | Cell Line | IC₅₀ (µg/mL) | Cytotoxicity Comparison | Reference |
| Ceftiofur (CEF) | LO2 | 3052.0 | - | [5] |
| Thermally Treated Ceftiofur (TTC) | LO2 | 1967.0 | More toxic than CEF | [5] |
| Cef-aldehyde (CEF-1) | LO2 | 573.1 | ~5.3 times more toxic than CEF | [5] |
IC₅₀ is the half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of thermal degradation studies. Below are synthesized protocols based on cited literature.
Sample Preparation and Thermal Stress Application
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as distilled water or a specific buffer, to a known concentration (e.g., 100 mg/mL).[3] The solution should be stored under protected conditions (e.g., in the dark at -20°C) before use.[3]
-
Working Solutions: Dilute the stock solution with the desired matrix (e.g., distilled water, milk, buffered solution) to the final experimental concentrations (e.g., 0.5 mg/mL, 2.5 mg/mL, 5 mg/mL, 10 mg/mL, and 20 mg/mL).[3]
-
Thermal Stress Conditions:
-
Temperature: Subject the working solutions to various temperatures (e.g., 15°C, 25°C, 35°C, 45°C, 63°C, 72°C, 92°C, 100°C) in a controlled environment like a water bath or an incubator.[1][3][7]
-
Time: Collect samples at multiple time points (e.g., 10 min, 20 min, 30 min, 60 min) to monitor the degradation progress.[3]
-
pH: To assess the influence of pH, adjust the pH of the working solutions to acidic, neutral, and alkaline levels before applying thermal stress.[9]
-
-
Sample Quenching: After the specified time, immediately quench the degradation reaction. This can be achieved by rapid cooling (e.g., placing samples on ice) and/or by adding a quenching agent like acetonitrile (B52724) followed by centrifugation.[10] Store samples at a low temperature (e.g., 4°C) and analyze them promptly.[10]
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
-
Purpose: Quantification of Ceftiofur and its degradation products.[11]
-
Column: A reversed-phase C18 column is commonly used.[3]
-
Mobile Phase: A typical mobile phase involves a gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).[3]
-
Flow Rate: A flow rate of around 0.7 mL/min is often employed.[3]
-
Detection: UV detection at a specific wavelength is used for quantification.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Purpose: Identification and confirmation of degradation products by providing molecular weight and fragmentation information.[4] This method is crucial for elucidating the degradation pathways.[4]
-
Ionization: Electrospray ionization (ESI) is a common technique.
-
Mass Analyzer: Tandem mass spectrometry (MS/MS) allows for the structural elucidation of the degradation products.
The following diagram outlines a typical workflow for a thermal degradation study of Ceftiofur.
Conclusion
The thermal degradation of this compound is a critical consideration for its formulation, storage, and use. The primary degradation pathways lead to the formation of Cef-aldehyde and Desfuroylceftiofur, with Cef-aldehyde exhibiting notable cytotoxicity.[4] The rate of degradation is significantly influenced by temperature and the surrounding matrix.[1] The detailed experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers and drug development professionals to assess the stability of Ceftiofur and to ensure the quality, safety, and efficacy of pharmaceutical products containing this important antibiotic.
References
- 1. Degradation kinetics and mechanism of antibiotic ceftiofur in recycled water derived from a beef farm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 857. Ceftiofur (WHO Food Additives Series 36) [inchem.org]
- 3. Cytotoxicity and degradation product identification of thermally treated ceftiofur - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity and degradation product identification of thermally treated ceftiofur - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Evaluation of Heat and pH Treatments on Degradation of Ceftiofur in Whole Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. farad.org [farad.org]
- 9. hexiapharm.com [hexiapharm.com]
- 10. mel2.xmu.edu.cn [mel2.xmu.edu.cn]
- 11. sciencepub.net [sciencepub.net]
In-Vitro Activity of Ceftiofur and its Metabolite, Desfuroylceftiofur: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceftiofur (B124693), a third-generation cephalosporin (B10832234) antibiotic developed exclusively for veterinary use, and its primary active metabolite, desfuroylceftiofur (B1239554), exhibit potent in-vitro activity against a broad spectrum of bacterial pathogens.[1][2] This technical guide provides a comprehensive overview of their in-vitro efficacy, detailing their mechanism of action, summarizing minimum inhibitory concentration (MIC) data against key veterinary pathogens, and outlining the standardized experimental protocols for susceptibility testing.
Mechanism of Action
Ceftiofur and desfuroylceftiofur are bactericidal agents that belong to the beta-lactam class of antibiotics.[3][4] Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][5] They achieve this by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.[6][7] PBPs are responsible for the final stages of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[6][7] By inhibiting the transpeptidase activity of PBPs, ceftiofur and desfuroylceftiofur disrupt the cross-linking of peptidoglycan chains.[4] This interference with cell wall assembly leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[4][7]
Metabolism of Ceftiofur
Following administration, ceftiofur is rapidly metabolized in the body, primarily in the liver and kidneys, to its main active metabolite, desfuroylceftiofur.[8][9] This conversion is catalyzed by esterases and involves the cleavage of the thioester bond, releasing the furoic acid side chain.[8][9] Desfuroylceftiofur retains the intact beta-lactam ring, which is crucial for its antimicrobial activity.[10] In fact, desfuroylceftiofur is considered the primary contributor to the in-vivo efficacy of ceftiofur.[10]
In-Vitro Activity: Minimum Inhibitory Concentrations (MIC)
The in-vitro potency of ceftiofur and desfuroylceftiofur is quantified by their Minimum Inhibitory Concentration (MIC) values. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of ceftiofur and desfuroylceftiofur against a range of significant veterinary pathogens.
Table 1: In-Vitro Activity of Ceftiofur against Key Veterinary Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Actinobacillus pleuropneumoniae | ≤0.0019 | ≤0.0019 |
| Pasteurella multocida | ≤0.0039 | ≤0.0078 |
| Mannheimia haemolytica | 0.015 | 0.015 |
| Histophilus somni | ≤0.0019 | ≤0.0019 |
| Streptococcus suis | Varies | Varies |
| Escherichia coli | 0.5 | 1.0 |
| Salmonella choleraesuis | 1.0 | 1.0 |
| Staphylococcus aureus | Varies | 1.0 |
Table 2: In-Vitro Activity of Desfuroylceftiofur against Key Veterinary Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Actinobacillus pleuropneumoniae | Varies | Varies |
| Pasteurella multocida | Varies | Varies |
| Mannheimia haemolytica | Varies | Varies |
| Histophilus somni | Varies | Varies |
| Streptococcus suis | Varies | Varies |
| Escherichia coli | Varies | Varies |
| Salmonella choleraesuis | Varies | Varies |
| Staphylococcus aureus | Varies | 4.0 - 8.0 |
Note: MIC values can vary depending on the specific isolates and testing methodologies used. The data presented here is a summary from multiple studies.[11]
Overall, ceftiofur and desfuroylceftiofur demonstrate equivalent activity against many Gram-negative organisms, with MICs typically within one serial dilution of each other.[11] However, against staphylococci and some streptococci, desfuroylceftiofur has been observed to be less active than the parent compound, with MICs being 2 to 5 serial dilutions higher.[11]
Experimental Protocols for In-Vitro Susceptibility Testing
The determination of MIC values for ceftiofur and desfuroylceftiofur is performed using standardized methods to ensure accuracy and reproducibility. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing of bacteria isolated from animals, with documents such as VET01-A4 and M31-A3 being key references.[12][13][14] The broth microdilution method is a commonly employed technique.
Broth Microdilution Method
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
Detailed Protocol:
-
Preparation of Antimicrobial Stock Solution:
-
A stock solution of ceftiofur or desfuroylceftiofur is prepared by dissolving the pure powder in a suitable solvent to a known concentration.
-
-
Preparation of Microtiter Plates:
-
Serial two-fold dilutions of the antimicrobial agent are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) directly in the wells of a 96-well microtiter plate.
-
The final volume in each well is typically 100 µL.
-
A growth control well (containing broth and inoculum but no drug) and a sterility control well (containing broth only) are included on each plate.
-
-
Inoculum Preparation:
-
The bacterial isolate to be tested is grown on an appropriate agar (B569324) medium for 18-24 hours.
-
Several colonies are suspended in a sterile liquid (e.g., saline or broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[15]
-
This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]
-
-
Inoculation and Incubation:
-
The prepared microtiter plates are inoculated with the standardized bacterial suspension.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[16]
-
-
MIC Determination:
-
Following incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Conclusion
Ceftiofur and its active metabolite, desfuroylceftiofur, demonstrate potent in-vitro activity against a wide range of bacterial pathogens of veterinary importance. Their mechanism of action, through the inhibition of bacterial cell wall synthesis, provides a bactericidal effect. Standardized susceptibility testing methods, such as the broth microdilution technique outlined by the CLSI, are crucial for accurately determining the in-vitro efficacy of these compounds and for guiding their appropriate clinical use to ensure therapeutic success and mitigate the development of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]
- 3. BETA LACTAM ANTIBIOTICS AND OTHER INHIBITORS OF CELL WALL SYNTHESIS.ppt [slideshare.net]
- 4. microbenotes.com [microbenotes.com]
- 5. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. In vitro metabolism of ceftiofur in bovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Frontiers | Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs [frontiersin.org]
- 10. In vitro activity of ceftiofur and its primary metabolite, desfuroylceftiofur, against organisms of veterinary importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. dbt.univr.it [dbt.univr.it]
- 13. intertekinform.com [intertekinform.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
An In-depth Technical Guide on the Immunomodulatory Properties of Ceftiofur Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Ceftiofur (B124693) hydrochloride, a third-generation cephalosporin (B10832234) antibiotic, is a cornerstone in veterinary medicine for treating bacterial infections across various animal species, including swine, cattle, and poultry.[1][2] Beyond its well-established antimicrobial activity, which stems from the inhibition of bacterial cell wall synthesis, a growing body of evidence highlights its significant immunomodulatory capabilities.[3] This technical guide provides a comprehensive overview of the current research on the immunomodulatory effects of Ceftiofur hydrochloride, detailing its impact on immune responses, the underlying molecular mechanisms, and the experimental protocols used to elucidate these effects.
Core Immunomodulatory Effects
This compound has been shown to modulate both humoral and cellular immunity, with effects that can vary depending on the animal model and the specific context of immune stimulation, such as vaccination.[1][4] The primary immunomodulatory actions observed are the alteration of cytokine secretion and the influence on the magnitude and nature of the immune response.[1][5]
1.1. Impact on Humoral Immunity
The administration of this compound concurrently with vaccination has been shown to have variable, and sometimes detrimental, effects on the humoral immune response.[1] Studies in pigs have demonstrated that ceftiofur can delay the development of humoral immunity to a live attenuated pseudorabies virus (PRV) vaccine and suppress antibody production against a swine influenza virus (SIV) vaccine.[1][2][5] Similarly, a reduction in seroconversion rates and lower ELISA scores were observed in pigs vaccinated against erysipelas while being treated with ceftiofur.[1] However, in other contexts, such as with a porcine circovirus type 2 (PCV-2) and Mycoplasma hyopneumoniae combination vaccine, ceftiofur did not show a significant impact on the humoral response.[1] In avian species, co-administration with an avian influenza (AI) vaccine led to reduced antibody titers.[1]
Table 1: Effect of this compound on Humoral Immune Response to Vaccination
| Vaccine Type | Animal Model | Key Findings on Humoral Response | Reference |
| Live Attenuated Pseudorabies Virus (PRV) | Pigs | Significant delay in the development of the humoral response. | [1][5] |
| Inactivated Swine Influenza Virus (SIV) | Pigs | Significant suppression of antibody production. | [1][5] |
| Erysipelas | Pigs | Reduced number of seroconverted pigs and lower ELISA scores. | [1] |
| Porcine Circovirus Type 2 (PCV-2) & M. hyopneumoniae | Pigs | No significant impact on the induction of humoral immunity. | [1] |
| Avian Influenza (AI) (H5N8 and H7N9) | Avian Species | Reduced antibody titers. | [1] |
1.2. Impact on Cellular Immunity
The influence of this compound on cell-mediated immunity also appears to be vaccine-dependent.[1] In pigs vaccinated against PRV, ceftiofur treatment was found to significantly affect the cellular immune response.[1][5][6] Conversely, for the SIV vaccine, no significant impact on cellular immunity was observed, despite the negative effect on the humoral response.[1][4]
Table 2: Effect of this compound on Cellular Immune Response to Vaccination
| Vaccine Type | Animal Model | Key Findings on Cellular Response | Reference |
| Live Attenuated Pseudorabies Virus (PRV) | Pigs | Cellular immune response was significantly affected. | [1][5] |
| Inactivated Swine Influenza Virus (SIV) | Pigs | No significant influence on cellular immunity was observed. | [1][4] |
1.3. Modulation of Cytokine Secretion
A key mechanism underlying the immunomodulatory effects of this compound is its ability to inhibit the secretion of pro-inflammatory cytokines.[1][4] In vitro studies using RAW 264.7 macrophage-like cells have shown that ceftiofur can downregulate the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) induced by lipopolysaccharide (LPS).[7][8] However, it did not affect the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[7][8] In vivo studies in mice with LPS-induced acute lung injury also demonstrated that pretreatment with ceftiofur significantly decreased the levels of TNF-α, IL-6, and IL-8 in bronchoalveolar lavage fluid.[9]
Table 3: Effect of this compound on Cytokine Production
| Cytokine | Model System | Stimulant | Effect of Ceftiofur | Reference |
| TNF-α | RAW 264.7 cells | LPS | Downregulation | [7][8] |
| IL-1β | RAW 264.7 cells | LPS | Downregulation | [7][8] |
| IL-6 | RAW 264.7 cells | LPS | Downregulation | [7][8] |
| IL-10 | RAW 264.7 cells | LPS | No effect | [7][8] |
| TNF-α | Mice (in vivo) | LPS | Significant decrease in BALF | [9] |
| IL-6 | Mice (in vivo) | LPS | Significant decrease in BALF | [9] |
| IL-8 | Mice (in vivo) | LPS | Significant decrease in BALF | [9] |
| IFN-γ | Pig PBMC (ex vivo) | PRV | Significantly lower concentration in culture supernatants | [6] |
| IFN-γ | Pig PBMC (ex vivo) | SIV H3N2 | No significant differences in secretion | [4] |
Molecular Mechanisms of Immunomodulation
The immunomodulatory effects of this compound are linked to its ability to interfere with key intracellular signaling pathways that regulate the expression of immune-related genes.[1] Research has primarily focused on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][7][8]
2.1. Inhibition of NF-κB and MAPK Signaling Pathways
Signal transduction studies in RAW 264.7 cells have revealed that ceftiofur significantly inhibits the LPS-induced phosphorylation of extracellular signal-regulated kinase (ERK), p38, and c-Jun NH2-terminal kinase (JNK), which are all key components of the MAPK pathway.[7][8] Furthermore, ceftiofur has been shown to inhibit the translocation of the p65 subunit of NF-κB into the nucleus.[7][8] By blocking these critical signaling pathways, ceftiofur effectively inhibits the transcription of pro-inflammatory cytokine genes.[1][7][8]
Caption: Potential mechanism of Ceftiofur's immunomodulatory effect.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of research findings. Below are summaries of key experimental protocols used in the study of this compound's immunomodulatory properties.
3.1. In Vitro Cytokine Production Assay
-
Treatment: Cells are pretreated with varying concentrations of this compound (e.g., 1, 5, or 10 mg/L) for 1 hour.[7][8]
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 mg/L) to induce an inflammatory response.[7][8]
-
Cytokine Measurement: After a specified incubation period, the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the cell culture supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4]
-
Analysis: The levels of cytokines in ceftiofur-treated groups are compared to the LPS-only control group to determine the inhibitory effect.
3.2. Western Blot Analysis for Signaling Pathway Components
-
Cell Lysate Preparation: Following treatment and stimulation as described above, cells are harvested and lysed to extract total protein.[7][8][10]
-
Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA protein assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (ERK, p38, JNK) and NF-κB p65.[7][8][10]
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The density of the bands corresponding to the phosphorylated proteins is normalized to the total protein to quantify the level of activation.
3.3. In Vivo Animal Studies for Vaccine Interaction
-
Animal Model: Pigs are commonly used to study the effects of ceftiofur on vaccination responses.[4][5][6]
-
Experimental Groups: Animals are typically divided into groups: unvaccinated control, vaccinated control, and vaccinated group receiving therapeutic doses of this compound (e.g., 3-5 mg/kg body weight, intramuscularly, for 3-5 consecutive days).[4]
-
Vaccination: Animals are vaccinated with either live or inactivated vaccines (e.g., PRV or SIV).[4][5]
-
Sample Collection: Blood samples are collected at various time points post-vaccination.
-
Humoral Response Assessment: Antibody titers are measured using techniques such as blocking ELISA or haemagglutination inhibition assays.[4][5]
-
Cellular Response Assessment: T-cell responses are analyzed using lymphocyte proliferation assays. Peripheral blood mononuclear cells (PBMCs) are isolated and restimulated in vitro with the vaccine antigen, and proliferation is measured. Cytokine production (e.g., IFN-γ, IL-4) in the culture supernatants is also quantified by ELISA.[4][5]
Caption: Workflow for assessing antibiotic immunomodulatory effects.
Conclusion and Future Directions
The research to date clearly indicates that this compound possesses significant immunomodulatory properties, primarily through the downregulation of pro-inflammatory cytokine production via the inhibition of the NF-κB and MAPK signaling pathways.[1][7][8] These effects have important clinical implications, particularly when ceftiofur is administered concurrently with vaccines.[4][5] The observed suppression of humoral and, in some cases, cellular immune responses to vaccination underscores the need for caution and further investigation.[1][5]
Future research should focus on:
-
Elucidating the precise molecular targets of ceftiofur within the immune signaling cascades.
-
Investigating the immunomodulatory effects of ceftiofur in a wider range of animal species and against a broader array of pathogens and vaccines.
-
Determining the optimal timing and dosage of ceftiofur administration to minimize negative impacts on vaccine efficacy while maintaining its therapeutic antimicrobial effect.
A deeper understanding of the immunomodulatory properties of this compound will enable veterinarians and drug development professionals to optimize its use, ensuring both effective treatment of bacterial infections and the successful establishment of protective immunity through vaccination.
References
- 1. benchchem.com [benchchem.com]
- 2. hexiapharm.com [hexiapharm.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound affects the humoral and cellular immune response in pigs after vaccination against swine influenza and pseudorabies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound affects the humoral and cellular immune response in pigs after vaccination against swine influenza and pseudorabies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application research of Ceftiofur hydrochloride_Chemicalbook [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ceftiofur impairs pro-inflammatory cytokine secretion through the inhibition of the activation of NF-kappaB and MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceftiofur attenuates lipopolysaccharide-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Ceftiofur on Hyperalgesia and Allodynia in a Rat Neuropathic Pain Model: The Role of Immune Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Ceftiofur Hydrochloride: A Technical Guide on the Influence of pH and Temperature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Ceftiofur (B124693) hydrochloride under various pH and temperature conditions. Understanding the degradation kinetics and pathways of this third-generation cephalosporin (B10832234) antibiotic is critical for the development of stable pharmaceutical formulations, ensuring its efficacy and safety in veterinary medicine. This document summarizes key quantitative data, details experimental protocols, and visualizes the degradation mechanisms and experimental workflows.
Introduction
Ceftiofur hydrochloride is a widely used antibiotic in veterinary medicine for treating bacterial infections in livestock and other animals.[1] However, its chemical structure, particularly the β-lactam ring and the thioester bond, is susceptible to degradation under various environmental conditions, including changes in pH and temperature.[2][3] This degradation can lead to a loss of potency and the formation of degradation products, some of which may have altered biological activity or potential toxicity.[2][3] Therefore, a thorough understanding of this compound's stability profile is paramount for formulation development, storage, and handling.
Influence of pH on this compound Stability
The pH of the aqueous environment significantly impacts the stability of this compound. Generally, the antibiotic is more stable in acidic to neutral conditions and exhibits rapid degradation in alkaline environments.
Quantitative Data: Degradation Rate Constants at Various pH Values
The degradation of this compound follows pseudo-first-order kinetics in aqueous solutions. The rate of degradation is highly dependent on the pH of the solution.
| pH | Temperature (°C) | Degradation Rate Constant (day⁻¹) | Reference |
| 1 | 60 | 0.79 ± 0.21 | [4] |
| 3 | 60 | 0.61 ± 0.03 | [4] |
| 5 | 60 | 0.44 ± 0.05 | [4] |
| 7.4 | 60 | 1.27 ± 0.04 | [4] |
| 10 | 25 and 60 | Rapid degradation (no detectable levels after 10 min) | [4][5] |
| Distilled Water (pH ~6.8) | 60 | 0.39 ± 0.01 | [4] |
Table 1: Degradation rate constants of this compound in aqueous solutions at various pH values and 60°C.
Studies have shown that this compound is most stable in the pH range of 2 to 6.[6] Under highly alkaline conditions (pH 10), degradation is extremely rapid, with complete loss of the parent compound within minutes.[4][5] This instability in alkaline conditions is a critical consideration for formulation and administration, especially when using alkaline diluents. For instance, when sodium hydroxide (B78521) is added to a solution to raise the pH to 10, the concentration of this compound can drop to undetectable levels within 12 to 24 hours.[1]
Influence of Temperature on this compound Stability
Temperature is another critical factor governing the stability of this compound. An increase in temperature generally accelerates the degradation rate across all pH levels.
Quantitative Data: Degradation Rate Constants at Various Temperatures
The effect of temperature on the degradation of this compound is particularly pronounced at physiological pH (7.4).
| Temperature (°C) | pH | Degradation Rate Constant (day⁻¹) | Reference |
| 0 | 7.4 | 0.06 ± 0.01 | [4] |
| 8 | 7.4 | 0.06 ± 0.01 | [4] |
| 25 | 7.4 | 0.65 ± 0.17 | [4] |
| 37 | 7.4 | 1.27 ± 0.05 | [4] |
| 60 | 7.4 | Not explicitly stated, but significantly higher | [4] |
| 67 | 7.4 | Not explicitly stated, but significantly higher | [4] |
Table 2: Degradation rate constants of this compound at pH 7.4 and various temperatures.
The energy of activation for the degradation of Ceftiofur has been calculated to be 25, 42, and 28 kcal/mol at pH 5, 7.4, and in distilled water, respectively.[4] This indicates a significant dependence of the degradation rate on temperature, especially at physiological pH. Even at refrigeration temperatures (6°C), the stability can be compromised in certain solutions over time, with a study showing 72.86% stability in a 0.2 mg/mL glucose solution after 23 days.[1] In contrast, over 90% stability was maintained in water for injection and Ringer's solution under the same conditions.[1]
Degradation Pathways
Under stress conditions of pH and temperature, this compound primarily degrades via two main pathways: hydrolysis of the thioester bond and cleavage of the β-lactam ring.[2][7]
Primary Degradation Products
-
Desfuroylceftiofur (DFC): This product is formed through the hydrolysis of the thioester bond.[2][7] The formation of DFC is more pronounced in alkaline conditions.[4]
-
Cef-aldehyde: This degradant results from the cleavage of the β-lactam ring, a process that is significant at elevated temperatures.[2][7] Cef-aldehyde is of particular concern as it has been shown to exhibit increased cytotoxicity compared to the parent compound.[3][8]
The following diagram illustrates the primary degradation pathways of this compound.
Experimental Protocols
The following section details a generalized experimental protocol for assessing the stability of this compound, based on methodologies cited in the literature.[4][9][10]
Materials and Reagents
-
This compound reference standard
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer solutions of various pH (e.g., phosphate (B84403), acetate, borate)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or other mobile phase modifiers
-
Sodium hydroxide and hydrochloric acid for pH adjustment
Sample Preparation
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., high-purity water or a mixture of water and an organic solvent like methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).[9]
-
Working Solution Preparation: Dilute the stock solution with the appropriate buffer solution (e.g., pH 1, 3, 5, 7.4, 10) to achieve the desired final concentration for the stability study (e.g., 1 mg/mL).[4] The ionic strength of the solutions should be maintained constant using a salt like sodium chloride.[4]
Stability Study Conditions
-
Temperature: Incubate the prepared working solutions in temperature-controlled environments at various temperatures (e.g., 0, 8, 25, 37, 60°C).[4]
-
Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 84 hours).[4]
-
Sample Analysis: Immediately analyze the withdrawn samples or store them under conditions that prevent further degradation (e.g., freezing) until analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.[4][9]
-
Column: A C18 reversed-phase column is commonly used.[11]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[10][11] The pH of the aqueous phase is adjusted to optimize separation.
-
Detection: The UV detector is typically set at the maximum absorbance wavelength of this compound, which is around 292 nm.[10][11]
-
Quantification: The concentration of this compound and its degradation products is determined by comparing their peak areas to those of a standard calibration curve.
The following diagram outlines a typical experimental workflow for a this compound stability study.
References
- 1. hexiapharm.com [hexiapharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity and degradation product identification of thermally treated ceftiofur - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. mel2.xmu.edu.cn [mel2.xmu.edu.cn]
- 8. Cytotoxicity and degradation product identification of thermally treated ceftiofur - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. sciencepub.net [sciencepub.net]
- 10. Stability of Ceftiofur Sodium and Cefquinome Sulphate in Intravenous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.najah.edu [repository.najah.edu]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Ceftiofur Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the accurate quantification of Ceftiofur (B124693) hydrochloride, a third-generation cephalosporin (B10832234) antibiotic used in veterinary medicine. The developed isocratic reverse-phase method is demonstrated to be simple, precise, accurate, and stability-indicating, making it suitable for routine quality control analysis of bulk drug substances and pharmaceutical formulations. The protocol adheres to the International Council for Harmonisation (ICH) guidelines for method validation.
Introduction
Ceftiofur hydrochloride is a broad-spectrum cephalosporin antibiotic effective against both Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting the synthesis of the bacterial cell wall.[1] Accurate and reliable quantification of this compound in pharmaceutical products is crucial for ensuring their safety and efficacy. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity. This document provides a comprehensive guide to developing and validating an HPLC method for this compound quantification.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for developing a successful HPLC method.
-
Solubility: this compound is sparingly soluble in aqueous buffers but soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2] For reversed-phase HPLC, it is typically dissolved in a small amount of an organic solvent before being diluted with the mobile phase or water.[2]
-
pKa: The compound has a strongly acidic pKa of approximately 2.83 and a strongly basic pKa of around 4.19.[2] This makes the pH of the mobile phase a critical parameter to control for consistent retention and optimal peak shape.
-
UV Absorbance: this compound exhibits a maximum UV absorbance in the range of 290-292 nm.[2] Therefore, a detection wavelength of 292 nm is commonly employed for its quantification.[3][4]
-
Stability: As a β-lactam antibiotic, Ceftiofur is susceptible to degradation under conditions of extreme pH and high temperatures.[2][5] It is recommended to use freshly prepared solutions for analysis.[2]
HPLC Method Development and Validation Workflow
The development and validation of the HPLC method follow a logical progression to ensure a robust and reliable analytical procedure.
Workflow for HPLC method development and validation.
Experimental Protocols
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphate buffers
-
Orthophosphoric acid
-
Water (HPLC grade)
Chromatographic Conditions
The following table summarizes a set of typical chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Stationary Phase | C18 column (250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 6.0) in a 25:75 v/v ratio[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL |
| Column Temperature | 35°C[2] |
| Detection Wavelength | 292 nm[3][4] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Accurately weigh about 10 mg of this compound Reference Standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve in a small amount of methanol and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
The following workflow outlines the extraction of this compound from an oily suspension.
References
- 1. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. repository.najah.edu [repository.najah.edu]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity and degradation product identification of thermally treated ceftiofur - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Ceftiofur Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ceftiofur (B124693) hydrochloride is a third-generation cephalosporin (B10832234) antibiotic widely used in veterinary medicine to treat bacterial infections in various animal species.[1][2] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis.[1] Determining the Minimum Inhibitory Concentration (MIC) is a critical in vitro method to quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[3][4][5] This application note provides detailed protocols for determining the MIC of ceftiofur hydrochloride using the broth microdilution and agar (B569324) dilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][6][7]
Data Presentation
The following tables summarize essential quantitative data for this compound MIC testing, including quality control ranges and interpretive criteria (breakpoints).
Table 1: Quality Control (QC) Ranges for Ceftiofur MIC Determination
| Quality Control Strain | ATCC® Number | MIC Range (μg/mL) |
| Staphylococcus aureus | 29213™ | 0.25 - 1.0[1] |
| Escherichia coli | 25922™ | Refer to current CLSI documents for the most up-to-date range. |
| Pseudomonas aeruginosa | 27853™ | Refer to current CLSI documents for the most up-to-date range. |
| Enterococcus faecalis | 29212™ | Refer to current CLSI documents for the most up-to-date range. |
Table 2: CLSI MIC Interpretive Criteria for Ceftiofur
| Pathogen Group | Host Animal | MIC (μg/mL) - Susceptible (S) | MIC (μg/mL) - Intermediate (I) | MIC (μg/mL) - Resistant (R) |
| Staphylococcus aureus (Bovine Mastitis) | Bovine | ≤ 2[1] | 4[1] | ≥ 8[1] |
| Pasteurella multocida (Bovine Pneumonia) | Bovine | ≤ 2[6][8] | 4[6][8] | ≥ 8[6][8] |
| Swine Respiratory Pathogens | Swine | ≤ 2[2][6][9] | 4[2][6][9] | ≥ 8[2][6][9] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the MIC of this compound.
Caption: General workflow for MIC determination by broth microdilution.
Experimental Protocols
Adherence to standardized protocols is crucial for accurate and reproducible MIC results. The broth microdilution and agar dilution methods are described below.
Materials and Reagents
-
This compound (analytical grade)[1]
-
Appropriate solvent for this compound (e.g., sterile deionized water)[1]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1]
-
Mueller-Hinton Agar (MHA)[10]
-
Sterile 96-well microtiter plates[6]
-
Sterile petri dishes
-
Test bacterial isolates and recommended QC strains (e.g., S. aureus ATCC® 29213™)[1][6]
-
0.5 McFarland turbidity standard[6]
-
Sterile saline or phosphate-buffered saline (PBS)[6]
-
Micropipettes and sterile tips
-
Multipoint inoculator (for agar dilution)
Preparation of this compound Stock Solution
-
Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent as recommended by the manufacturer.[6]
-
Ensure the powder is completely dissolved.
-
Filter-sterilize the stock solution.
-
For long-term storage, dispense into aliquots and store at -60°C or below, protected from light.[1][6]
Inoculum Preparation
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.[1][6]
-
Transfer the colonies to a tube containing sterile saline or CAMHB.[1]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
Broth Microdilution Method
-
Preparation of Antibiotic Dilutions:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.[1]
-
Prepare a working stock solution of ceftiofur at twice the highest desired final concentration.
-
Add 50 µL of the ceftiofur working stock solution to the first well of each test row and mix.
-
Perform twofold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series.[1] This results in 50 µL of varying ceftiofur concentrations in each well.
-
-
Inoculation:
-
Dilute the standardized inoculum (from step 3) in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[1][6]
-
Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL. The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.[1]
-
-
Controls:
-
Growth Control: A well containing 50 µL of CAMHB and 50 µL of the diluted inoculum (no antibiotic).
-
Sterility Control: A well containing 100 µL of uninoculated CAMHB.[1]
-
-
Incubation:
-
Reading and Interpretation:
-
Following incubation, visually inspect the wells for turbidity (bacterial growth). A microplate reader can also be used.
-
The MIC is the lowest concentration of ceftiofur that completely inhibits visible growth.[1][6]
-
The growth control well should show distinct turbidity. The sterility control well should remain clear.
-
The MIC of the QC strain must fall within the acceptable ranges listed in Table 1.
-
Compare the MIC of the test isolate to the CLSI breakpoints (Table 2) to classify it as susceptible, intermediate, or resistant.[3]
-
Agar Dilution Method
-
Preparation of Antibiotic-Containing Plates:
-
Prepare a series of twofold dilutions of the ceftiofur stock solution.
-
For each concentration, add 1 part of the antibiotic dilution to 9 parts of molten MHA (held at 45-50°C). Mix thoroughly and pour into sterile Petri dishes.[1]
-
Prepare a growth control plate containing MHA with no antibiotic.
-
Allow the agar to solidify completely.
-
-
Inoculation:
-
The standardized inoculum (from step 3) is diluted to achieve a final concentration of approximately 10⁷ CFU/mL.
-
Spot-inoculate approximately 1-2 µL of the diluted inoculum onto the surface of each agar plate, including the growth control. A multipoint inoculator is recommended for this step.[1]
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of ceftiofur that completely inhibits visible growth. A single colony or a faint haze should be disregarded.[1]
-
The growth control plate should show confluent growth at the inoculation spots.
-
The MIC of the QC strain must fall within the acceptable ranges.
-
Interpret the results based on CLSI breakpoints as described for the broth microdilution method.
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No growth in any wells (including growth control) | Inactive inoculum, incorrect medium, residual disinfectant. | Use a fresh bacterial culture, verify the correct medium was used, ensure all labware is thoroughly rinsed.[6] |
| QC strain MIC out of range | Incorrect antibiotic preparation/storage, incorrect inoculum density, improper incubation. | Prepare fresh stock solutions, re-standardize the inoculum to a 0.5 McFarland standard, verify incubator calibration and timing.[6] |
| "Skipped wells" (growth at high concentrations, no growth at lower) | Contamination of a single well, inaccurate serial dilutions, plate edge effect (evaporation). | Repeat the assay with strict aseptic technique, prepare fresh dilutions, use plates with lids or sealing film.[6] |
| Trailing endpoints (faint growth over a range of concentrations) | Slow-growing organism, partial inhibitory effect of the antibiotic, subjective interpretation. | Increase incubation time as recommended by CLSI for specific organisms, read the MIC as the lowest concentration causing significant growth inhibition, have a second trained individual read the plate.[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. Interpretive criteria for antimicrobial susceptibility testing of ceftiofur against bacteria associated with swine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idexx.dk [idexx.dk]
- 4. jrcm.tbzmed.ac.ir [jrcm.tbzmed.ac.ir]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. wvdl.wisc.edu [wvdl.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Ceftiofur Hydrochloride in the Treatment of Bovine Respiratory Disease (BRD)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bovine Respiratory Disease (BRD) is a multifactorial condition of significant economic and welfare concern in the cattle industry.[1][2] It results from a complex interaction between environmental stressors, host immune status, and a variety of viral and bacterial pathogens.[2] Key bacterial agents implicated in BRD include Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni.[3][4] Ceftiofur (B124693) hydrochloride, a broad-spectrum, third-generation cephalosporin (B10832234) antibiotic, is widely utilized for the treatment of BRD.[5][6] It is noted for its resistance to beta-lactamase enzymes and its efficacy against both Gram-positive and Gram-negative bacteria.[7][8][9] These notes provide detailed information on its mechanism of action, pharmacokinetics, clinical efficacy, and protocols for its evaluation.
Mechanism of Action
Ceftiofur hydrochloride is a bactericidal agent belonging to the beta-lactam class of antibiotics. Its primary mechanism involves the inhibition of bacterial cell wall synthesis.[8] Ceftiofur binds to and inactivates essential enzymes known as penicillin-binding proteins (PBPs), which are located on the inner membrane of the bacterial cell wall.[9] These PBPs are crucial for the final steps of peptidoglycan synthesis, a polymer that provides structural integrity to the cell wall. By inhibiting the cross-linking of peptidoglycan chains, ceftiofur compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death.[8][9] Its structure provides resistance against many beta-lactamase enzymes that bacteria may produce to inactivate other beta-lactam antibiotics.[8]
Pharmacokinetics and Metabolism
Upon administration, this compound is rapidly metabolized to desfuroylceftiofur (B1239554) (DFC), which is the primary microbiologically active metabolite.[10][11] Pharmacokinetic analyses typically measure the concentration of all ceftiofur-related metabolites that contain an intact β-lactam ring.[10] The pharmacokinetic profile supports once-daily or every-other-day dosing regimens.[10][12]
Table 1: Pharmacokinetic Parameters of Ceftiofur in Cattle
| Parameter | Subcutaneous (SC) Administration | Intramuscular (IM) Administration | Reference |
|---|---|---|---|
| Dosage | 2.2 mg/kg BW | 2.2 mg/kg BW | [13] |
| Cmax (µg/mL) | 0.88 ± 0.21 | 1.09 ± 0.21 | [13] |
| Tmax (hours) | 1.50 ± 0.55 | 1.20 ± 0.26 | [13] |
| Elimination Half-life (T½λz, hours) | 8.67 ± 0.72 | - | [13] |
| Absolute Bioavailability | 61.12% | 70.52% | [13] |
| Mean Residence Time (MRT, hours) | 11.00 ± 0.30 | - | [13] |
Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax.
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound for the treatment of BRD. Efficacy is typically measured by treatment success rates, reduction in clinical signs (such as fever), and mortality rates.
Table 2: Summary of Clinical Efficacy Data for Ceftiofur in BRD Treatment
| Study Description | Treatment Group(s) | Key Efficacy Outcome(s) | Results | Reference |
|---|---|---|---|---|
| Dose Confirmation Study | CCFA-SS* at 4.4 mg/kg BW (single dose) vs. Negative Control | Treatment Success Rate (Day 14) | CCFA-SS: 61%Control: 26% (P < 0.01) | [14] |
| Field Efficacy Study | Ceftiofur (1 mg/kg) vs. Ceftiofur (1 mg/kg) + Ketoprofen (3 mg/kg) | Clinical Success Rate | Ceftiofur alone: 48%Combination: 67% (P < 0.01) | [15][16] |
| Field Efficacy Study | Ceftiofur (1 mg/kg) + Ketoprofen (3 mg/kg) vs. Ceftiofur (1 mg/kg) | Rectal Temperature at 24h post-treatment | Combination group showed significantly lower rectal temperature (P < 0.05) | [15][16] |
| Clinical Study | Ceftiofur HCl at 0.5 mg/lb or 1.0 mg/lb vs. Negative Control | Rectal Temperature at 24h post-third treatment | Ceftiofur groups had significantly lower temperatures than controls (P ≤ 0.05). | [4] |
| Clinical Study | Ceftiofur HCl at 0.5 mg/lb or 1.0 mg/lb vs. Negative Control | Mortality Rates | Mortality was lower in both ceftiofur groups compared to controls (P < 0.0001). | [4] |
CCFA-SS: Ceftiofur crystalline free acid sterile suspension, a long-acting formulation.
Recommended Dosage and Administration
The selection of dosage and duration should be based on an assessment of disease severity, pathogen susceptibility, and clinical response.[3][4]
Table 3: Recommended Dosing Regimens for this compound in BRD
| Regimen | Dosage | Route of Administration | Frequency & Duration | Reference |
|---|---|---|---|---|
| Daily Dosing | 1.1 to 2.2 mg/kg BW(0.5 to 1.0 mg/lb BW) | Intramuscular (IM) or Subcutaneous (SC) | Daily for 3 consecutive days. May be extended to 5 days if response is unsatisfactory. | [3][17][18] |
| Alternate Day Dosing | 2.2 mg/kg BW(1.0 mg/lb BW) | Intramuscular (IM) or Subcutaneous (SC) | Administer on Day 1 and Day 3 (48-hour interval). | [3][17][18] |
Note: Do not inject more than 15 mL per injection site.[3][17]
Experimental Protocols
Protocol 1: Evaluation of Clinical Efficacy in a Field Trial for BRD
1. Objective: To assess the clinical efficacy of this compound for the treatment of naturally occurring BRD in feedlot cattle.
2. Animal Selection:
-
Inclusion Criteria: Ruminating calves of any breed or gender exhibiting clinical signs of BRD.[15][16] Diagnosis is based on a standardized clinical scoring system (e.g., Wisconsin or California Scoring System), with a minimum total score required for enrollment (e.g., total score ≥ 5).[19][20] Clinical signs include fever (rectal temperature > 40°C), depression, lethargy, anorexia, coughing, and nasal/ocular discharge.[19][21]
-
Exclusion Criteria: Animals that have received antimicrobial treatment within a specified period (e.g., 10 days) prior to enrollment.[20]
3. Study Design:
-
A randomized, controlled, multicenter clinical trial.
-
Treatment Groups:
-
Group 1 (Treatment): this compound at a specified dose (e.g., 1.1 mg/kg BW, SC, daily for 3-5 days).
-
Group 2 (Control): Negative control (placebo) or positive control (another approved antimicrobial).[14]
-
-
Randomization: Eligible animals are randomly allocated to a treatment group.
4. Procedures:
-
Day 0 (Enrollment):
-
Monitoring (Daily):
-
Endpoint Assessment (e.g., Day 5-14):
5. Outcome Measures:
-
Primary Outcome: Clinical Success Rate. Defined as an animal with a rectal temperature below a threshold (e.g., < 39.4°C) and a normal respiratory score at the final assessment.[15][16]
-
Secondary Outcomes:
Protocol 2: Pharmacokinetic (PK) Study of this compound in Cattle
1. Objective: To determine the pharmacokinetic profile of a specific formulation and administration route of this compound in healthy cattle.
2. Animal Selection:
-
Use a cohort of healthy adult or calf cattle (e.g., six Holstein dairy cows).[13]
-
Animals should be clinically healthy, confirmed by physical examination and clinical pathology.
-
Animals are typically fitted with jugular catheters for serial blood collection.
3. Study Design:
-
A crossover or parallel-group design can be used.
-
Treatment: A single dose of this compound (e.g., 2.2 mg/kg BW) administered via the intended route (e.g., IM or SC).[13]
4. Procedures:
-
Acclimation: Allow animals to acclimate to handling and housing conditions.
-
Dosing: Administer the drug and record the exact time.
-
Blood Sampling:
-
Collect a pre-dose (0 hour) blood sample.
-
Collect post-dose blood samples at specified time points. A typical schedule might be: 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, 48, 72, 96, and 120 hours post-administration.[23]
-
Collect blood in heparinized tubes.
-
-
Sample Processing:
-
Centrifuge blood samples immediately to separate plasma.
-
Store plasma frozen (e.g., at -80°C) until analysis.
-
5. Analytical Method:
-
Quantify the concentration of ceftiofur and its active metabolites (as ceftiofur free acid equivalents, CFAE) in plasma using a validated analytical method, such as high-performance liquid chromatography with mass spectrometry (LC-MS).[10][23]
6. Data Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.[13]
-
Parameters to calculate include: Cmax, Tmax, AUC (Area Under the Curve), elimination half-life (T½), clearance (CL), and volume of distribution (Vd).
BRD Inflammatory Signaling
BRD pathogenesis involves a significant inflammatory response. Bacterial components, such as lipopolysaccharide (LPS) from Gram-negative bacteria like M. haemolytica, are pathogen-associated molecular patterns (PAMPs).[24] These PAMPs are recognized by host pattern recognition receptors, such as Toll-like receptor 4 (TLR4), on immune and epithelial cells.[24][25] This recognition triggers intracellular signaling cascades (e.g., via MyD88), leading to the activation of transcription factors like NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., IL-8).[26] These mediators orchestrate the recruitment of neutrophils to the lungs, which, while essential for bacterial clearance, also contribute to the tissue damage and clinical signs associated with BRD.[26] By reducing the bacterial load, this compound indirectly mitigates this inflammatory cascade.
Safety and Tolerability
This compound is generally well-tolerated in cattle. Studies have shown a wide margin of safety, with no adverse systemic effects observed even at doses significantly exceeding the recommended levels.[27][28] Local, transient pain or mild inflammatory reactions (e.g., tissue edema) at the injection site may occur.[28] Allergic hypersensitivity reactions can occasionally occur but are not related to the dose.[28]
References
- 1. Early diagnosis of BRD using clinical respiratory signs and thoracic ultrasonography [veterinaryirelandjournal.com]
- 2. Overview of Bovine Respiratory Disease Complex - Respiratory System - MSD Veterinary Manual [msdvetmanual.com]
- 3. EXCENEL® RTU EZ this compound Sterile Suspension [dailymed.nlm.nih.gov]
- 4. Cefenil® RTU (this compound sterile suspension) [dailymed.nlm.nih.gov]
- 5. advetresearch.com [advetresearch.com]
- 6. ijcmas.com [ijcmas.com]
- 7. Ceftiofur sodium, a broad-spectrum cephalosporin: evaluation in vitro and in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacokinetics of ceftiofur in healthy and lipopolysaccharide-induced endotoxemic newborn calves treated with single and combined therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cefenil® RTU (this compound sterile suspension) | Norbrook [norbrook.com]
- 13. Pharmacokinetic profile of this compound Injection in lactating Holstein dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose determination and confirmation of a long-acting formulation of ceftiofur (ceftiofur crystalline free acid) administered subcutaneously for the treatment of bovine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vet-it.virbac.com [vet-it.virbac.com]
- 16. vet-it.virbac.com [vet-it.virbac.com]
- 17. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 18. zoetisus.com [zoetisus.com]
- 19. mdpi.com [mdpi.com]
- 20. Development of a novel clinical scoring system for on-farm diagnosis of bovine respiratory disease in pre-weaned dairy calves - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strategies for Bovine Respiratory Disease (BRD) Diagnosis and Prognosis: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of enrofloxacin and ceftiofur sodium for the treatment of relapse of undifferentiated fever/bovine respiratory disease in feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Altered plasma pharmacokinetics of this compound in cows affected with severe clinical mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Innate Immunology of Bovine Respiratory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The Immunology of Bovine Respiratory Disease: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 27. drugs.com [drugs.com]
- 28. vmd.defra.gov.uk [vmd.defra.gov.uk]
Application Notes and Protocols for Ceftiofur Hydrochloride in Swine and Poultry Health Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ceftiofur (B124693) hydrochloride in swine and poultry health research. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key concepts to aid in the design and execution of preclinical and clinical studies.
Introduction to Ceftiofur Hydrochloride
This compound is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] As a beta-lactam antibiotic, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[1][3] A key advantage of Ceftiofur is its resistance to many beta-lactamase enzymes produced by bacteria, which confers efficacy against a wider range of pathogens.[1][3] It is widely used in veterinary medicine to treat respiratory and other bacterial infections in swine and other livestock.[4][5] While not approved for use in poultry in many regions, it has been investigated for off-label applications.[6]
Mechanism of Action
Ceftiofur, like other cephalosporins, targets penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. By binding to these proteins, Ceftiofur disrupts the cross-linking of peptidoglycan chains, compromising the integrity of the bacterial cell wall. This ultimately leads to cell death.
Diagram 1: Mechanism of action of this compound.
Application in Swine Health Research
This compound is extensively researched and used for the treatment of bacterial infections in swine, particularly swine respiratory disease (SRD).
Quantitative Data Summary: Swine
Table 1: Pharmacokinetic Parameters of this compound in Swine
| Parameter | Healthy Pigs (3 mg/kg IM)[7][8] | PRRSV-Infected Pigs (3 mg/kg IM)[7][8] | Healthy Pigs (5 mg/kg IM)[1] |
| Cmax (µg/mL) | 15.8 ± 3.40 | 7.27 (54% decrease) | 29.7 ± 6.72 |
| AUC (µg·h/mL) | 169 ± 45.4 | 50.7 (70% decrease) | 382 ± 89.8 |
| t1/2z (h) | 21.0 | 13.1 | Not Reported |
| Vz/F (L/kg) | Not Reported | 116% increase vs. healthy | Not Reported |
| CL/F (L/h/kg) | Not Reported | 234% increase vs. healthy | Not Reported |
| AUC: Area under the curve; Cmax: Maximum plasma concentration; t1/2z: Terminal half-life; Vz/F: Volume of distribution at the terminal phase over bioavailability; CL/F: Clearance over bioavailability; IM: Intramuscular; PRRSV: Porcine reproductive and respiratory syndrome virus. |
Table 2: Minimum Inhibitory Concentrations (MIC) of Ceftiofur for Swine Pathogens
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Actinobacillus pleuropneumoniae | 0.016 | 0.031 |
| Pasteurella multocida | ≤0.016 | ≤0.016 |
| Streptococcus suis | Not Reported | 1.0 |
| Salmonella spp. | Not Reported | 2.0 |
Experimental Protocols: Swine
Protocol 1: Efficacy of this compound for Treatment of Experimentally Induced Colibacillosis in Neonatal Swine
This protocol is adapted from studies evaluating the effectiveness of Ceftiofur against E. coli in neonatal pigs.[9][10]
Objective: To determine the efficacy of a single oral dose of this compound in reducing mortality and bacterial shedding in neonatal pigs challenged with a virulent strain of Escherichia coli.
Materials:
-
Neonatal pigs (<12 hours old)
-
Virulent, K99+ nalidixic acid-resistant strain of E. coli
-
This compound sterile suspension
-
Oral gavage tubes
-
Sterile saline
-
Rectal swabs
-
MacConkey agar (B569324) with nalidixic acid
Workflow:
References
- 1. The posthatch prophylactic use of ceftiofur affects the cecal microbiota similar to the dietary sanguinarine supplementation in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftiofur-resistant Salmonella enterica serovar Heidelberg of poultry origin – a risk profile using the Codex framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of this compound for treatment of experimentally induced colibacillosis in neonatal swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of ceftiofur for treatment of experimental salmonellosis in neonatal calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the Antibacterial Activity of Ceftiofur Sodium in Vitro and Birds [scirp.org]
- 8. Comparative Effects of Intermittent vs. Constant this compound Exposure on Staphylococcus aureus In Vitro [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of Ceftiofur Hydrochloride Residues in Milk and Tissue
Introduction
Ceftiofur (B124693) hydrochloride is a third-generation cephalosporin (B10832234) antibiotic widely used in veterinary medicine to treat bacterial infections in cattle, swine, and poultry.[1][2] Due to its extensive use, monitoring for ceftiofur residues in edible products such as milk and animal tissues is crucial to ensure food safety, prevent allergic reactions in sensitive individuals, and combat the development of antimicrobial resistance.[3] Regulatory bodies in various countries have established Maximum Residue Limits (MRLs) for ceftiofur in these products.[4][5][6]
Upon administration, ceftiofur is rapidly metabolized to desfuroylceftiofur (B1239554) (DFC), which is the primary microbiologically active metabolite. DFC can form conjugates with various endogenous molecules.[1][2] Therefore, many analytical methods are designed to measure the total ceftiofur-related residues by converting all DFC-containing metabolites to a single, stable derivative, desfuroylceftiofur acetamide (B32628) (DFCA), prior to analysis.[2][7] This document provides detailed application notes and protocols for several analytical methods used to detect and quantify ceftiofur residues in milk and animal tissues.
Metabolism of Ceftiofur
The analytical approach to measuring ceftiofur residues is often dictated by its metabolic fate. The following diagram illustrates the conversion of ceftiofur to its primary metabolite and subsequent derivatization for analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. eCFR :: 21 CFR 556.113 -- Ceftiofur. [ecfr.gov]
- 5. chanrobles.com [chanrobles.com]
- 6. List of Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods - Canada.ca [canada.ca]
- 7. daneshyari.com [daneshyari.com]
Application Notes and Protocols for In-Vitro Time-Kill Assays of Ceftiofur Hydrochloride against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftiofur hydrochloride, a third-generation cephalosporin (B10832234) antibiotic, is widely utilized in veterinary medicine to combat bacterial infections.[1][2] Its efficacy against a broad spectrum of pathogens, including Staphylococcus aureus, is attributed to its ability to inhibit bacterial cell wall synthesis.[3][4][5] Time-kill assays are a crucial in-vitro method for evaluating the pharmacodynamics of antimicrobial agents, providing insights into their bactericidal or bacteriostatic activity over time.[6][7] This document provides detailed application notes and standardized protocols for conducting in-vitro time-kill assays to assess the activity of this compound against Staphylococcus aureus.
Mechanism of Action of Ceftiofur
Ceftiofur, like other β-lactam antibiotics, exerts its bactericidal effect by targeting penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis.[1][4][5] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection. By binding to and inactivating PBPs, Ceftiofur disrupts the cross-linking of peptidoglycan chains.[4][5] This interference leads to a weakened cell wall, ultimately resulting in bacterial cell lysis and death.[1][4][5] Ceftiofur has demonstrated stability against β-lactamases, enzymes produced by some bacteria to inactivate β-lactam antibiotics, making it effective against certain resistant strains.[3][8]
Experimental Protocols
This section details the methodology for performing an in-vitro time-kill assay with this compound against Staphylococcus aureus, adhering to principles outlined in Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10]
Materials
-
Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)
-
This compound (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable solid growth medium
-
Phosphate-buffered saline (PBS), sterile
-
Sterile culture tubes and flasks
-
Sterile microcentrifuge tubes
-
Spectrophotometer
-
Incubator (37°C with shaking capabilities)
-
Micropipettes and sterile tips
-
Spiral plater or manual plating supplies
-
Colony counter
Preliminary Steps: Determination of Minimum Inhibitory Concentration (MIC)
Before conducting the time-kill assay, the Minimum Inhibitory Concentration (MIC) of this compound against the specific S. aureus strain must be determined. The broth microdilution method is a standard and recommended procedure.[11]
Time-Kill Assay Procedure
-
Inoculum Preparation:
-
From a fresh overnight culture of S. aureus on a TSA plate, select several colonies and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard, which is approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[1][12]
-
-
Preparation of Ceftiofur Concentrations:
-
Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.
-
From the stock solution, prepare working solutions in CAMHB to achieve final concentrations that are multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC).[1][13] Include a growth control tube containing no antibiotic.
-
-
Incubation and Sampling:
-
Add the standardized bacterial inoculum to each tube containing the different Ceftiofur concentrations and the growth control.
-
Incubate all tubes at 37°C with constant agitation (e.g., 200 rpm).[12]
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[9]
-
-
Determination of Viable Bacterial Counts:
-
Perform serial ten-fold dilutions of each collected sample in sterile PBS to prevent antibiotic carryover.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Following incubation, count the number of colonies (CFU) on each plate. The countable range is typically 30-300 colonies.
-
Calculate the CFU/mL for each time point and antibiotic concentration.
-
Data Presentation and Interpretation
The results of a time-kill assay are typically presented as a graph plotting the log₁₀ CFU/mL against time for each antibiotic concentration.
-
Bacteriostatic activity is generally defined as a <3-log₁₀ reduction (99.9%) in CFU/mL from the initial inoculum over a 24-hour period.[9]
-
Bactericidal activity is defined as a ≥3-log₁₀ reduction (99.9%) in CFU/mL from the initial inoculum.[6][9]
The following table summarizes hypothetical data from a time-kill assay of Ceftiofur against S. aureus.
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.5x MIC Ceftiofur (log₁₀ CFU/mL) | 1x MIC Ceftiofur (log₁₀ CFU/mL) | 2x MIC Ceftiofur (log₁₀ CFU/mL) | 4x MIC Ceftiofur (log₁₀ CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 6.2 | 5.5 | 5.0 | 4.5 |
| 4 | 7.2 | 6.8 | 5.0 | 4.2 | 3.5 |
| 6 | 8.0 | 7.5 | 4.5 | 3.5 | <3.0 |
| 8 | 8.5 | 8.2 | 4.0 | <3.0 | <3.0 |
| 12 | 8.8 | 8.7 | 3.5 | <3.0 | <3.0 |
| 24 | 9.0 | 9.0 | 3.2 | <3.0 | <3.0 |
Note: This table presents illustrative data. Actual results may vary depending on the S. aureus strain and experimental conditions.
Conclusion
In-vitro time-kill assays are a valuable tool for characterizing the antimicrobial activity of this compound against Staphylococcus aureus. By providing detailed information on the rate and extent of bacterial killing, these assays aid in understanding the pharmacodynamics of the antibiotic and can inform the optimization of dosing regimens to enhance clinical efficacy and mitigate the development of resistance.[1][13] Consistent application of standardized protocols is essential for generating reliable and comparable data in drug development and research settings.
References
- 1. Comparative Effects of Intermittent vs. Constant this compound Exposure on Staphylococcus aureus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hexiapharm.com [hexiapharm.com]
- 3. hexiapharm.com [hexiapharm.com]
- 4. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ceftiofur sodium: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 6. emerypharma.com [emerypharma.com]
- 7. scribd.com [scribd.com]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. actascientific.com [actascientific.com]
- 10. standards.globalspec.com [standards.globalspec.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling of Ceftiofur Hydrochloride Oily Suspension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftiofur (B124693) hydrochloride is a third-generation cephalosporin (B10832234) antibiotic widely used in veterinary medicine for the treatment of bacterial infections, particularly respiratory diseases in swine and cattle.[1][2][3][4] An oily suspension formulation of ceftiofur hydrochloride is designed to provide sustained-release properties, prolonging the drug's therapeutic effect and potentially reducing the frequency of administration.[2][5][6] Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a critical tool in veterinary drug development that integrates the time course of drug concentrations (pharmacokinetics) with its antimicrobial effects (pharmacodynamics). This integrated approach helps in establishing rational dosage regimens that optimize efficacy, minimize the development of antimicrobial resistance, and ensure animal welfare.[1][5]
These application notes provide a comprehensive overview and detailed protocols for conducting PK-PD modeling of a this compound oily suspension. The focus is on swine as a model, with specific data presented for Streptococcus suis, a significant pathogen in this species.[1][7][8]
Core Concepts in PK-PD Modeling of Ceftiofur
Ceftiofur is a time-dependent antibiotic, meaning its efficacy is best correlated with the duration for which the drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen. The primary active metabolite of ceftiofur is desfuroylceftiofur (B1239554) (DFC), and its concentration is often measured in plasma and at the site of infection, such as the pulmonary epithelial lining fluid (PELF) for respiratory diseases.[1][9][10]
The key PK-PD indices for time-dependent antibiotics like ceftiofur are:
-
%T > MIC: The percentage of the dosing interval during which the drug concentration exceeds the MIC.
-
AUC/MIC: The ratio of the Area Under the Concentration-time Curve to the MIC. While more commonly associated with concentration-dependent antibiotics, it is also a valuable parameter for ceftiofur.[1][8]
Quantitative Data Summary
The following tables summarize key pharmacokinetic and pharmacodynamic parameters for this compound oily suspension administered intramuscularly to swine.
Table 1: Pharmacokinetic Parameters of Desfuroylceftiofur (DFC) in Swine after a Single Intramuscular Dose (5 mg/kg) of this compound Oily Suspension.[1][7][8]
| Parameter | Healthy Pigs (Plasma) | Infected Pigs (Plasma) | Healthy Pigs (PELF) | Infected Pigs (PELF) |
| Cmax (µg/mL) | 3.69 ± 0.08 | 3.42 ± 0.06 | 24.76 ± 0.92 | 33.04 ± 0.99 |
| Tmax (h) | Not Reported | Not Reported | 8.00 | 8.00 |
| AUC₀₋∞ (µg·h/mL) | 112.65 ± 45.90 | 100.43 ± 37.90 | 811.99 ± 54.70 | 735.85 ± 26.20 |
| T½ (h) | 69.44 ± 9.02 | 66.92 ± 9.66 | Not Reported | Not Reported |
Data presented as mean ± standard deviation. PELF: Pulmonary Epithelial Lining Fluid
Table 2: In Vitro Pharmacodynamic Parameters of Ceftiofur against Streptococcus suis.[1][8]
| Parameter | Value (µg/mL) |
| MIC | 0.25 |
| MBC | Not Reported |
| MPC | Not Reported |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MPC: Mutant Prevention Concentration.
Table 3: PK-PD Integration and Proposed Dosage Regimens for this compound Oily Suspension against Streptococcus suis in Swine.[1][8]
| Antibacterial Effect | AUC₀₋₂₄h/MIC (h) | Recommended Dosage |
| Bacteriostatic | 6.54 | 1.30 mg/kg |
| Bactericidal | 9.69 | 1.94 mg/kg every 72h |
| Bacterial Eradication | 11.49 | 2.30 mg/kg |
Experimental Protocols
Animal Model and Drug Administration
This protocol describes the in vivo pharmacokinetic study in swine.
Materials:
-
Healthy and/or specific pathogen-free pigs.
-
This compound oily suspension.
-
Syringes and needles for intramuscular injection.
-
Animal restraints and housing facilities.
-
Blood collection tubes (e.g., heparinized tubes).
-
Anesthetic agents (e.g., ketamine, propofol) as per approved animal care protocols.[1][7]
Procedure:
-
Animal Acclimation: Acclimate pigs to individual housing for a period of at least one week before the study. Ensure free access to feed and water.[1][7]
-
Infection Model (if applicable): For studies in infected animals, establish a stable infection with the target pathogen (e.g., Streptococcus suis) following an approved protocol.[1]
-
Drug Administration: Administer a single intramuscular injection of the this compound oily suspension at the desired dose (e.g., 5 mg/kg body weight).[1][7][8]
-
Blood Sampling: Collect blood samples from the jugular vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, 192, and 216 hours post-administration).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -20°C or lower until analysis.[7]
Quantification of Ceftiofur and its Metabolites in Plasma
This protocol outlines the analytical method for determining the concentration of desfuroylceftiofur (as desfuroylceftiofur acetamide) in plasma using High-Performance Liquid Chromatography (HPLC).[9][11][12]
Materials:
-
HPLC system with UV or DAD detector.
-
C18 reversed-phase column.
-
Plasma samples from the pharmacokinetic study.
-
Ceftiofur and desfuroylceftiofur standards.
-
Internal standard (e.g., cefotaxime).[11]
-
Dithioerythritol (B556865) (DTE) in borate (B1201080) buffer.[11][12]
-
Iodoacetamide (B48618) buffer.[11][12]
-
Acetonitrile, methanol, and other HPLC-grade solvents.
-
Solid-phase extraction (SPE) columns (optional).[9]
Procedure:
-
Derivatization:
-
Thaw plasma samples and vortex.
-
To 100 µL of plasma, add 15 µL of internal standard.[11]
-
Add 7 mL of 0.4% dithioerythritol in borate buffer.[11]
-
Incubate at 50°C for 15 minutes to cleave the thioester bond of ceftiofur and its metabolites to form desfuroylceftiofur.[11][12]
-
Cool to room temperature and add 1.5 mL of iodoacetamide buffer to form the stable derivative, desfuroylceftiofur acetamide (B32628) (DCA).[9][11][12]
-
-
Sample Clean-up (Protein Precipitation or SPE):
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the derivatized sample, vortex, and centrifuge. Collect the supernatant.[12]
-
Solid-Phase Extraction (SPE): Pass the derivatized sample through an activated SPE column, wash, and elute the analyte. Evaporate the eluate and reconstitute in the mobile phase.[9]
-
-
HPLC Analysis:
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of DCA in the plasma samples by comparing their peak areas to the calibration curve.
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of ceftiofur against a target pathogen.[1][7]
Materials:
-
Ceftiofur standard.
-
Target bacterial isolate (e.g., Streptococcus suis).
-
Cation-adjusted Mueller-Hinton broth (CAMHB).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland.
Procedure:
-
Prepare Ceftiofur Dilutions: Prepare a series of twofold dilutions of ceftiofur in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the ceftiofur dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of ceftiofur that completely inhibits visible bacterial growth.
Visualizations
Caption: Workflow for PK-PD modeling of this compound oily suspension.
Caption: Metabolic pathway of Ceftiofur to its active metabolite.
Caption: Analytical workflow for the quantification of Ceftiofur in plasma.
References
- 1. Formulation of a rational dosage regimen of this compound oily suspension by pharmacokinetic-pharmacodynamic (PK-PD) model for treatment of swine Streptococcus suis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation, Characterization and Pharmacokinetics of Long-acting this compound Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. advetresearch.com [advetresearch.com]
- 4. Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation, characterization and pharmacokinetics of long-acting this compound suspension. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Formulation of a rational dosage regimen of this compound oily suspension by pharmacokinetic-pharmacodynamic (PK-PD) model for treatment of swine Streptococcus suis infection -Journal of Veterinary Science | Korea Science [koreascience.kr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. trace.tennessee.edu [trace.tennessee.edu]
- 12. Determination of ceftiofur in bovine plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intramammary Administration of Ceftiofur Hydrochloride in Dairy Cows
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques, efficacy, and safety considerations for the intramammary administration of ceftiofur (B124693) hydrochloride in dairy cows. The protocols outlined below are based on established veterinary research and are intended for investigational and drug development purposes.
Introduction
Ceftiofur hydrochloride is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria that are common causes of bovine mastitis.[1][2] It functions by inhibiting bacterial cell wall synthesis.[2] While approved for parenteral use in cattle for conditions like respiratory disease and metritis, its intramammary application is a key strategy for treating and managing mastitis.[3] This document details the protocols for its use in both lactating and dry cows.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the intramammary administration of this compound.
Table 1: Dosage and Treatment Regimens for Lactating Cows
| Indication | Dosage per Quarter | Frequency | Duration | Reference |
| Clinical Mastitis | 125 mg | Once daily | 2 to 8 consecutive days | [1][4] |
| Subclinical Mastitis | 125 mg | Once daily | 2, 5, or 8 consecutive days | [2] |
| Extralabel (Coliform Mastitis) | 300 mg | Two doses, 12 hours apart | 1 day | [3] |
Table 2: Efficacy of Different Treatment Durations for Mastitis in Lactating Cows
| Mastitis Type | Pathogen | 2-Day Treatment Cure Rate | 8-Day Treatment Cure Rate | Reference |
| Mild to Moderate Clinical | All Bacteria | 32% (15/47) | 61% (25/41) | [1] |
| Mild to Moderate Clinical | Streptococcus spp. | 64% (9/14) | 82% (9/11) | [1] |
| Mild to Moderate Clinical | Staphylococcus aureus | 0% (0/20) | 47% (9/19) | [1] |
| Subclinical | All Pathogens | 38.8% | 65.8% | [2] |
| Subclinical | Staphylococcus aureus | Not specified | 36% | [2] |
| Subclinical | Coagulase-negative Staphylococcus | Not specified | 86% | [2] |
| Subclinical | Streptococcus dysgalactiae | Not specified | 80% | [2] |
| Subclinical | Streptococcus uberis | Not specified | 67% | [2] |
Table 3: Milk and Slaughter Withdrawal Periods
| Cow Status | Dosage Regimen | Milk Withdrawal Period | Pre-Slaughter Withdrawal Period | Reference |
| Lactating | 125 mg daily for up to 8 days | 72 hours after last treatment | 2 days after last treatment | [4][5] |
| Lactating (Extralabel) | 300 mg, two doses 12h apart | Minimum of 7 days | Not specified | [3][6] |
| Dry Cow Therapy | 500 mg per quarter at dry-off | 0 hours (if dry period is ≥ 30 days) | 16 days | [4][7] |
Experimental Protocols
Protocol for Efficacy Evaluation of Intramammary Ceftiofur in Lactating Cows with Clinical Mastitis
This protocol is adapted from studies evaluating the efficacy of extended ceftiofur therapy.[1][8]
3.1.1 Objective: To compare the bacteriological and clinical cure rates of a standard versus an extended intramammary this compound treatment regimen for naturally occurring mild to moderate clinical mastitis.
3.1.2 Materials:
-
This compound intramammary infusion syringes (125 mg/syringe)
-
70% alcohol swabs
-
Teat disinfectant
-
Sterile milk collection vials
-
Gloves
-
Materials for bacteriological culture and identification
3.1.3 Animal Selection:
-
Select Holstein dairy cows with mild to moderate clinical mastitis (abnormal milk and/or mild swelling of the udder, without systemic signs).
-
Confirm the presence of an intramammary infection through bacteriological culture of milk samples.
3.1.4 Experimental Design:
-
Randomly allocate cows to one of two treatment groups:
-
Collect duplicate milk samples for bacteriological analysis before the first treatment.
-
Collect follow-up milk samples for bacteriological analysis at 21 days after the last treatment to determine bacteriological cure.[1]
-
Assess clinical cure (return to normal milk and resolution of udder swelling) 21 days after the last treatment.[1]
3.1.5 Administration Procedure:
-
Wear clean gloves.
-
Thoroughly clean the teats with a 70% alcohol swab before infusion.[1]
-
Aseptically administer the intramammary infusion by partial or full insertion of the cannula into the teat canal of the affected quarter(s).[1]
-
For cows with multiple infected quarters, treat each affected quarter.
3.1.6 Sample Collection and Analysis:
-
Aseptically collect foremilk samples from the affected quarter(s) before treatment and at follow-up.
-
Perform standard bacteriological culture and identification on all milk samples.
3.1.7 Outcome Measures:
-
Bacteriological Cure: Absence of the pre-treatment pathogen in the follow-up milk samples.[1]
-
Clinical Cure: Return of milk and udder to normal appearance.[1]
Protocol for Determining Milk Residue Depletion after Intramammary Administration
This protocol is based on studies investigating the elimination kinetics of ceftiofur from milk.[3][6]
3.2.1 Objective: To determine the time required for ceftiofur concentrations in milk to fall below the established tolerance level (0.1 µg/mL) following intramammary administration.[3][6]
3.2.2 Materials:
-
This compound intramammary infusion product
-
Sterile milk collection vials
-
Analytical equipment for quantifying ceftiofur residues in milk (e.g., HPLC)
3.2.3 Animal Selection:
-
Select healthy, lactating Holstein cows.
-
Ensure cows have not been treated with antimicrobials in the current lactation.[3]
3.2.4 Experimental Design:
-
Collect baseline milk samples from all four quarters before treatment.
-
Administer the specified dose of this compound into designated quarters. For example, 300 mg into two quarters.[3]
-
Repeat the administration after 12 hours.[3]
-
Collect milk samples from all four quarters every 12 hours for a period of 10 days post-treatment.[6]
3.2.5 Administration Procedure:
-
Follow the aseptic administration technique described in section 3.1.5.
3.2.6 Sample Analysis:
-
Analyze milk samples to determine the concentration of ceftiofur and its metabolites.
-
The tolerance level for ceftiofur in milk is 0.1 µg/mL.[3]
3.2.7 Outcome Measures:
-
Time for ceftiofur concentrations in milk from treated quarters to fall below 0.1 µg/mL.[3]
-
Detection of ceftiofur in untreated quarters.
Visualizations
Experimental Workflow for Efficacy Studies
Caption: Workflow for a clinical trial evaluating ceftiofur efficacy.
Protocol for Milk Residue Depletion Study
Caption: Workflow for a milk residue depletion study.
References
- 1. Efficacy of extended intramammary ceftiofur therapy against mild to moderate clinical mastitis in Holstein dairy cows: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of extended ceftiofur intramammary therapy for treatment of subclinical mastitis in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Federal Register :: Request Access [unblock.federalregister.gov]
- 5. zoetisus.com [zoetisus.com]
- 6. Elimination kinetics of this compound after intramammary administration in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zoetisus.com [zoetisus.com]
- 8. Efficacy of extended intramammary ceftiofur therapy against mild to moderate clinical mastitis in Holstein dairy cows: a randomized clinical trial. | Semantic Scholar [semanticscholar.org]
Application Note: Routine Analysis of Ceftiofur HCl in Veterinary Products by Liquid Chromatography
Introduction
Ceftiofur Hydrochloride is a third-generation cephalosporin (B10832234) antibiotic extensively utilized in veterinary medicine for the treatment of bacterial infections in livestock.[1] Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria makes it a critical component in animal health management.[[“]][3] Routine analysis of Ceftiofur HCl in veterinary pharmaceutical products is essential to ensure product quality, potency, and safety. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method suitable for the routine quantitative analysis of Ceftiofur HCl in various veterinary formulations, such as oily suspensions and powders for injection. The method described herein is based on established and validated procedures to ensure accuracy, precision, and reliability, aligning with the International Council for Harmonisation (ICH) guidelines.[4][5]
Principle
The analytical method is founded on reversed-phase liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection. This technique separates Ceftiofur HCl from excipients and potential degradation products based on its polarity. The stationary phase is a nonpolar C18 column, while the mobile phase is a polar mixture of an organic solvent (acetonitrile) and an aqueous buffer. The analyte is quantified by measuring its absorbance at a specific UV wavelength, which is then compared against a calibration curve generated from reference standards.
Experimental Protocols
1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate Buffer (e.g., 0.05 M Ammonium Acetate or Potassium Phosphate)
-
Orthophosphoric Acid or Acetic Acid (for pH adjustment)
-
De-ionized Water (HPLC grade)
-
Dimethylformamide (for sample extraction from oily suspensions)
-
0.45 µm Syringe Filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis Detector
-
3. Chromatographic Conditions
A comparative summary of different validated isocratic RP-HPLC methods is presented below. Method 1 is a commonly cited and robust method.
| Parameter | Method 1 | Method 2 |
| Column | Phenomix C18 (150 x 4.6 mm, 5 µm)[4] | Kinetex C18-XB (150 x 4.6 mm, 5 µm)[[“]] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 6.0) (25:75, v/v)[4] | Acetonitrile : 0.05 M Ammonium Acetate & 0.01 M Tetrabutylammonium Bromide (pH 6.8) (30:70, v/v)[[“]] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min |
| Detection Wavelength | 292 nm[4] | 290 nm[[“]] |
| Injection Volume | 20 µL | 20 µL |
| Column Temperature | Ambient or 35°C[6] | Ambient |
| Retention Time | Approximately 3.4 min[4] | Approximately 4.4 min[[“]] |
4. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a suitable solvent mixture.[7]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 0.5 - 50 µg/mL).[6]
5. Sample Preparation
The sample preparation procedure will vary depending on the formulation of the veterinary product.
For Oily Suspension:
-
Accurately weigh a portion of the suspension equivalent to a known amount of Ceftiofur HCl.
-
Transfer the sample to a suitable volumetric flask.
-
Add a sufficient volume of Dimethylformamide to dissolve the active ingredient and mix thoroughly.
-
Dilute to the mark with the mobile phase.
-
Centrifuge a portion of the solution to separate the excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
For Powder for Injection:
-
Reconstitute the powder with the specified diluent as per the product label.
-
Accurately transfer a known volume of the reconstituted solution into a volumetric flask.
-
Dilute to the desired concentration with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]
6. Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for routine use.[5] Key validation parameters are summarized below:
| Validation Parameter | Typical Acceptance Criteria | Example Results |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9999 over 0.5 - 50 µg/mL[6] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 100.1% - 101.3%[4] |
| Precision (RSD%) | RSD ≤ 2% | < 2%[4] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.03 µg/mL[6] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.1 µg/mL[6] |
| Specificity | No interference at the retention time of the analyte | Peak purity confirmed[5] |
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2 | 1.204[6] |
| Theoretical Plates (N) | N > 2000 | 9295[6] |
| Relative Standard Deviation (RSD%) of Peak Area | RSD ≤ 1.0% for 6 replicate injections | 0.84%[6] |
Table 2: Summary of a Validation Study for Ceftiofur HCl Analysis
| Parameter | Concentration Range / Level | Result |
| Linearity Range | 0.01 - 0.16 mg/mL[4] | r² > 0.999 |
| Accuracy (Recovery) | Spiked Placebo | 100.1% - 101.3%[4] |
| Repeatability (Intra-day Precision) | 100% of test concentration | RSD < 2%[4] |
| Intermediate Precision (Inter-day Precision) | 100% of test concentration | RSD < 2% |
| LOD | - | 0.003 mg/mL[4] |
| LOQ | - | 0.01 mg/mL[4] |
Visualizations
Caption: Workflow for the routine analysis of Ceftiofur HCl in veterinary products.
Conclusion
The described HPLC method is demonstrated to be simple, rapid, accurate, and precise for the routine quantitative analysis of Ceftiofur HCl in veterinary pharmaceutical products. The method's robustness makes it suitable for quality control laboratories. Adherence to the detailed protocols and validation procedures will ensure reliable and consistent results, contributing to the overall quality assurance of veterinary medicines.
References
- 1. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. DEVELOPMENT AND VALIDATION OF HPLC-METHOD DETERMINING QUANTITATIVE CONTENT OF this compound IN SUSPENSIONS FO… [ouci.dntb.gov.ua]
- 4. repository.najah.edu [repository.najah.edu]
- 5. benchchem.com [benchchem.com]
- 6. sciencepub.net [sciencepub.net]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent MIC Values in Ceftiofur Hydrochloride Assays
Welcome to the technical support center for Ceftiofur (B124693) hydrochloride assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to inconsistent Minimum Inhibitory Concentration (MIC) values.
Troubleshooting Guides
Encountering variability in your Ceftiofur hydrochloride MIC assays can be a significant challenge. The following guide, presented in a question-and-answer format, addresses specific issues you might encounter during your experiments.
Question 1: Why are my MIC values for this compound inconsistent between replicates?
Inconsistent MIC values between replicates are often due to technical errors in the assay setup. Here are the most common causes and their solutions:
-
Inaccurate Pipetting: Small volume variations of the antimicrobial agent, bacterial inoculum, or broth can lead to significant differences in final concentrations.
-
Solution: Ensure your micropipettes are properly calibrated and use them correctly. Always ensure thorough mixing of solutions before dispensing.[1]
-
-
Uneven Bacterial Suspension: Clumping of bacteria in the inoculum will result in an uneven distribution of bacteria across the wells of the microtiter plate.
-
Solution: Vortex the bacterial suspension thoroughly before preparing your dilutions and before inoculating the plate.[1]
-
-
Contamination: Contamination of reagents, the microtiter plate, or the work area can lead to unexpected growth and erroneous MIC values.
-
Solution: Adhere to strict aseptic techniques throughout the entire procedure. Visually inspect all reagents and plates for any signs of contamination before use.[1]
-
Question 2: My MIC values for quality control (QC) strains are consistently outside the acceptable range. What should I do?
When QC strain MIC values are out of range, it points to a systematic error in the experimental setup. Consider the following factors:
-
Incorrect Preparation or Storage of this compound Stock Solution: this compound is susceptible to degradation if not handled and stored properly.[1][2]
-
Improper Inoculum Density: The density of the bacterial inoculum is a critical parameter. An inoculum that is too high can lead to falsely elevated MICs, while one that is too low can result in falsely low MICs.[1][3]
-
Incorrect Incubation Conditions: The temperature and duration of incubation must be carefully controlled.
-
Deterioration of the QC Strain: The QC strain itself may have lost its expected susceptibility profile.
-
Solution: Subculture QC strains from fresh stock cultures to ensure their viability and correct phenotype.[1]
-
Question 3: I am observing "skipped wells" in my microtiter plate. What does this mean?
"Skipped wells" refer to a situation where there is bacterial growth in wells with higher concentrations of this compound, while wells with lower concentrations show no growth. This is an indication of a technical error.
-
Contamination: A single well may have been contaminated during the setup process.
-
Solution: Repeat the assay using strict aseptic techniques.[1]
-
-
Errors in Serial Dilutions: An error in the serial dilution of this compound can lead to an incorrect concentration in one or more wells.
-
Solution: Prepare fresh serial dilutions and double-check your calculations and pipetting.[1]
-
-
Edge Effect: The outermost wells of a microtiter plate are more prone to evaporation, which can concentrate the antibiotic and affect bacterial growth.
-
Solution: Use plates with lids and consider sealing them with an adhesive film. It is also good practice to avoid using the outermost wells for critical samples.[1]
-
Question 4: I'm seeing "trailing endpoints" where there is faint growth over a range of concentrations. How should I interpret the MIC?
Trailing endpoints can make it difficult to determine the true MIC. This phenomenon can be caused by several factors:
-
Slow-Growing Bacteria: The bacterial strain being tested may be slow-growing.
-
Solution: For certain organisms, the Clinical and Laboratory Standards Institute (CLSI) recommends increasing the incubation period.[1]
-
-
Partial Inhibitory Effect: The antibiotic may have a partial inhibitory effect at lower concentrations.
-
Solution: The MIC should be read as the lowest concentration that causes a significant inhibition of growth compared to the positive control.[1]
-
-
Subjective Interpretation: Reading the MIC endpoint by eye can be subjective.
-
Solution: Have a second, trained individual read the plate independently. If available, use a microplate reader to obtain quantitative measurements of bacterial growth.[1]
-
Data Presentation
Table 1: Common Troubleshooting Scenarios and Solutions for Inconsistent this compound MIC values
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values between replicates | 1. Inaccurate pipetting of reagents. 2. Uneven bacterial suspension (clumping). 3. Contamination. | 1. Calibrate and use micropipettes correctly. 2. Vortex bacterial suspension thoroughly. 3. Use strict aseptic technique.[1] |
| QC MIC values out of range | 1. Improperly prepared or stored antibiotic stock. 2. Inoculum density too high or too low. 3. Incorrect incubation conditions. 4. Deteriorated QC strain. | 1. Prepare fresh stock solutions and store at -20°C or -80°C, protected from light.[1][2] 2. Standardize inoculum to 0.5 McFarland.[1][4] 3. Calibrate and maintain incubator at 35°C ± 2°C for 16-20 hours.[1][5] 4. Use fresh subcultures of QC strains.[1] |
| "Skipped wells" | 1. Contamination of a single well. 2. Inaccurate serial dilutions. 3. Edge effect leading to evaporation. | 1. Repeat assay with aseptic technique. 2. Prepare fresh dilutions and verify concentrations. 3. Use lidded plates, sealing film, and avoid outer wells.[1] |
| "Trailing endpoints" | 1. Slow-growing bacterial strain. 2. Partial inhibitory effect of the antibiotic. 3. Subjective interpretation of the endpoint. | 1. Increase incubation time as per CLSI guidelines. 2. Read MIC as the lowest concentration with significant growth inhibition. 3. Have a second person read the plate or use a plate reader.[1] |
| No bacterial growth in any well | 1. Inactive bacterial inoculum. 2. Incorrect growth medium. 3. Residual disinfectant on lab equipment. | 1. Use a fresh, viable bacterial culture. 2. Ensure the correct medium (e.g., Cation-Adjusted Mueller-Hinton Broth) is used. 3. Thoroughly rinse all labware with sterile distilled water.[1] |
Table 2: CLSI MIC Breakpoints for Ceftiofur
| Bacterial Species | Host Animal | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Pasteurella multocida | Bovine (Pneumonia) | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |
| Swine Respiratory Pathogens | Swine | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |
| Staphylococcus aureus | Bovine (Mastitis) | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |
Note: These breakpoints are for illustrative purposes. Always refer to the latest CLSI documents for the most current and comprehensive information.[1][5][6]
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is a generalized procedure based on CLSI guidelines. Researchers should always refer to the most current CLSI documents for detailed instructions.[1]
Materials:
-
This compound powder
-
Appropriate solvent (as per manufacturer's instructions)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]
-
Sterile 96-well microtiter plates
-
Bacterial isolate(s) to be tested
-
Quality Control (QC) strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)[1]
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve the this compound powder in the recommended solvent to create a high-concentration stock solution.
-
Filter-sterilize the stock solution.
-
Store in small aliquots at -80°C, protected from light.[1]
-
-
Preparation of Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1][4]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][7]
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10.
-
Discard 100 µL from well 10.
-
Well 11 should serve as the positive control (inoculum, no antibiotic), and well 12 as the negative control (broth only).[1]
-
-
Inoculation:
-
Add 10 µL of the standardized bacterial inoculum to each well (except the negative control well), resulting in a final volume of 110 µL and the desired final bacterial concentration.[1]
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[1]
-
Mandatory Visualization
Caption: A troubleshooting workflow for addressing inconsistent MIC results.
Caption: The experimental workflow for broth microdilution MIC testing.
Caption: The mechanism of action of Ceftiofur.
Frequently Asked Questions (FAQs)
1. What is the standard methodology for this compound MIC testing?
The most widely accepted method for determining the MIC of this compound is the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1] This method involves a serial two-fold dilution of the antibiotic in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized bacterial suspension.
2. Which quality control (QC) organisms should I use for this compound MIC testing?
Using appropriate QC organisms is essential for ensuring the accuracy and reproducibility of your results. For this compound, commonly recommended QC organisms include:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Enterococcus faecalis ATCC® 29212™
The observed MIC values for these strains should fall within the established QC ranges provided by CLSI.[1]
3. What are the CLSI-defined MIC breakpoints for this compound?
MIC breakpoints are used to categorize a bacterial isolate as susceptible, intermediate, or resistant to an antimicrobial agent. These breakpoints can vary depending on the bacterial species and the host animal from which it was isolated. For example, for Pasteurella multocida from bovine pneumonia cases, the breakpoints for ceftiofur are ≤ 2 µg/mL (Susceptible), 4 µg/mL (Intermediate), and ≥ 8 µg/mL (Resistant).[1] For swine respiratory pathogens, the recommended breakpoints are also ≤2 µg/mL for susceptible, 4 µg/mL for intermediate, and ≥8 µg/mL for resistant.[1][6]
4. What factors can influence the in vitro activity of this compound?
Several factors can affect the outcome of this compound MIC testing, leading to variability. These include:
-
Formulation: Different formulations, such as this compound versus ceftiofur crystalline-free acid, can have different properties, though in vitro MIC testing generally uses the pure compound.[1][8]
-
Medium Composition: The use of cation-adjusted Mueller-Hinton Broth is recommended to ensure consistency.[1]
-
Inoculum Size: A standardized inoculum is crucial, as a higher bacterial density may lead to a higher apparent MIC.[1][7]
-
Incubation Time and Temperature: Adherence to standardized incubation conditions is necessary for reproducible results.[1]
-
pH of the Medium: The pH of the growth medium can affect the stability and activity of beta-lactam antibiotics like Ceftiofur.[1][2]
5. How should I prepare and store this compound stock solutions?
Proper preparation and storage of your antibiotic stock solution are critical for accurate MIC results. This compound powder should be dissolved in an appropriate solvent as recommended by the manufacturer to create a high-concentration stock solution. This stock solution should then be filter-sterilized and can be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. It is also important to protect the stock solution from light.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. hexiapharm.com [hexiapharm.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceftiofur formulation differentially affects the intestinal drug concentration, resistance of fecal Escherichia coli, and the microbiome of steers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ceftiofur Hydrochloride Dosage to Minimize Antimicrobial Resistance
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to assist in the optimization of Ceftiofur (B124693) hydrochloride dosage regimens aimed at minimizing the development of antimicrobial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of optimizing Ceftiofur dosage regimens? A1: The main goal is to design a rational dosage schedule that maximizes the probability of therapeutic success against target pathogens while simultaneously minimizing the risk of selecting for and promoting antimicrobial resistance.[1] This involves integrating pharmacokinetic (PK) and pharmacodynamic (PD) principles to ensure drug concentrations are high enough to kill bacteria but not so low as to encourage the survival and proliferation of resistant mutants.[2]
Q2: What are the critical Pharmacokinetic/Pharmacodynamic (PK/PD) indices for Ceftiofur? A2: For cephalosporins like Ceftiofur, which exhibit time-dependent bactericidal activity, the most important PK/PD index is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%T > MIC).[1][3] To achieve an optimal bactericidal effect and prevent resistance, it is often recommended that the %T > MIC should be at least 50% of the dosage interval.[3] Another key index used in modeling is the ratio of the area under the concentration-time curve over 24 hours to the MIC (AUC₀₋₂₄h/MIC).[4][5]
Q3: What is the Mutant Prevention Concentration (MPC) and why is it a critical parameter? A3: The Mutant Prevention Concentration (MPC) is the lowest concentration of an antimicrobial drug that prevents the growth of any resistant mutants from a large bacterial population (typically ≥10¹⁰ CFU).[6][7] It represents the MIC of the least susceptible, first-step mutant subpopulation.[2] Dosing strategies that ensure drug concentrations remain above the MPC are thought to restrict the selection of resistant mutants.[2] The range of drug concentrations between the MIC and the MPC is known as the "mutant selection window," where resistant mutants are most likely to be enriched.[2]
Q4: How does resistance to Ceftiofur typically develop in Gram-negative bacteria? A4: The most common mechanism of resistance to third-generation cephalosporins like Ceftiofur in Gram-negative bacteria is the production of β-lactamase enzymes.[8] These enzymes inactivate the drug by hydrolyzing the β-lactam ring. Key β-lactamases include AmpC types (often encoded by the blaCMY-2 gene) and Extended-Spectrum β-Lactamases (ESBLs, such as those encoded by blaCTX-M genes).[8][9][10] These resistance genes are frequently located on mobile genetic elements like plasmids, which facilitates their spread among bacteria.[8][11]
Troubleshooting Guides
Guide 1: Minimum Inhibitory Concentration (MIC) Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values between replicates | 1. Inaccurate pipetting of the drug, inoculum, or broth.2. Non-homogenous bacterial suspension (clumping).3. Contamination of reagents or microtiter plates. | 1. Calibrate micropipettes regularly. Ensure thorough mixing of all solutions before dispensing.2. Vortex the bacterial suspension well before dilution and inoculation.[12]3. Use strict aseptic techniques. Visually inspect all materials for signs of contamination.[12] |
| MICs for Quality Control (QC) strains are out of range | 1. Improper preparation or storage of Ceftiofur stock solution.2. Inoculum density is too high or too low.3. Incorrect incubation conditions (temperature, duration).[12]4. QC strain has deteriorated or mutated. | 1. Prepare fresh stock solutions as per manufacturer guidelines and store aliquots at -20°C or -80°C, protected from light.[12]2. Standardize the inoculum to a 0.5 McFarland standard to achieve the correct final density (e.g., ~5 x 10⁵ CFU/mL).[12]3. Verify incubator calibration and adhere to standardized incubation times (e.g., 16-20 hours at 35°C ± 2°C).[13]4. Subculture QC strains from fresh stock cultures.[12] |
| No bacterial growth, including in the positive control well | 1. The bacterial inoculum was not viable.2. Incorrect growth medium was used.3. Residual disinfectant on laboratory equipment. | 1. Use a fresh bacterial culture and confirm its viability before starting the assay.[12]2. Ensure the correct medium (e.g., Cation-Adjusted Mueller-Hinton Broth) is used.[12]3. Thoroughly rinse all labware with sterile distilled water.[12] |
| "Skipped wells" (growth in higher concentration wells but not lower ones) | 1. Contamination of a single well.2. Error in the serial dilution process.3. "Edge effect" in microtiter plates causing evaporation. | 1. Repeat the assay using strict aseptic techniques.[12]2. Prepare fresh serial dilutions carefully and verify concentrations.3. Use plates with lids, seal with adhesive film, or avoid using the outermost wells of the plate.[12] |
Guide 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma drug concentrations between animal subjects | 1. Differences in drug administration (e.g., injection site, technique).2. Individual animal physiological differences (e.g., metabolism, health status).3. Errors in blood sample collection or processing. | 1. Standardize the administration protocol for all animals.2. Use a sufficient number of animals to account for biological variability. Consider using a population pharmacokinetic (PopPK) modeling approach to analyze the data.[14]3. Ensure consistent timing of sample collection and proper handling/storage of plasma.[1] |
| Calculated PK/PD indices do not correlate with observed efficacy | 1. Inaccurate MIC value for the infecting pathogen.2. Drug concentrations measured in plasma may not reflect concentrations at the site of infection (e.g., lung tissue).[1]3. The chosen PK/PD index (%T > MIC) may not be the sole determinant of efficacy. | 1. Determine the MIC for the specific clinical isolate if possible, rather than using a generic value.2. When feasible, measure drug concentrations in the target tissue or fluid (e.g., bronchoalveolar lavage fluid for respiratory infections).[1][5]3. Integrate other PD parameters like MPC and post-antibiotic effect (PAE) into the analysis.[5] |
| Difficulty in quantifying Ceftiofur and its metabolites | 1. Ceftiofur is rapidly metabolized to desfuroylceftiofur (B1239554) (DFC), which is the primary active metabolite.2. Sample matrix effects interfering with analytical methods (e.g., HPLC/UPLC-MS/MS). | 1. The analytical method should be designed to measure DFC. Often, both Ceftiofur and its metabolites are derivatized to desfuroylceftiofur acetamide (B32628) for stable quantification.[1]2. Optimize the sample preparation protocol (e.g., deproteinization) and use appropriate internal standards to correct for matrix effects.[1] |
Quantitative Data Hub
Table 1: Example PK/PD-Derived Ceftiofur Dosages against Swine Pathogens
| Pathogen | PK/PD Target | Required Dosage (mg/kg) | Dosing Interval | Source |
| Pasteurella multocida | Bacteriostatic (AUC/MIC = 44.02 h) | 0.22 | 24 hours | [5][15] |
| Pasteurella multocida | Bactericidal (AUC/MIC = 89.40 h) | 0.46 | 24 hours | [5][15] |
| Pasteurella multocida | Elimination (AUC/MIC = 119.90 h) | 0.64 | 24 hours | [5][15] |
| Streptococcus suis | Bacteriostatic | 1.30 | 24 hours | [4] |
| Streptococcus suis | Bactericidal | 1.94 | 72 hours | [4] |
| Streptococcus suis | Eradication | 2.30 | 24 hours | [4] |
| Actinobacillus pleuropneumoniae | 99.9% Target Attainment Rate | 1.0 | Intramuscularly | [14] |
| Haemophilus parasuis | 95.4% Target Attainment Rate | 10.0 | Intramuscularly | [14] |
Table 2: MIC and MPC Values of Ceftiofur for Common Swine Pathogens (mg/L)
| Pathogen | MIC₅₀ | MIC₉₀ | MPC₅₀ | MPC₉₀ | Source |
| Actinobacillus pleuropneumoniae | 0.016 | 0.031 | 0.125 | 0.5 | [6] |
| Pasteurella multocida | 0.004 | 0.016 | 0.063 | 0.25 | [6] |
| Streptococcus suis (MIC 0.063-0.5) | N/A | N/A | N/A | 0.5 | [6] |
| Streptococcus suis (Clinical Isolates) | 0.25 | 32 | N/A | N/A | [4] |
Table 3: CLSI Interpretive Breakpoints for Ceftiofur against Swine Respiratory Pathogens (µg/mL)
| Interpretation | MIC (µg/mL) | Source |
| Susceptible (S) | ≤ 2 | [16][17] |
| Intermediate (I) | 4 | [16][17] |
| Resistant (R) | ≥ 8 | [16][17] |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[12][13]
-
Preparation of Ceftiofur Stock Solution: Prepare a high-concentration stock solution (e.g., 1280 µg/mL) of Ceftiofur hydrochloride in a suitable solvent (e.g., DMSO). Filter-sterilize and store in aliquots at -80°C.[12]
-
Preparation of Inoculum:
-
Select 3-5 isolated colonies of the test organism from a fresh (18-24 hour) agar (B569324) plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[12]
-
Within 15 minutes, dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of a working Ceftiofur solution (at twice the highest desired final concentration) to well 1.
-
Perform two-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum (from step 2) to each well from 1 to 11. This brings the total volume in each well to 100 µL.
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]
-
Reading the MIC: The MIC is the lowest concentration of Ceftiofur at which there is no visible bacterial growth (turbidity).[12]
Protocol 2: Mutant Prevention Concentration (MPC) Assay
This protocol is adapted from methodologies described for determining MPC.[6][7]
-
Preparation of High-Density Inoculum:
-
Grow an overnight culture of the test organism in a large volume of broth (e.g., 50 mL).
-
Centrifuge the culture to pellet the cells and resuspend them in a small volume of fresh broth to achieve a final high density of ≥10¹⁰ CFU/mL.[7]
-
-
Preparation of Agar Plates: Prepare a series of Mueller-Hinton Agar plates containing two-fold dilutions of this compound. The concentration range should bracket the expected MPC.
-
Inoculation: Pipette at least 100 µL of the high-density inoculum onto each agar plate, ensuring a total of ≥10¹⁰ CFUs are plated. Spread the inoculum evenly across the surface using a sterile spreader.[7]
-
Incubation: Incubate the plates at 37°C for up to 72 hours.[7]
-
Reading the MPC: The MPC is the lowest drug concentration on an agar plate that completely inhibits bacterial colony formation after the incubation period.[6]
Visualizations
Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for PK/PD modeling and dosage optimization.
Caption: Mechanism of AmpC β-lactamase mediated Ceftiofur resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs [frontiersin.org]
- 4. Formulation of a rational dosage regimen of this compound oily suspension by pharmacokinetic-pharmacodynamic (PK-PD) model for treatment of swine Streptococcus suis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and Validation of Dosage Regimen for Ceftiofur against Pasteurella multocida in Swine by Physiological Based Pharmacokinetic–Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutant prevention and minimum inhibitory concentration drug values for enrofloxacin, ceftiofur, florfenicol, tilmicosin and tulathromycin tested against swine pathogens Actinobacillus pleuropneumoniae, Pasteurella multocida and Streptococcus suis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
- 8. Ceftiofur-resistant Salmonella enterica serovar Heidelberg of poultry origin – a risk profile using the Codex framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceftiofur-Resistant Salmonella Strains Isolated from Dairy Farms Represent Multiple Widely Distributed Subtypes That Evolved by Independent Horizontal Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevalence and Persistence of Ceftiofur-Resistant Escherichia coli in A Chicken Layer Breeding Program [mdpi.com]
- 11. Prevalence, distribution and characterisation of ceftiofur resistance in Salmonella enterica isolated from animals in the USA from 1999 to 2003 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Optimizing the Dosage of Ceftiofur to Treat Porcine Respiratory Infection Based on a Population Pharmacokinetic Model and Monte Carlo Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization and Validation of Dosage Regimen for Ceftiofur against Pasteurella multocida in Swine by Physiological Based Pharmacokinetic-Pharmacodynamic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interpretive criteria for antimicrobial susceptibility testing of ceftiofur against bacteria associated with swine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wvdl.wisc.edu [wvdl.wisc.edu]
Technical Support Center: Enhancing the Stability of Ceftiofur Hydrochloride in Intravenous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Ceftiofur (B124693) hydrochloride in intravenous (IV) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Ceftiofur hydrochloride in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by three main factors: pH, temperature, and exposure to light.[1][2] Ceftiofur is a β-lactam antibiotic, and the integrity of the β-lactam ring is crucial for its antibacterial activity.[3][4] This ring is susceptible to hydrolysis, a process that can be accelerated by unfavorable environmental conditions.[5][6]
Q2: What is the optimal pH range for maintaining the stability of this compound solutions?
A2: this compound is most stable in the acidic pH range of 2 to 6.[7] As the pH becomes alkaline, the rate of degradation increases significantly.[1] In highly alkaline conditions (e.g., pH 10), degradation is rapid, with a substantial loss of the active compound in a very short period.[8] Therefore, maintaining a slightly acidic pH is critical for the stability of this compound in IV solutions.
Q3: How does temperature impact the stability of reconstituted this compound solutions?
A3: Temperature plays a significant role in the degradation kinetics of this compound.[1] Elevated temperatures accelerate the degradation process.[2][6] For instance, solutions stored at refrigerated temperatures (e.g., 6°C) show significantly greater stability over time compared to those stored at room temperature (e.g., 22°C).[5] Freezing (-20°C) offers the best preservation for long-term storage of this compound solutions.[5]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is sensitive to light, particularly ultraviolet (UV) light.[1] Prolonged exposure to light can lead to photodegradation, reducing the potency of the drug.[1] To mitigate this, it is recommended to protect solutions containing this compound from light by using amber-colored containers or other light-blocking materials.[1][5]
Q5: What are the main degradation products of this compound?
A5: The primary degradation pathways for this compound involve the cleavage of the β-lactam ring and hydrolysis of the thioester bond.[6][9] This leads to the formation of two main degradation products: Cef-aldehyde and Desfuroylceftiofur (DFC).[6][9] It is important to note that DFC can further degrade to form Cef-aldehyde under thermal stress.
Q6: Are there any known excipients that can enhance the stability of this compound in IV solutions?
A6: While the search results do not specify particular stabilizing excipients for this compound in IV solutions, the use of appropriate buffering agents to maintain an optimal pH (between 2 and 6) is a key strategy.[7] Additionally, for poorly soluble drugs, cyclodextrins have been shown to improve stability by forming inclusion complexes.[5][10][11] This could be an area of investigation for enhancing the stability of this compound formulations.
Q7: How does the choice of intravenous solution affect the stability of this compound?
A7: The composition of the intravenous solution can influence the stability of this compound. For example, studies have shown that Ceftiofur is less stable in glucose solutions compared to water for injection or Ringer's solution.[5] This highlights the importance of compatibility studies with different IV fluids during formulation development.
Troubleshooting Guides
Issue 1: Rapid loss of potency in a freshly prepared this compound IV solution.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the solution | 1. Immediately measure the pH of the IV solution. 2. This compound is most stable in a pH range of 2-6.[7] If the pH is outside this range, especially on the alkaline side, rapid degradation will occur.[8] 3. Adjust the formulation by incorporating a suitable buffering agent to maintain the pH within the optimal range. |
| High storage temperature | 1. Verify the storage temperature of the solution. 2. This compound degradation is accelerated at higher temperatures.[2] 3. Store the solution at refrigerated temperatures (2-8°C) to slow down the degradation rate.[5] For long-term storage, consider storing at -20°C.[5] |
| Exposure to light | 1. Assess the light exposure conditions during preparation and storage. 2. Ceftiofur is photolabile and degrades upon exposure to UV light.[1] 3. Prepare and store the solution in light-protected containers, such as amber vials or by wrapping the container in aluminum foil.[5] |
Issue 2: Observation of particulate matter or color change in the IV solution over time.
| Potential Cause | Troubleshooting Steps |
| Chemical degradation | 1. A change in color, often to a darker shade, can indicate the formation of degradation products.[12] 2. Analyze the solution using a stability-indicating HPLC method to identify and quantify the degradation products.[13] 3. Review the formulation and storage conditions (pH, temperature, light exposure) to identify the root cause of degradation. |
| Precipitation of the drug | 1. This compound has limited solubility in aqueous solutions.[5] Changes in temperature or pH can affect its solubility. 2. Verify the concentration of this compound in the solution and ensure it is below its saturation point under the storage conditions. 3. Consider the use of co-solvents or other formulation strategies if higher concentrations are required, though their impact on stability must be evaluated. |
| Incompatibility with IV bag/container | 1. Leachables from the container material could potentially interact with the drug. 2. Conduct compatibility studies with different types of IV containers (e.g., PVC, polyolefin). |
Data Presentation
Table 1: Stability of this compound in Various Solutions at Different Temperatures
| Temperature | Solution Type | Stability after 23 days (%) | Reference |
| 6°C | Water for injection | >90% | [5] |
| 6°C | Ringer's solution | 92.60% | [5] |
| 6°C | 0.2 mg/mL glucose | 72.86% | [5] |
| 22°C | Water for injection | 91.92% | [5] |
| -20°C | All tested solutions | Stable | [5] |
Table 2: Degradation Rate Constants of Ceftiofur in Aqueous Solutions at Various pH and Temperatures
| pH | Temperature (°C) | Degradation Rate Constant (day⁻¹) | Reference |
| 1 | 60 | 0.79 ± 0.21 | [8] |
| 3 | 60 | 0.61 ± 0.03 | [8] |
| 5 | 60 | 0.44 ± 0.05 | [8] |
| 7.4 | 0 | 0.06 ± 0.01 | [8] |
| 7.4 | 8 | 0.06 ± 0.01 | [8] |
| 7.4 | 25 | 0.65 ± 0.17 | [8] |
| 7.4 | 37 | 1.27 ± 0.05 | [8] |
| 7.4 | 60 | 1.27 ± 0.04 | [8] |
| 10 | 25 & 60 | Rapid degradation (undetectable after 10 min) | [8] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method suitable for quantifying this compound and its degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Phosphate (B84403) buffer (e.g., 0.02 M, adjusted to a suitable pH, typically around 6.0)[4]
-
This compound reference standard
-
Water for injection (or other appropriate solvent for sample preparation)
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile. A common ratio is 78:22 (v/v) of buffer to acetonitrile.[4] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 - 1.2 mL/min[4]
-
Injection Volume: 20 µL (can be adjusted)
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C)
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-50 µg/mL).
-
Sample Solution: Dilute the this compound IV solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
4. Forced Degradation Study (for method validation): To ensure the method is stability-indicating, perform forced degradation studies on the this compound solution. This involves subjecting the solution to stress conditions to generate degradation products.
-
Acid Hydrolysis: Add 0.1 M HCl and heat.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.
-
Oxidative Degradation: Add 3% H₂O₂.
-
Thermal Degradation: Heat the solution.
-
Photodegradation: Expose the solution to UV light.
Analyze the stressed samples using the HPLC method to confirm that the degradation products are well-resolved from the parent this compound peak.
Mandatory Visualization
Caption: Primary thermal degradation pathways of this compound.
Caption: Experimental workflow for a this compound stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of a newly formulated long-acting this compound suspension and evaluation of its pharmacokinetics in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hexiapharm.com [hexiapharm.com]
- 6. hplc.eu [hplc.eu]
- 7. benchchem.com [benchchem.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. ars.usda.gov [ars.usda.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijrpp.com [ijrpp.com]
- 12. Cytotoxicity and degradation product identification of thermally treated ceftiofur - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of Ceftiofur Sodium and Cefquinome Sulphate in Intravenous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.najah.edu [repository.najah.edu]
Technical Support Center: Overcoming Poor Solubility of Ceftiofur Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the challenges associated with the poor aqueous solubility of Ceftiofur (B124693) hydrochloride.
Frequently Asked Questions (FAQs)
1. What are the general solubility properties of Ceftiofur hydrochloride?
This compound is a crystalline solid that is sparingly soluble in aqueous buffers.[1] Its solubility is significantly higher in organic solvents. Understanding these properties is the first step in developing an appropriate dissolution strategy.[1][2]
Data Presentation: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Sparingly soluble (~0.25 mg/mL after initial dissolution in DMF) | [1] |
| Water | Soluble / Insoluble (Conflicting reports, generally considered poorly soluble) | [2][3] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~20 - 112 mg/mL | [2][3][4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1][2] |
| Ethanol | ~15 - 40 mg/mL | [1][3][4] |
| Methanol | Soluble / Slightly Soluble | [2][4] |
| N,N-Dimethylacetamide | Soluble | [4] |
| 5% Sodium Bicarbonate | Slightly soluble | [4] |
2. What is the recommended method for dissolving this compound in aqueous solutions for experimental use?
The most straightforward and recommended method is co-solvency, where the compound is first dissolved in a small amount of a water-miscible organic solvent before being diluted with the aqueous buffer of choice.[1] Dimethylformamide (DMF) is a commonly recommended co-solvent for this purpose.[1]
Experimental Protocols: Co-solvency Method for Preparing Aqueous Solutions
This protocol describes the preparation of an aqueous solution of this compound using DMF as a co-solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethylformamide (DMF)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Initial Dissolution: Add a minimal volume of anhydrous DMF to the powder. For example, to prepare a stock solution, you might start with a 3:1 ratio of aqueous buffer to DMF in the final solution.[1]
-
Vortexing: Vortex the solution vigorously until the powder is completely dissolved. The solution should be clear.
-
Dilution: Add the aqueous buffer of choice to the dissolved compound in a dropwise manner while continuously vortexing or stirring. This gradual dilution is crucial to prevent precipitation.
-
Final Concentration: Bring the solution to the final desired volume with the aqueous buffer.
-
Final Solvent Concentration Check: Ensure the final concentration of the organic co-solvent is low enough to be non-toxic to the cells or system in your experiment (typically <0.5% for in vitro assays).
Below is a DOT diagram outlining the co-solvency workflow.
3. How does pH affect the solubility and stability of this compound?
The pH of the aqueous solution is a critical factor for both the stability and solubility of this compound.
-
Stability: this compound is more stable in acidic environments.[4] As the pH increases, particularly into alkaline conditions (pH > 7.4), the rate of degradation increases significantly.[4][5] At pH 10, degradation is very rapid.[5]
-
Solubility: While specific data on the pH-dependent solubility of the hydrochloride salt is limited, its stability profile suggests that using buffers with a pH below 7.0 is advisable. However, the stability is highest at a pH of around 5.[5]
The following diagram illustrates the relationship between pH, stability, and degradation.
4. Can I use surfactants or cyclodextrins to improve solubility?
-
Surfactants: Surfactants reduce surface tension and can enhance the dissolution of lipophilic drugs.[6] While surfactants like Span-80 and lecithin (B1663433) have been used to create stable suspensions of this compound, specific protocols for creating true aqueous solutions using surfactants are not well-documented in the literature.[3][7] Their use would require experimental optimization.
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[8][9][10] This is a well-established technique for many compounds.[8][9][10] However, there are currently no published, specific protocols for using cyclodextrins with this compound. This approach would be considered an advanced and exploratory method requiring significant development.
5. What should I do if I need a higher concentration of this compound for my experiments?
If the required concentration cannot be achieved by forming a true solution, even with co-solvents, the recommended approach is to formulate a suspension. A suspension is a heterogeneous mixture containing solid particles dispersed in a liquid medium. This is a common strategy for administering poorly soluble drugs.[7][11][12] Formulating a stable, injectable suspension often involves:
-
Particle Size Reduction: Micronizing the drug powder to increase its surface area.[11][12]
-
Suspending Agents: Using agents like aluminum monostearate or sodium carboxymethyl cellulose (B213188) to increase the viscosity of the vehicle and slow down sedimentation.[7][13]
-
Wetting Agents/Surfactants: To ensure the drug particles are properly dispersed in the liquid vehicle.[11]
Troubleshooting Guides
Problem: The compound is not dissolving in the aqueous buffer.
| Potential Cause | Solution |
| Insufficient co-solvent | Ensure you are using the co-solvency method. First, dissolve the compound completely in a minimal amount of an appropriate organic solvent (e.g., DMF or DMSO) before adding the aqueous buffer.[1][14] |
| Concentration is too high | The desired concentration may exceed the solubility limit, even with a co-solvent. Refer to the solubility table and consider preparing a more dilute solution or formulating a suspension. |
| Low Temperature | Solubility generally increases with temperature.[15][16] Try gently warming the solution (e.g., in a 37°C water bath) during dissolution. Be cautious, as elevated temperatures can also accelerate degradation.[4][5] |
Problem: The compound precipitates out of solution after initial dissolution.
| Potential Cause | Solution |
| "Salting out" | High concentrations of salts in the buffer can reduce the solubility of the compound. Try using a buffer with a lower ionic strength. |
| Improper mixing technique | Adding the aqueous buffer too quickly to the organic stock solution can cause localized supersaturation and precipitation. Add the buffer slowly and dropwise while continuously and vigorously mixing. |
| Temperature change | If the solution was warmed to aid dissolution, it might precipitate upon cooling to room temperature. Ensure the compound remains soluble at the intended storage and use temperature. |
| Exceeded solubility limit | The final concentration in the mixed solvent system may be too high. Re-calculate and prepare a more dilute solution. |
Problem: I am seeing degradation of my compound in solution.
| Potential Cause | Solution |
| High pH of the buffer | Ceftiofur is unstable at neutral and alkaline pH.[4][5] Use a buffer with a slightly acidic pH (e.g., pH 5-6.5) if your experimental system allows. |
| Elevated temperature | Ceftiofur degradation is temperature-dependent.[5] Prepare solutions fresh and store them at recommended temperatures (e.g., refrigerated or frozen) until use. Avoid prolonged storage at room temperature.[4] |
| Exposure to light | Some cephalosporins are light-sensitive. Protect solutions from light by using amber vials or wrapping containers in foil. |
The following diagram provides a logical workflow for troubleshooting common solubility issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102018669B - Long-acting this compound injection and preparation method thereof - Google Patents [patents.google.com]
- 4. hexiapharm.com [hexiapharm.com]
- 5. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formulation, Characterization and Pharmacokinetics of Long-acting this compound Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicaljournals.com [chemicaljournals.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. CN103191057A - Aqueous suspension injection of ceftiofur, and preparation method thereof - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Solution thermodynamics of this compound in pure and binary solvents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Addressing trailing endpoints in Ceftiofur hydrochloride susceptibility testing
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with ceftiofur (B124693) hydrochloride susceptibility testing, with a specific focus on addressing the phenomenon of trailing endpoints.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ceftiofur hydrochloride?
A1: this compound is a third-generation cephalosporin (B10832234) antibiotic.[1][2] Its bactericidal activity is achieved by inhibiting the synthesis of the bacterial cell wall.[3][4] Ceftiofur binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][2][3][5] This disruption of the cell wall structure leads to cell lysis and bacterial death.[1][2][3][5] An important characteristic of ceftiofur is its stability in the presence of many beta-lactamase enzymes, which are a common bacterial resistance mechanism.[1][3][4]
Q2: What are "trailing endpoints" in the context of broth microdilution susceptibility testing?
A2: Trailing endpoints, also known as trailing growth, refer to the observation of reduced but persistent bacterial growth across a range of antibiotic concentrations in a broth microdilution assay.[6][7] This phenomenon can make it difficult to determine the precise Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[6][7] Trailing is often observed with bacteriostatic agents but can also occur with bactericidal agents under certain conditions.
Q3: What are the common causes of trailing endpoints in ceftiofur susceptibility testing?
A3: Several factors can contribute to the observation of trailing endpoints:
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Partial Inhibitory Effect: The antibiotic may only have a partial inhibitory effect at lower concentrations.[6]
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Slow-Growing Organisms: Some bacterial strains may grow slowly, making the endpoint difficult to read within the standard incubation period.[6]
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Subjective Interpretation: The visual determination of "no growth" can be subjective, especially when there is faint turbidity.[6]
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pH of the Medium: The pH of the testing medium can influence the activity of some antibiotics.[6][8]
-
Inoculum Size: An incorrect inoculum density can affect the test outcome.[9]
Q4: How should trailing endpoints be interpreted according to CLSI guidelines?
A4: The Clinical and Laboratory Standards Institute (CLSI) recommends reading the MIC as the lowest concentration that causes a significant inhibition of growth compared to the positive control.[6] For some organism-drug combinations where trailing is common, CLSI guidelines may specify reading the endpoint at an earlier time point (e.g., 24 hours instead of 48 hours for certain fungi) or provide specific instructions for interpretation.[10][11] It is crucial to consult the most recent CLSI documents for specific guidance.[6]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during this compound susceptibility testing.
| Observed Problem | Potential Cause | Recommended Action |
| Trailing Endpoints | 1. Subjective endpoint reading. 2. Slow-growing isolate. 3. Sub-optimal inoculum density. 4. Partial drug activity at lower concentrations. | 1. Have a second trained individual read the plate. Use a plate reader if available. 2. Increase the incubation period as recommended by CLSI for specific organisms. 3. Ensure the inoculum is standardized to a 0.5 McFarland standard. 4. Read the MIC as the lowest concentration with approximately 80% growth inhibition compared to the control well. |
| No Growth (including positive control) | 1. Inactive inoculum. 2. Incorrect growth medium. 3. Residual disinfectant on labware. | 1. Use a fresh bacterial culture and verify its viability. 2. Ensure the correct medium (e.g., Cation-Adjusted Mueller-Hinton Broth) is used. 3. Thoroughly rinse all labware with sterile distilled water. |
| Skipped Wells | 1. Contamination of a single well. 2. Inaccurate serial dilutions. 3. "Edge effect" due to evaporation. | 1. Repeat the assay using strict aseptic technique. 2. Prepare fresh serial dilutions and ensure proper mixing. 3. Use a plate sealer or place the microtiter plate in a humidified container during incubation. |
| QC Strain MIC Out of Range | 1. Improperly prepared or stored ceftiofur stock solution. 2. Inoculum density too high or low. 3. Incorrect incubation conditions. 4. Deterioration of the QC strain. | 1. Prepare fresh stock solutions and store at the recommended temperature. 2. Re-standardize the inoculum to a 0.5 McFarland standard. 3. Calibrate and verify incubator temperature and incubation time. 4. Subculture the QC strain from a fresh stock culture. |
Data Presentation
Table 1: CLSI Interpretive Criteria for Ceftiofur
| Organism Type | Method | Susceptible | Intermediate | Resistant |
| Swine Respiratory Pathogens (e.g., Actinobacillus pleuropneumoniae, Pasteurella multocida, Streptococcus suis) | MIC (µg/mL) | ≤ 2 | 4 | ≥ 8 |
| Swine Respiratory Pathogens (e.g., Actinobacillus pleuropneumoniae, Pasteurella multocida, Streptococcus suis) | Disk Diffusion (mm) | ≥ 21 | 18 - 20 | ≤ 17 |
| Bovine Respiratory Pathogens (Pasteurella multocida, Mannheimia haemolytica) | MIC (µg/mL) | ≤ 2 | 4 | ≥ 8 |
Data based on CLSI guidelines for veterinary pathogens.[12][13][14] Researchers should always refer to the latest CLSI M100 and VET01 documents for the most current interpretive criteria.
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is a generalized procedure based on CLSI guidelines.
1. Preparation of Ceftiofur Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in an appropriate solvent.[6]
-
Filter-sterilize the stock solution and store it in aliquots at -80°C.[6]
2. Preparation of Inoculum:
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
-
Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
3. Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.[6]
-
Add 200 µL of the working ceftiofur solution (at twice the highest desired final concentration) to well 1.[6]
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10.[6]
-
Discard 100 µL from well 10.[6]
-
Well 11 serves as the positive control (inoculum, no antibiotic) and well 12 as the negative control (broth only).[6]
4. Inoculation:
-
Add 10 µL of the standardized bacterial inoculum to each well (except the negative control), resulting in a final volume of 110 µL.[6]
5. Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]
6. Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound with no visible growth.
-
In the case of trailing endpoints, the MIC is read as the lowest concentration that causes a significant inhibition of growth (e.g., ~80% reduction) compared to the positive control.[6]
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing trailing endpoints.
Caption: Mechanism of action of Ceftiofur.
References
- 1. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ceftiofur | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. nbinno.com [nbinno.com]
- 4. hexiapharm.com [hexiapharm.com]
- 5. This compound | C19H18ClN5O7S3 | CID 9937686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. studypool.com [studypool.com]
- 10. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wvdl.wisc.edu [wvdl.wisc.edu]
- 13. researchgate.net [researchgate.net]
- 14. Interpretive criteria for antimicrobial susceptibility testing of ceftiofur against bacteria associated with swine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent degradation of Ceftiofur hydrochloride stock solutions
Welcome to the Technical Support Center for Ceftiofur (B124693) Hydrochloride. This guide provides detailed strategies, troubleshooting advice, and answers to frequently asked questions to help you prevent the degradation of Ceftiofur hydrochloride stock solutions and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a concentrated this compound stock solution?
For high-concentration stock solutions, organic solvents are recommended due to the compound's limited solubility and stability in aqueous media.[1] Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) are excellent choices.
-
DMSO: Solubilizes this compound at concentrations from 20 mg/mL up to 112 mg/mL.[2][3][4] However, be aware that DMSO is hygroscopic (absorbs moisture), which can reduce solubility over time.[3][4] Always use anhydrous DMSO.
-
DMF: Dissolves the compound at approximately 30 mg/mL.[1]
-
Ethanol: Can be used, with a solubility of about 15-40 mg/mL.[1][3]
For experiments requiring aqueous buffers (e.g., PBS), it is best to first dissolve the compound in a minimal amount of an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[1]
Q2: How should I store my this compound stock solutions to ensure maximum stability?
Proper storage is critical to prevent degradation. The recommended storage conditions depend on the solvent and desired duration.
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Long-Term Storage (up to 1 year): Aliquot your stock solution (e.g., in DMSO) into single-use volumes and store them at -80°C.[2][4] This prevents repeated freeze-thaw cycles, which can accelerate degradation.
-
Short-Term Storage (up to 1 month): Aliquots can be stored at -20°C.[4]
-
Aqueous Solutions: Aqueous solutions of Ceftiofur are highly unstable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1]
-
Protection from Light: Ceftiofur is sensitive to light, particularly UV radiation, which can cause photochemical degradation.[3] Always store solutions in amber-colored vials or wrap tubes in foil to protect them from light.[3]
Q3: What factors cause this compound to degrade in solution?
Several factors can compromise the stability of this compound:
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pH: The compound is most stable in acidic to neutral conditions (pH range 2-6).[5] It degrades significantly in alkaline environments (pH > 7.4), with rapid degradation occurring at pH 10.[3][6]
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Temperature: Higher temperatures accelerate the rate of degradation through hydrolysis and other reactions.[6][7] While stable for short periods at room temperature (22°C), long-term stability requires refrigeration or freezing.[3][8]
-
Light: Exposure to UV light induces photochemical reactions that break down the molecule.[3]
-
Hydrolysis: The β-lactam ring and the thioester bond in the Ceftiofur molecule are susceptible to hydrolysis, especially at higher temperatures and alkaline pH.[8][9]
Q4: How long is the solid (powder) form of this compound stable?
When stored correctly, the solid powder form of this compound is very stable. For optimal shelf life, store the powder at -20°C in a tightly sealed, opaque container to protect it from moisture and light.[1][2] Under these conditions, it can remain stable for at least four years.[1][2]
Data Summary Tables
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | References |
| Dimethyl sulfoxide (DMSO) | ~20 - 112 mg/mL | [1][2][3][4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Ethanol | ~15 - 40 mg/mL | [1][3] |
| N,N-Dimethylacetamide | Soluble | [3] |
| Methanol | Slightly soluble | [3] |
| Water / Aqueous Buffers | Sparingly soluble (~0.25 mg/mL) | [1] |
Table 2: Recommended Storage Conditions & Stability of this compound
| Form | Solvent | Temperature | Duration | Key Recommendations | References |
| Powder | N/A | -20°C | ≥ 4 years | Store in a dry, dark, airtight container. | [1][2] |
| Stock Solution | DMSO | -80°C | Up to 1 year | Aliquot into single-use volumes to avoid freeze-thaw cycles. | [2][4] |
| Stock Solution | DMSO | -20°C | Up to 1 month | Suitable for short-term use; aliquot to prevent contamination. | [4] |
| Aqueous Dilution | PBS, Culture Media | N/A | < 24 hours | Prepare fresh immediately before use. Do not store. | [1] |
Troubleshooting Guide
Issue 1: My Ceftiofur solution has turned yellow or changed color.
A color change is a common indicator of chemical degradation. This is often due to the formation of degradation products resulting from the cleavage of the β-lactam ring or other structural changes.[9]
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Possible Cause A: Light Exposure. The solution may have been exposed to ambient or UV light.[3]
-
Solution: Discard the solution. Prepare a fresh stock and ensure it is stored in an amber vial or a tube wrapped in aluminum foil.
-
-
Possible Cause B: High pH. The pH of the solution may have shifted to the alkaline range, accelerating degradation.[6]
-
Solution: Discard the solution. When preparing aqueous dilutions, use a buffer with a pH between 5 and 7.4 and use it immediately.
-
-
Possible Cause C: Extended Storage at Room Temperature. Leaving the solution at room temperature for prolonged periods can lead to thermal degradation.[3]
-
Solution: Discard the discolored solution. Always store stock solutions frozen and only thaw the required aliquot just before use.
-
Issue 2: I am observing reduced efficacy or inconsistent results in my experiments.
This is a critical issue that may point to a loss of potency in your Ceftiofur stock solution.
-
Possible Cause A: Degradation Due to Improper Storage. The most likely cause is that the Ceftiofur has degraded due to one of the factors mentioned above (temperature, light, pH, freeze-thaw cycles).[2][3][6]
-
Solution: Prepare a fresh stock solution from the powder following the recommended protocols. Use a new aliquot for each experiment to ensure consistency.
-
-
Possible Cause B: Repeated Freeze-Thaw Cycles. Even if stored at -80°C, repeatedly freezing and thawing the same stock tube will damage the molecule.
Troubleshooting Decision Tree
The following diagram provides a logical workflow to diagnose potential issues with your this compound solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hexiapharm.com [hexiapharm.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Stability of Ceftiofur Sodium and Cefquinome Sulphate in Intravenous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Improving the accuracy of Ceftiofur hydrochloride quantification in complex matrices
Welcome to the technical support center for the accurate quantification of Ceftiofur (B124693) hydrochloride in complex matrices. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and solutions to specific issues that may arise during the quantification of Ceftiofur hydrochloride.
Q1: I'm observing significant peak tailing in my HPLC chromatogram. What are the likely causes and how can I fix it?
Peak tailing, an asymmetrical peak with a "tail" extending to the right, can compromise resolution and integration accuracy.[1] The primary reasons for this issue when analyzing this compound often relate to secondary interactions with the stationary phase or problems with the mobile phase.
Troubleshooting Steps:
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Secondary Silanol (B1196071) Interactions: Residual silanol groups on C18 columns can interact with Ceftiofur.
-
Solution: Adjust the mobile phase pH to around 2.5-3.5 to suppress silanol ionization.[1] Consider adding a competing base like triethylamine (B128534) (TEA) to the mobile phase to mask these active sites or use an end-capped column to minimize free silanol groups.[1]
-
-
Column Overload: Injecting a sample with a high concentration of the analyte can lead to peak distortion.[1]
-
Solution: Reduce the sample concentration or the injection volume.[1]
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can cause peak tailing.[1]
-
Inappropriate Mobile Phase: An improperly prepared mobile phase can contribute to poor peak shape.[1]
-
Solution: Ensure the mobile phase is thoroughly mixed, degassed, and the pH is accurately adjusted. Optimizing the organic modifier (e.g., acetonitrile (B52724), methanol) and buffer composition can also help.[1]
-
Q2: My results show high variability between replicate injections. What could be causing this and how can I improve precision?
High variability in results can stem from several factors throughout the analytical workflow, from sample preparation to instrument performance.
Troubleshooting Steps:
-
Inconsistent Sample Preparation: Variability in extraction efficiency and sample dilution can significantly impact results.[2]
-
Solution: Employ a robust and validated sample clean-up procedure, such as solid-phase extraction (SPE), to ensure consistency.[2]
-
-
Analyte Instability: Ceftiofur is a β-lactam antibiotic and can be susceptible to degradation, especially at extreme pH values and elevated temperatures.[1][2]
-
Solution: Use freshly prepared solutions for analysis and ensure proper storage of samples.[1][2] For fecal samples, adding a β-lactamase inhibitor like tazobactam (B1681243) immediately after collection can prevent degradation.[3]
-
-
Instrument Performance Fluctuations: Variations in detector response, injector precision, and pump performance can introduce variability.[2]
-
Solution: Ensure the HPLC/LC-MS system is properly maintained and calibrated. Check for leaks and ensure the pump is functioning correctly.[2]
-
-
Chromatographic Conditions: Shifts in mobile phase composition, pH, flow rate, and column temperature can affect retention time and peak area.[2]
-
Solution: Prepare fresh mobile phase for each run, use a degasser, and employ a column oven to maintain a consistent temperature.[2]
-
Q3: I suspect matrix effects are impacting my quantification accuracy in milk/plasma samples. How can I mitigate this?
Matrix effects, the alteration of ionization efficiency by co-eluting compounds, can lead to signal suppression or enhancement, compromising accuracy.[4] This is a common challenge in complex biological matrices.[2]
Strategies to Minimize Matrix Effects:
-
Optimize Sample Preparation: A thorough sample clean-up is the first line of defense.
-
Use a Matrix-Matched Calibration Curve: Prepare calibration standards in the same biological matrix as the unknown samples to compensate for matrix-related signal alterations.[2][3][4]
-
Employ an Internal Standard: A suitable internal standard, ideally a stable isotope-labeled version of Ceftiofur (e.g., Ceftiofur-d3), can correct for variability in both sample preparation and instrument response.[2][3]
-
Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[2]
Q4: What are the recommended storage conditions for this compound and its metabolites in biological samples?
The stability of Ceftiofur is critical for accurate quantification. As a β-lactam antibiotic, it is susceptible to degradation.
Storage Recommendations:
-
Temperature: this compound shows good stability at refrigeration temperatures (6°C), retaining over 90% of its stability in water for injection after 23 days.[6] However, freeze-thaw cycles for some metabolites may not meet acceptability ranges at the Limit of Quantification (LOQ) level.[3]
-
pH: The compound is most stable in acidic to neutral pH ranges (pH 2-6).[6][7] Significant degradation occurs under alkaline conditions.[6]
-
Light Exposure: Prolonged exposure to UV light can accelerate degradation.[6] Samples should be stored in opaque or amber-colored containers to protect them from light.[6]
-
Freshness: It is highly recommended to use freshly prepared solutions for analysis whenever possible.[1][2]
Quantitative Data Summary
The following tables summarize key validation parameters for this compound quantification from various studies.
Table 1: Linearity and Correlation Coefficients
| Matrix | Analytical Method | Linearity Range | Correlation Coefficient (r/r²) | Reference |
| Porcine Feces | HPLC-MS/MS | 5 ng/g to 1000 ng/g | r = 0.9979 ± 0.0009 | [3] |
| Bovine Milk | HPLC-UV | 0.05 µg/mL to 10 µg/mL | Not Specified | [5] |
| Bubaline Plasma | HPLC-DAD | 0.1 µg/mL to 10 µg/mL | Not Specified | [8] |
| Milk | LC-ES-MS | 25 ppb to 200 ppb | 0.993 | [9] |
| Injectable Suspension | HPLC-UV | 0.50 µg/mL to 50.0 µg/mL | r² = 0.9999 | [10] |
| Sterile Powder | HPLC-UV | 0.50 µg/mL to 50.0 µg/mL | r² = 0.9999 | [10] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Porcine Feces | HPLC-MS/MS | 0.89 ng/g | Not Specified | [3] |
| Milk | UPLC-MS/MS | 0.05 µg/kg | 0.1 µg/kg | [8] |
| Bubaline Plasma | HPLC-DAD | 0.03 µg/mL | 0.11 µg/mL | [8] |
| Milk | LC-ES-MS | 10 ppb | 25 ppb | [9] |
| Injectable Suspension | HPLC-UV | 0.03 µg/mL | 0.1 µg/mL | [10] |
| Sterile Powder | HPLC-UV | 0.02 µg/mL | 0.06 µg/mL | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guides.
Protocol 1: Sample Preparation of Bovine Milk for HPLC-UV Analysis
This protocol is based on protein precipitation for the extraction of Ceftiofur and its metabolites.[5]
-
Sample Collection: Collect 5 mL of the milk sample into a 15 mL centrifuge tube.
-
Protein Precipitation: Add 10 mL of acetonitrile to the milk sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Extraction: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for HPLC analysis.
Protocol 2: Derivatization of Ceftiofur in Plasma for HPLC Analysis
This protocol converts Ceftiofur and its desfuroylceftiofur (B1239554) metabolites to the more stable desfuroylceftiofur acetamide (B32628) for analysis.[11]
-
Sample Preparation: Transfer 100 µL of thawed and vortexed plasma to a clean test tube.
-
Internal Standard Addition: Add 15 µL of internal standard (100 µg/mL cefotaxime).
-
Derivatization Step 1: Add 7 mL of 0.4% dithioerythritol (B556865) in borate (B1201080) buffer.
-
Incubation: Place the tubes in a 50°C water bath for 15 minutes.
-
Cooling: Remove the tubes and allow them to cool to room temperature.
-
Derivatization Step 2: Add 1.5 mL of iodoacetamide (B48618) buffer.
-
Solid-Phase Extraction: Pass the solution through a pre-wet Oasis HLB extraction column.
-
Elution: Elute the samples with 5% glacial acetic acid in methanol.
-
Evaporation: Evaporate the eluent to dryness with nitrogen gas.
-
Reconstitution: Reconstitute the residue in 200 µL of mobile phase.
-
Injection: Inject 50 µL into the HPLC system.
Visualizations
The following diagrams illustrate key workflows and relationships to aid in understanding the experimental processes.
Caption: General experimental workflow for this compound quantification.
Caption: Logical troubleshooting workflow for quantification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hexiapharm.com [hexiapharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of ceftiofur in milk by liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencepub.net [sciencepub.net]
- 11. trace.tennessee.edu [trace.tennessee.edu]
Mitigating the effects of light exposure on Ceftiofur hydrochloride stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the effects of light exposure on the stability of Ceftiofur (B124693) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is Ceftiofur hydrochloride sensitive to light?
A1: this compound's molecular structure, specifically the thiazole (B1198619) ring, is susceptible to photochemical reactions when exposed to light, particularly ultraviolet (UV) radiation.[1] This can lead to the degradation of the active pharmaceutical ingredient (API), reducing its therapeutic effectiveness.[1]
Q2: What are the primary degradation products of this compound upon light exposure?
A2: While the exact photodegradation pathway is complex, studies on cephalosporins suggest that light exposure can lead to the cleavage of the β-lactam ring and other rearrangements. A notable degradation product identified under various stress conditions, including photolysis, is Cef-aldehyde.[2][3][4][5][6] The formation of such degradants signifies a loss of antibacterial activity.
Q3: What are the ideal storage conditions to maintain the stability of this compound?
A3: To maintain its potency, this compound should be stored in a cool, dry place, protected from light.[1] Manufacturers often package the compound in opaque or amber-colored containers to block UV rays.[1] For solutions, refrigeration or freezing can further enhance stability, but light protection remains crucial.[1][7]
Q4: Are there formulation strategies to enhance the photostability of this compound?
A4: Yes, beyond protective packaging, formulation strategies can include the incorporation of photostabilizers or antioxidants. For instance, microencapsulation can shield the API from environmental factors like light and moisture.[1] Additionally, formulating at an optimal pH can improve stability, as Ceftiofur is most stable in the pH range of 2-6.[8][9]
Q5: How does pH influence the photodegradation of this compound?
A5: The rate of degradation of Ceftiofur is pH-dependent. Studies on the hydrolysis of Ceftiofur, which can be exacerbated by light, show that it is most stable in acidic conditions (pH 2-6) and degrades rapidly in alkaline environments (pH > 7.4).[8][9][10][11] Therefore, maintaining a suitable pH in liquid formulations is critical for its stability.
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Degradation of this compound in Solution
| Potential Cause | Troubleshooting Action |
| Inadequate Light Protection | Ensure all experimental work is conducted under light-protected conditions (e.g., using amber glassware, covering vessels with aluminum foil, or working under yellow light).[12][13] |
| Sub-optimal pH of the Solution | Measure the pH of your solution. Adjust to a more acidic pH (ideally between 2 and 6) if your experimental conditions allow, as Ceftiofur is more stable in this range.[8][9] |
| Presence of Photosensitizers | Review your formulation for any excipients that may act as photosensitizers. If possible, substitute with non-photosensitizing alternatives. |
| Elevated Temperature | Ensure your experiment is conducted at a controlled, cool temperature. Photodegradation can be accelerated by heat.[10] Include dark controls at the same temperature to differentiate between thermal and photodegradation.[1] |
Issue 2: Inconsistent Results in Photostability Studies
| Potential Cause | Troubleshooting Action |
| Variable Light Exposure | Standardize the distance and orientation of samples relative to the light source. Use a calibrated radiometer or lux meter to ensure consistent light intensity across all samples.[1] |
| Inadequate Sample Preparation | For solid samples, ensure a uniform, thin layer to prevent shading.[14] For solutions, use standardized, transparent containers for consistent light penetration.[14] |
| Analytical Method Issues | Verify that your analytical method (e.g., HPLC) is stability-indicating and can resolve Ceftiofur from its degradation products.[1] Address issues like peak tailing or fronting by adjusting mobile phase pH or using an end-capped column.[15] |
| Lack of Controlled Environment | Maintain constant temperature and humidity during the experiment, as these factors can influence degradation rates.[1] |
Data Presentation
Table 1: Photodegradation Kinetics of Sodium Ceftiofur in Aqueous Solution
| Light Source | Wavelength | Exposure Time | Degradation (%) | Apparent First-Order Rate Constant (k) | Reference |
| UVC | 254 nm | 90 minutes | ~90% | Not explicitly stated | [16] |
| UVA | 352 nm | 24 hours | ~50% | Not explicitly stated | [16] |
Table 2: Efficacy of Mitigation Strategies Against Light Exposure
| Mitigation Strategy | Description | Protective Efficacy | Reference |
| Amber Glassware | Use of amber-colored vials or containers that absorb UV radiation. | Significantly reduces degradation by blocking UV light.[1] The extent of protection depends on the glass type and thickness.[17] | [1][17] |
| Opaque Packaging | Packaging that completely blocks light transmission, such as alu-alu blisters or light-proof cartons. | Provides maximum protection from light-induced degradation.[12][13] | [12][13] |
| Film Coating (for solid dosage forms) | Application of a colored film coating to tablets. | Can effectively protect light-sensitive APIs within the solid dosage form.[12][13] | [12][13] |
| Inclusion of Antioxidants | Adding antioxidants like ascorbic acid or BHT to the formulation. | Can prevent photo-oxidation by scavenging free radicals generated during light exposure.[18][19] | [18][19] |
| Use of UV Absorbers | Incorporating UV absorbers like benzophenones into the formulation. | These molecules absorb harmful UV radiation, protecting the active drug.[20] | [20] |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound
This protocol is designed to evaluate the overall photosensitivity of this compound and to identify potential degradation products, in line with ICH Q1B guidelines.[14]
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., water or a relevant buffer) at a known concentration.
-
Transfer the solution into chemically inert, transparent containers (e.g., quartz cells).
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil.
-
-
Light Exposure:
-
Place the transparent sample and the dark control in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]
-
Maintain a constant temperature throughout the exposure period.
-
-
Sampling and Analysis:
-
Withdraw aliquots of the exposed sample and the dark control at predetermined time intervals.
-
Analyze the samples immediately using a validated, stability-indicating HPLC method (see Protocol 2 for an example).
-
Quantify the remaining concentration of this compound and identify any degradation products.
-
-
Data Interpretation:
-
Compare the degradation of the light-exposed sample with the dark control to isolate the effect of light.
-
Characterize the degradation pathway and calculate the degradation kinetics.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for the quantitative analysis of this compound and its degradation products. Method optimization and validation are essential.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M phosphate (B84403) buffer at pH 6.0) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 78:22 v/v).[7]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection Wavelength: 292 nm.[21]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C).
-
-
Sample Preparation:
-
Dilute the samples from the photodegradation study with the mobile phase to an appropriate concentration within the linear range of the method.
-
Filter the samples through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject a known volume of the prepared sample into the HPLC system.
-
Record the chromatogram and identify the peak corresponding to this compound based on its retention time, confirmed with a reference standard.
-
Identify and quantify any degradation peaks.
-
-
Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.
-
Visualizations
References
- 1. Photostability Testing Issues – Pharma Stability [pharmastability.com]
- 2. Phototransformation of cephalosporin antibiotics in an aqueous environment results in higher toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Degradation kinetics and mechanism of antibiotic ceftiofur in recycled water derived from a beef farm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and degradation product identification of thermally treated ceftiofur - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Stability of Ceftiofur Sodium and Cefquinome Sulphate in Intravenous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Destruction of Cephalosporin C by Ultraviolet Light | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Heat and pH Treatments on Degradation of Ceftiofur in Whole Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lfatabletpresses.com [lfatabletpresses.com]
- 13. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 14. PHOTOSTABILITY TESTING SEM I SEMINAR | PPTX [slideshare.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of terminal sterilization by irradiation on amber Type I and Type III glass containers containing veterinary oxytetracycline suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. specialchem.com [specialchem.com]
- 21. Pharmaceutics | Special Issue : Formulation of Photosensitive Drugs [mdpi.com]
Technical Support Center: Optimizing HPLC Mobile Phase for Ceftiofur Hydrochloride Analysis
Welcome to the technical support center for the HPLC analysis of Ceftiofur hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods. Here you will find answers to frequently asked questions and detailed guides to address common issues encountered during chromatographic analysis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the HPLC analysis of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
A1: Peak tailing, characterized by an asymmetrical peak with a drawn-out latter half, is a common issue that can affect accuracy and resolution.[1] For this compound, a cephalosporin (B10832234) antibiotic, this is often due to secondary interactions with the stationary phase or issues with the mobile phase.
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the C18 column surface can interact with the basic functional groups of Ceftiofur, leading to tailing.[1]
-
Solution: Adjust the mobile phase pH to 2.5-3.5 to suppress the ionization of silanol groups.[1] Another approach is to add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.[1] Using an end-capped column, which has fewer free silanol groups, is also recommended.[1]
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1]
-
Solution: Reduce the sample concentration or the injection volume.[1]
-
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can cause peak tailing.[1]
-
Inappropriate Mobile Phase: An improperly prepared mobile phase can contribute to poor peak shape.[1]
-
Solution: Ensure the mobile phase is thoroughly mixed, degassed, and the pH is accurately adjusted. Consider optimizing the organic modifier (e.g., acetonitrile (B52724), methanol) and buffer composition.[1]
-
Q2: My this compound peak is fronting. What does this indicate?
A2: Peak fronting, where the peak has a leading edge, is less common than tailing but can also compromise your results.
Potential Causes & Solutions:
-
Column Overload: Similar to tailing, injecting too much sample can cause fronting.[1]
-
Solution: Dilute your sample or decrease the injection volume.[1]
-
-
Column Collapse: A physical change in the column bed, often due to extreme pH or temperature, can lead to peak fronting.[1]
-
Solution: Operate the column within the manufacturer's recommended pH and temperature ranges. If you suspect column collapse, it will likely need to be replaced.[1]
-
Problem: Poor Resolution and Peak Splitting
Q3: I am observing split peaks for this compound. What could be the cause?
A3: Split peaks can arise from a few issues related to the column or sample injection.
Potential Causes & Solutions:
-
Column Void: A void or channel in the column packing can cause the sample band to split.[1]
-
Solution: This typically indicates a damaged column that needs replacement.[1]
-
-
Sample Injection Issues: Problems with the injector or autosampler can lead to improper sample introduction onto the column.[1]
Frequently Asked Questions (FAQs)
Q4: What is a good starting mobile phase for this compound analysis on a C18 column?
A4: A common and effective mobile phase for the analysis of this compound on a C18 column is a mixture of an acidic aqueous buffer and an organic modifier, typically acetonitrile or methanol.[1] The specific ratio of aqueous to organic phase will depend on the desired retention time and resolution.
Q5: What detection wavelength is recommended for this compound?
A5: The UV maximum absorbance for this compound is typically in the range of 290-292 nm.[1] Therefore, a detection wavelength of 292 nm is commonly used for its quantification.[2][3][4][5]
Q6: How does temperature affect the separation of cephalosporins like this compound?
A6: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which in turn affects retention times and peak shapes. Maintaining a consistent and controlled column temperature is crucial for reproducible results. Some methods specify a column temperature, for instance, 35°C, to ensure robustness.[3]
Q7: What are the key chemical properties of this compound that I should consider for method development?
A7: Understanding the physicochemical properties of this compound is crucial for developing a robust HPLC method.
-
Solubility: this compound is soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), and sparingly soluble in aqueous buffers.[1] For reversed-phase HPLC, it is often dissolved in a small amount of organic solvent and then diluted with the mobile phase or water.[1]
-
Stability: Like other β-lactam antibiotics, Ceftiofur can be susceptible to degradation, particularly at extreme pH values and elevated temperatures.[1] It is recommended to use freshly prepared solutions for analysis.[1]
Data Presentation
The following tables summarize quantitative data from various validated HPLC methods for this compound analysis.
Table 1: Mobile Phase Compositions and Ratios
| Aqueous Phase | Organic Phase | Ratio (Aqueous:Organic) | pH | Reference |
| Phosphate (B84403) buffer | Acetonitrile | 75:25 (v/v) | 6.0 | [2] |
| 0.1% Trifluoroacetic acid in de-ionized water | Acetonitrile | 75:25 (v/v) | - | [3] |
| Disodium hydrogen orthophosphate buffer | Acetonitrile | 60:40 (v/v) | 6.8 | [4] |
| 0.02 M Disodium hydrogen phosphate buffer | Acetonitrile | 78:22 (v/v) | 6.0 | [5] |
| 0.1% Formic acid and 2 mM ammonium (B1175870) formate (B1220265) in water | Acetonitrile with 0.1% formic acid | Gradient | - | [6] |
| 0.15% Formic acid in water | Acetonitrile | Gradient | - | [7] |
Table 2: Chromatographic Conditions and Performance
| Column Type | Column Dimensions | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| Phenomix C18 | 150 x 4.5 mm, 5 µm | 1.0 | 292 | ~3.4 | [2] |
| Agilent C18 | 250 x 4.6 mm, 5 µm | 1.0 | 292 | ~7.8 | [3] |
| Hypersil BDS C18 | 250 x 4.6 mm, 5 µm | 1.5 | 292 | ~7.64 | [4] |
| LiChrospher C18 | 250 x 4.6 mm, 5 µm | 1.0 | 292 | - | [5] |
| Zorbax Eclipse Plus C18 | 100 x 2.1 mm, 3.5 µm | 0.4 | - | - | [6] |
| XBridge C18 | 100 x 4.6 mm, 3.5 µm | 0.6 | - | ~4.4 | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Isocratic RP-HPLC Method with Phosphate Buffer
This protocol is based on the method described by Amani Ismail, et al.[2]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Phenomix C18 (15 cm x 4.5 mm, 5 µm particle size).[2]
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent.
-
Dilute to the desired concentration with the mobile phase.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and determine the retention time and peak area. The expected retention time for Ceftiofur HCl is approximately 3.4 minutes.[2]
-
Protocol 2: Isocratic RP-HPLC Method with Trifluoroacetic Acid
This protocol is based on the method described by Elham A. Mobarez, et al.[3]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: C18 column (250 mm x 4.6 mm i.d., 5 µm particle size).[3]
-
Mobile Phase Preparation:
-
Prepare a 0.1% trifluoroacetic acid solution in de-ionized water.
-
Mix acetonitrile and the 0.1% trifluoroacetic acid solution in a ratio of 25:75 (v/v).[3]
-
Degas the mobile phase.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
For the stock solution, dissolve the sample in Dimethylformamide to a final concentration of 1 mg/mL.[3]
-
Prepare an intermediate solution by diluting the stock solution with de-ionized water to a concentration of 100 µg/mL.[3]
-
Further dilutions can be made with the mobile phase to fall within the linear range of the method.
-
-
Analysis:
-
Equilibrate the column at the specified temperature and flow rate.
-
Inject the prepared solutions.
-
The expected retention time for this compound is approximately 7.8 minutes.[3]
-
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships to aid in your experimental design and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.najah.edu [repository.najah.edu]
- 3. sciencepub.net [sciencepub.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting for the Impact of Plasma Protein Binding in Ceftiofur Hydrochloride Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ceftiofur (B124693) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on understanding and adjusting for the impact of plasma protein binding.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to consider plasma protein binding in my Ceftiofur studies?
A1: Only the unbound, or "free," fraction of a drug is microbiologically active and able to distribute into tissues to exert its therapeutic effect. Ceftiofur and its primary active metabolite, desfuroylceftiofur (B1239554) (DFC), are known to be highly bound to plasma proteins.[1] Ignoring the protein-bound fraction can lead to a significant overestimation of the drug's efficacy and can result in suboptimal dosing regimens. Therefore, understanding the extent of plasma protein binding is crucial for accurately interpreting pharmacokinetic (PK) and pharmacodynamic (PD) data.
Q2: What is the typical percentage of plasma protein binding for Ceftiofur?
A2: The extent of plasma protein binding for Ceftiofur can vary between species and can be influenced by the health status of the animal. While many studies refer to it as "highly bound," obtaining precise, consistent percentages can be challenging. It is always recommended to determine the protein binding experimentally under your specific study conditions.
Q3: Can disease states affect the plasma protein binding of Ceftiofur?
A3: Yes, disease states can potentially alter the plasma protein binding of Ceftiofur. For instance, in pigs infected with Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), a decrease in plasma protein binding has been suggested as a reason for increased drug clearance.[2] This is often due to a decrease in plasma albumin levels during inflammatory conditions. However, a study on cows with severe clinical mastitis found no significant difference in plasma protein binding compared to healthy cows, although other pharmacokinetic parameters were altered.[3][4] This highlights the importance of evaluating protein binding in the specific disease model being studied.
Q4: How do I adjust my experimental results to account for plasma protein binding?
A4: To account for plasma protein binding, you should use the free (unbound) drug concentration when performing pharmacokinetic and pharmacodynamic calculations. The free fraction (fu) can be used to calculate the unbound concentration from the total measured concentration. This unbound concentration should then be used in PK/PD indices, such as the time the free drug concentration remains above the minimum inhibitory concentration (fT > MIC).
The following formula can be used to calculate the unbound drug concentration:
Unbound Concentration = Total Concentration x (1 - % Plasma Protein Binding / 100)
For establishing a rational dosage regimen, the following formula incorporating the free fraction can be used:
Dose = (CL * MIC * (AUC/MIC)_target) / (F * fu)
Where:
-
CL = Clearance
-
MIC = Minimum Inhibitory Concentration
-
(AUC/MIC)_target = The target value for the area under the inhibitory curve
-
F = Bioavailability
-
fu = free fraction of the drug[5]
Data Presentation: Quantitative Plasma Protein Binding of Ceftiofur
The following table summarizes available data on the plasma protein binding of Ceftiofur in different species. Note the variability and, in some cases, the lack of precise quantitative data, underscoring the need for experimental determination.
| Species | Condition | Plasma Protein Binding (%) | Free Fraction (fu) | Reference |
| Goats | Healthy | 46.6% | 0.534 | [2] |
| Pigs | Healthy vs. PRRSV-infected | Not explicitly quantified, but suggested to be lower in infected animals. | Not explicitly quantified. | [2] |
| Cattle | Healthy vs. Severe Mastitis | No significant difference observed. | Not explicitly quantified. | [3] |
| Dogs | Healthy | Not explicitly quantified, but gender differences in PK were noted. | Not explicitly quantified. | [6] |
Experimental Protocols
Accurate determination of plasma protein binding is essential. The two most common methods are Equilibrium Dialysis and Ultrafiltration.
Detailed Methodology: Equilibrium Dialysis
Equilibrium dialysis is considered the "gold standard" for determining plasma protein binding.[7] It involves dialyzing a plasma sample containing the drug against a protein-free buffer until the concentration of the free drug reaches equilibrium on both sides of a semi-permeable membrane.
Materials:
-
Equilibrium dialysis apparatus (e.g., 96-well dialysis unit)[7]
-
Semi-permeable dialysis membrane (e.g., molecular weight cutoff of 12-14 kDa)[7]
-
Phosphate buffered saline (PBS), pH 7.4
-
Control plasma from the same species
-
Ceftiofur hydrochloride standard
-
Incubator shaker
Procedure:
-
Prepare the Dialysis Unit: Assemble the dialysis cells according to the manufacturer's instructions, ensuring the membrane is properly seated and there are no leaks.
-
Spike the Plasma: Prepare a stock solution of this compound and spike it into the control plasma to achieve the desired concentration(s). It is advisable to test a range of concentrations.
-
Load the Dialysis Cells:
-
Into one chamber of the dialysis cell (the plasma chamber), add a precise volume of the Ceftiofur-spiked plasma.
-
Into the other chamber (the buffer chamber), add an equal volume of PBS.
-
-
Incubation: Seal the dialysis unit and place it in an incubator shaker set at 37°C. Allow the dialysis to proceed for a sufficient time to reach equilibrium (typically 4-24 hours, this should be optimized for Ceftiofur).
-
Sample Collection: After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Sample Analysis: Determine the concentration of Ceftiofur in the samples from both chambers using a validated analytical method such as HPLC.[8][9] The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
Calculation:
-
Fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber
-
% Protein Binding = (1 - fu) x 100
-
Detailed Methodology: Ultrafiltration
Ultrafiltration is a faster method that separates the free drug from the protein-bound drug by centrifugation through a semi-permeable membrane.[10]
Materials:
-
Centrifugal ultrafiltration devices with a low-binding membrane (e.g., with a molecular weight cutoff of 10,000 or 30,000 Da)[11]
-
Control plasma from the same species
-
This compound standard
-
Centrifuge with temperature control
Procedure:
-
Pre-condition the Ultrafiltration Device (Optional but Recommended): To minimize non-specific binding of the drug to the device, it is advisable to pre-condition the filter. This can be done by centrifuging a small amount of the plasma sample through the device and discarding the ultrafiltrate before adding the sample for the actual experiment.[12]
-
Spike the Plasma: Prepare a stock solution of this compound and spike it into the control plasma to the desired concentration(s).
-
Load the Ultrafiltration Device: Add a precise volume of the Ceftiofur-spiked plasma to the upper chamber of the ultrafiltration device.
-
Centrifugation: Centrifuge the device at a specified speed and temperature (e.g., 2000 x g for 15-30 minutes at 37°C). The exact conditions should be optimized to obtain a sufficient volume of ultrafiltrate without compromising the membrane integrity.
-
Sample Collection: Carefully collect the ultrafiltrate from the lower chamber. This ultrafiltrate contains the unbound drug.
-
Sample Analysis: Determine the concentration of Ceftiofur in the ultrafiltrate using a validated analytical method.[8][9] This concentration represents the unbound (free) drug concentration.
-
Calculation:
-
Unbound Concentration = Concentration in the ultrafiltrate
-
Total Concentration = Initial concentration in the plasma
-
Fraction unbound (fu) = Unbound Concentration / Total Concentration
-
% Protein Binding = (1 - fu) x 100
-
Troubleshooting Guides
Issue 1: High Variability in Plasma Protein Binding Results
-
Possible Cause: Inconsistent experimental conditions.
-
Solution: Ensure that the temperature and pH are strictly controlled throughout the experiment, as these factors can significantly influence protein binding. Use a temperature-controlled centrifuge and incubator, and verify the pH of the buffers and plasma.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure accurate and consistent volumes are dispensed, especially when loading the dialysis or ultrafiltration devices.
-
-
Possible Cause: Lot-to-lot variability in plasma.
-
Solution: If possible, use a pooled batch of plasma for the entire study to minimize variability between individual animal sources.
-
Issue 2: Low Recovery of the Drug After the Assay
-
Possible Cause: Non-specific binding of Ceftiofur to the experimental apparatus (e.g., dialysis membrane, ultrafiltration device).[10]
-
Solution for Ultrafiltration: Pre-condition the ultrafiltration device with the plasma sample as described in the protocol.[12] Alternatively, some studies suggest pre-treating the device with a surfactant solution, but this should be done with caution as the surfactant could potentially interfere with protein binding.
-
Solution for Equilibrium Dialysis: Ensure the dialysis membrane material is of low-binding quality.
-
-
Possible Cause: Degradation of Ceftiofur during incubation.
-
Solution: Minimize the incubation time as much as possible while still allowing for equilibrium to be reached. Confirm the stability of Ceftiofur under the experimental conditions (37°C, pH 7.4) by running a stability control sample.
-
Issue 3: Unexpectedly High Free Fraction of Ceftiofur
-
Possible Cause: Saturation of plasma protein binding sites.
-
Solution: This can occur if the tested drug concentration is very high. Test a range of Ceftiofur concentrations to determine if the binding is concentration-dependent.
-
-
Possible Cause: Presence of displacing agents in the plasma sample.
-
Solution: Ensure the control plasma is free from other drugs or substances that could compete with Ceftiofur for protein binding sites.
-
Mandatory Visualizations
Caption: Workflow for Equilibrium Dialysis.
Caption: Workflow for Ultrafiltration.
Caption: Logic for Dose Adjustment.
References
- 1. arsveterinaria.org.br [arsveterinaria.org.br]
- 2. researchgate.net [researchgate.net]
- 3. Comparative plasma and interstitial fluid pharmacokinetics and tissue residues of ceftiofur crystalline-free acid in cattle with induced coliform mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Altered plasma pharmacokinetics of this compound in cows affected with severe clinical mastitis | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 5. Formulation of a rational dosage regimen of this compound oily suspension by pharmacokinetic-pharmacodynamic (PK-PD) model for treatment of swine Streptococcus suis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs [frontiersin.org]
- 7. enamine.net [enamine.net]
- 8. trace.tennessee.edu [trace.tennessee.edu]
- 9. Determination of ceftiofur in bovine plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Determination of ceftiofur and its metabolite desfuroylceftiofur in bovine serum and milk by ion-paired liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Ceftiofur Hydrochloride Analysis Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Ceftiofur Hydrochloride, a third-generation cephalosporin (B10832234) antibiotic widely used in veterinary medicine.[1] The methodologies and data presented are benchmarked against the International Council for Harmonisation (ICH) guidelines to ensure robustness, reliability, and accuracy in pharmaceutical analysis.[2] The selection of an appropriate HPLC method is critical for the accurate quantification of this compound in bulk drug substances and pharmaceutical formulations.[1]
Comparative Performance of Validated HPLC Methods
The following tables summarize the performance characteristics of various validated HPLC methods for the analysis of this compound, in accordance with ICH validation guidelines.
Table 1: Chromatographic Conditions of Compared HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[3] | Phenomix C18 (15 cm x 4.5 mm, 5 µm)[2] | Kinetex C18-XB (150 x 4.6 mm, 5 µm)[4][5] |
| Mobile Phase | Disodium hydrogen orthophosphate buffer (pH 6.8) : Acetonitrile (60:40 v/v)[3] | Acetonitrile : Phosphate buffer (pH 6) (25:75 v/v)[2] | Acetonitrile : 0.05 M ammonium (B1175870) acetate, 0.01 M tetrabutylammonium (B224687) bromide (pH 6.8) (3:7 v/v)[4][5] |
| Flow Rate | 1.5 mL/min[3] | 1.0 mL/min[2] | Not Specified |
| Detection (UV) | 292 nm[3] | 292 nm[2] | 290 nm[4][5] |
| Retention Time | 7.64 min[3] | ~3.4 min[2] | 4.4 min[4][5] |
Table 2: Validation Parameters of Compared HPLC Methods
| Validation Parameter | Method 1 | Method 2 | Method 3 | ICH Acceptance Criteria |
| Linearity Range | 50-150 µg/mL[3] | 0.01-0.16 mg/mL[2] | Not Specified | Correlation coefficient (r²) ≥ 0.999[6] |
| Correlation Coefficient (r²) | Not Specified | Not Specified | Not Specified | |
| Accuracy (% Recovery) | 100.02%[3] | 100.1% - 101.3%[2] | Not Specified | 98.0% - 102.0% |
| Precision (RSD%) | Not Specified | < 2%[2] | Not Specified | RSD ≤ 2%[6] |
| Limit of Detection (LOD) | Not Specified | 0.003 mg/mL[2] | Not Specified | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Not Specified | 0.01 mg/mL[2] | Not Specified | Signal-to-Noise ratio of 10:1 |
Experimental Protocols for HPLC Method Validation
The following are detailed methodologies for the key validation experiments cited in this guide, based on ICH guidelines.
Linearity
-
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.
-
Procedure:
-
Prepare a stock solution of this compound standard in the mobile phase.
-
From the stock solution, prepare a series of at least five dilutions covering the specified range (e.g., 50% to 150% of the target concentration).
-
Inject each dilution in triplicate into the HPLC system.
-
Record the peak area for each injection.
-
Plot a calibration curve of the mean peak area against the corresponding concentration.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy (Recovery)
-
Objective: To assess the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare a placebo (matrix without the analyte) of the formulation.
-
Spike the placebo with known amounts of this compound standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[1]
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples using the developed HPLC method.
-
Calculate the percentage recovery of the analyte at each concentration level.
-
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
3.1. Repeatability (Intra-assay Precision)
-
Procedure:
-
Prepare a minimum of six independent test samples of the same batch at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.
-
-
-
3.2. Intermediate Precision (Inter-assay Precision)
-
Procedure:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results obtained under the different conditions.
-
Calculate the cumulative RSD for all the data.
-
-
Specificity
-
Objective: To assess the ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Analyze a blank sample (mobile phase or placebo) to ensure no interfering peaks are present at the retention time of this compound.[1]
-
Analyze a sample of pure this compound standard.
-
Analyze a sample of the drug product.
-
If available, analyze samples containing potential impurities or degradation products. The peak for this compound in the drug product should be pure and have no co-eluting peaks.[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Procedure (based on Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of dilute solutions of known concentrations and visually inspecting the chromatograms.
-
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for validating an HPLC method for this compound analysis according to ICH guidelines.
Caption: Workflow for HPLC method validation of Ceftiofur HCl.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.najah.edu [repository.najah.edu]
- 3. researchgate.net [researchgate.net]
- 4. DEVELOPMENT AND VALIDATION OF HPLC-METHOD DETERMINING QUANTITATIVE CONTENT OF this compound IN SUSPENSIONS FO… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative In Vitro Efficacy of Ceftiofur Hydrochloride and Other Cephalosporins: A Guide for Researchers
This guide provides a detailed comparison of the in vitro efficacy of Ceftiofur (B124693) hydrochloride, a third-generation cephalosporin (B10832234), against other cephalosporins commonly used in veterinary and research settings. The data presented is compiled from various scientific studies and is intended for researchers, scientists, and drug development professionals.
Executive Summary
Ceftiofur hydrochloride is a broad-spectrum cephalosporin antibiotic with proven efficacy against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[3] This guide presents a comparative analysis of its in vitro activity, primarily through Minimum Inhibitory Concentration (MIC) data, against other cephalosporins such as cefquinome, ceftriaxone, cefazolin (B47455), cephalexin, and cefpodoxime.
Comparative In Vitro Susceptibility Data
The in vitro potency of cephalosporins is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[3] The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of bacterial isolates, respectively, are critical metrics for comparison. A lower MIC value indicates greater potency.
| Pathogen | This compound | Cefquinome | Cefazolin | Cephalexin | Cefpodoxime | Ceftriaxone |
| MIC₅₀ / MIC₉₀ (µg/mL) | MIC₅₀ / MIC₉₀ (µg/mL) | MIC₅₀ / MIC₉₀ (µg/mL) | MIC₅₀ / MIC₉₀ (µg/mL) | MIC₅₀ / MIC₉₀ (µg/mL) | MIC₅₀ / MIC₉₀ (µg/mL) | |
| Staphylococcus pseudintermedius | 0.25[4] | - | 0.12[4] | 2[4] | 0.5[4] | - |
| Staphylococcus aureus | 0.25 / 1[5] | - | 0.5 / 2[6] | - | 4[7] | - |
| Escherichia coli (ceftriaxone-susceptible) | 0.5 / 1.0[8] | - | 16 / 64[9] | - | ≤1[7] | - |
| Escherichia coli (ESBL-producing) | ≥32[8] | - | - | - | - | - |
| Klebsiella pneumoniae (ceftriaxone-susceptible) | 0.5 / 1.0[8] | - | - | - | - | - |
| Klebsiella pneumoniae (ESBL-producing) | ≥32[8] | - | - | - | - | - |
| Pasteurella multocida | ≤0.03 / ≤0.03 | - | - | - | - | - |
| Mannheimia haemolytica | ≤0.03 / ≤0.03 | - | - | - | - | - |
| Actinobacillus pleuropneumoniae | ≤0.03 / 0.06 | - | - | - | - | - |
| Streptococcus suis | ≤0.03 / 0.06 | - | - | - | - | - |
Note: Data is compiled from multiple sources. Direct comparison should be made with caution due to potential variations in study methodologies. "-" indicates data not available in the cited sources.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments cited in this guide, based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).[2][10]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[2]
1. Preparation of Antimicrobial Solutions:
-
A stock solution of the cephalosporin is prepared in a suitable solvent.
-
Serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
2. Inoculum Preparation:
-
Bacterial isolates are grown on an appropriate agar (B569324) medium for 18-24 hours.
-
Several colonies are suspended in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
This suspension is further diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
-
A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.
-
The plate is incubated at 35 ± 2°C for 16-24 hours in ambient air.
4. Interpretation of Results:
-
After incubation, the plate is examined for visible bacterial growth (e.g., turbidity or a pellet at the bottom of the well).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[3]
Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
1. Preparation:
-
A bacterial culture in the logarithmic phase of growth is diluted in CAMHB to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
The antimicrobial agent is added at various concentrations, often multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
A growth control without the antibiotic is included.
2. Sampling and Viable Cell Counting:
-
The cultures are incubated at 35 ± 2°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), aliquots are removed from each culture.
-
The samples are serially diluted in sterile saline or a suitable neutralizing broth to inactivate the antimicrobial agent.
-
A specific volume of each dilution is plated onto an appropriate agar medium.
3. Incubation and Data Analysis:
-
The plates are incubated for 18-24 hours, and the number of colony-forming units (CFU) is counted.
-
The log₁₀ CFU/mL is plotted against time to generate time-kill curves.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL. A bacteriostatic effect is observed when there is no significant change in the CFU/mL compared to the initial inoculum.
Visualizations
Broth Microdilution MIC Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Mechanism of Action of Cephalosporins
Caption: Simplified mechanism of action for cephalosporin antibiotics, including this compound.
References
- 1. hexiapharm.com [hexiapharm.com]
- 2. wvdl.wisc.edu [wvdl.wisc.edu]
- 3. benchchem.com [benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. In vitro antibiotic susceptibility and biofilm production of Staphylococcus aureus isolates recovered from bovine intramammary infections that persisted or not following extended therapies with cephapirin, pirlimycin or ceftiofur - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro activity of ceftiofur tested against clinical isolates of Escherichia coli and Klebsiella pneumoniae including extended spectrum beta-lactamase producing strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cephalothin and cefazolin in vitro antibacterial activity and pharmacokinetics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. emerypharma.com [emerypharma.com]
A Comparative Analysis of the In Vitro Activity of Ceftiofur and its Primary Metabolite, Desfuroylceftiofur
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antimicrobial activity of the third-generation cephalosporin, Ceftiofur (B124693), and its principal metabolite, desfuroylceftiofur (B1239554). The information presented is supported by experimental data to assist researchers and professionals in understanding the antibacterial profiles of these compounds.
Ceftiofur is a widely used veterinary antibiotic for treating bacterial infections in cattle and swine.[1] Following administration, Ceftiofur is rapidly metabolized to desfuroylceftiofur, which is the primary microbiologically active metabolite.[2] Both the parent drug and its metabolite exert their antibacterial action by inhibiting bacterial cell wall synthesis.[1] This comparison focuses on their relative potency against various veterinary pathogens.
Quantitative Data Presentation: In Vitro Activity
The in vitro activities of Ceftiofur and desfuroylceftiofur have been evaluated against a range of bacterial isolates of veterinary importance. The minimum inhibitory concentration (MIC) is a key measure of in vitro antibacterial potency. The following table summarizes the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for both compounds against several Gram-positive and Gram-negative bacteria.
| Microorganism | Number of Isolates Tested | Ceftiofur (XNL) MIC90 (µg/ml) | Desfuroylceftiofur (DXNL) MIC90 (µg/ml) |
| Streptococcus uberis | 15 | 0.03 | 0.5 |
| Streptococcus dysgalactiae | 15 | <0.0039 | 0.03 |
| Streptococcus zooepidemicus | 48 | <0.0019 | 0.03 |
| Streptococcus equi | 12 | <0.0019 | 0.03 |
| Streptococcus suis | 49 | 0.13 | 0.25 |
| Staphylococcus aureus | 10 | 1.0 | 8.0 |
| Staphylococcus hyicus | 14 | 1.0 | 4.0 |
Data sourced from Salmon et al., 1996.[3]
Overall, Ceftiofur and desfuroylceftiofur demonstrated equivalent activity against the Gram-negative organisms tested, with all MICs falling within one serial dilution of each other.[4][5] However, against staphylococci, MIC differences of 2-3 serial dilutions were observed, with Ceftiofur being the more potent agent.[4][5] Similarly, while both compounds were highly active against streptococci, desfuroylceftiofur was less active than Ceftiofur.[4][5] For instance, the MIC90 of desfuroylceftiofur against bovine and equine streptococci was five serial dilutions higher than that of Ceftiofur.[4] Despite these differences, the activity of both compounds against streptococci is considered clinically significant.[4]
Experimental Protocols
The determination of the in vitro activity of Ceftiofur and desfuroylceftiofur is primarily conducted through standardized antimicrobial susceptibility testing methods. The following is a generalized protocol based on common laboratory practices for determining Minimum Inhibitory Concentrations (MICs).
Microbroth Dilution Method for MIC Determination
The MIC values presented in the comparative data table were likely determined using a microbroth dilution method, a standard procedure for assessing the in vitro susceptibility of bacteria to antimicrobial agents.
-
Preparation of Antimicrobial Solutions: Stock solutions of Ceftiofur and desfuroylceftiofur are prepared in a suitable solvent. A series of twofold serial dilutions are then made in a cation-adjusted Mueller-Hinton broth to achieve a range of desired concentrations.
-
Inoculum Preparation: The bacterial isolates to be tested are cultured on an appropriate agar (B569324) medium for 18-24 hours. A standardized inoculum is then prepared by suspending bacterial colonies in a sterile broth to match a 0.5 McFarland turbidity standard. This suspension is further diluted to yield a final bacterial concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: A multi-channel pipette is used to inoculate the microtiter plates containing the serially diluted antimicrobial agents with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the microtiter plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualization of Ceftiofur Metabolism
The following diagram illustrates the metabolic pathway of Ceftiofur to its active metabolite, desfuroylceftiofur, and subsequent conjugates.
Caption: Metabolic conversion of Ceftiofur to desfuroylceftiofur and subsequent conjugation.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Frontiers | Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs [frontiersin.org]
- 3. 857. Ceftiofur (WHO Food Additives Series 36) [inchem.org]
- 4. In vitro activity of ceftiofur and its primary metabolite, desfuroylceftiofur, against organisms of veterinary importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide to Validated Analytical Methods for the Analysis of Ceftiofur Hydrochloride in Bulk Form
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Ceftiofur (B124693) Hydrochloride in its bulk form. The methodologies and supporting data are presented to assist in selecting the most suitable method for routine analysis, quality control, and stability studies, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction to Ceftiofur Hydrochloride Analysis
This compound is a third-generation cephalosporin (B10832234) antibiotic extensively used in veterinary medicine.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of the bulk drug substance. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of this compound due to its high specificity, sensitivity, and precision.[6][7] However, spectrophotometric methods offer a simpler and more cost-effective alternative for certain applications.[8][9][10]
This guide will compare validated HPLC methods and a spectrophotometric method, presenting their performance characteristics based on key validation parameters as defined by the ICH.[2][3][4][5]
Method Comparison: HPLC vs. Spectrophotometry
The selection of an analytical method depends on various factors, including the intended purpose of the analysis, available instrumentation, and desired performance characteristics.
High-Performance Liquid Chromatography (HPLC)
HPLC methods offer high selectivity and are capable of separating this compound from its potential impurities and degradation products.[6] Several validated isocratic reverse-phase HPLC (RP-HPLC) methods have been reported in the literature.[1][11][12]
Spectrophotometry
Spectrophotometric methods are based on the reaction of the analyte with a chromogenic reagent to produce a colored compound that can be measured.[8][9][10] These methods are generally simpler and faster than HPLC but may lack the same degree of specificity.
Data Presentation: Performance Comparison
The following tables summarize the performance data of three validated HPLC methods and a spectrophotometric method for the analysis of this compound in bulk form.
Table 1: Comparison of Validated HPLC Methods
| Parameter | Method 1[12] | Method 2[11] | Method 3[6] |
| Column | Phenomix C18 (150 x 4.5 mm, 5 µm) | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | C18 column (250 mm, 4.6 mm i.d., 5 µm) |
| Mobile Phase | Acetonitrile: Phosphate buffer (pH 6.0) (25:75 v/v) | Disodium Hydrogen Orthophosphate buffer (pH 6.8): Acetonitrile (60:40 v/v) | Acetonitrile: 0.1% Trifluoroacetic acid in De-ionized water (25:75 v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection (UV) | 292 nm | 292 nm | 292 nm |
| Retention Time | ~3.4 min | 7.64 min | 7.8 min |
| Linearity Range | 0.01 – 0.16 mg/mL | 50 – 150 µg/mL | 0.5 – 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | 0.9999 |
| Accuracy (% Recovery) | 100.1% - 101.3% | 100.02% | Not Specified |
| Precision (%RSD) | < 2% | Not Specified | < 2% |
| LOD | 0.003 mg/mL | Not Specified | 0.03 µg/mL |
| LOQ | 0.01 mg/mL | Not Specified | 0.1 µg/mL |
Table 2: Performance Data of a Validated Spectrophotometric Method
| Parameter | Spectrophotometric Method[10] |
| Method Principle | Ion association complex with Methylene Blue |
| λmax | 655 nm |
| Linearity Range | Not Specified |
| Correlation Coefficient (r) | 0.9999 |
| Precision | Precise (data not specified) |
| Accuracy (% Recovery) | Recovery studies performed |
| Specificity | No interference from common excipients |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below, based on established guidelines.[1][2][13]
HPLC Method Validation Protocol
Objective: To validate the HPLC method for the quantitative determination of this compound in bulk form according to ICH guidelines.
-
Specificity: Analyze blank (mobile phase), placebo, standard this compound, and a sample of the bulk drug. Ensure no interfering peaks are observed at the retention time of this compound.
-
Linearity: Prepare a series of at least five concentrations of this compound standard solution. Inject each concentration in triplicate. Plot a calibration curve of the mean peak area against concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.[6]
-
Accuracy (Recovery): Prepare spiked placebo samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.[1]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration on the same day, with the same analyst, and on the same instrument.[1]
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.[1]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.[6]
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
-
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature and assess the effect on the results.
Spectrophotometric Method Validation Protocol
Objective: To validate the spectrophotometric method for the quantitative determination of this compound in bulk form.
-
Specificity: Analyze a blank reagent and a sample containing this compound to ensure that the excipients do not interfere with the absorbance measurement at the chosen wavelength.[10]
-
Linearity: Prepare a series of dilutions of the this compound standard solution and measure their absorbance. Plot a calibration curve of absorbance versus concentration and determine the correlation coefficient.
-
Accuracy (Recovery): Perform recovery studies by the standard addition method.[10]
-
Precision: Analyze replicate samples of the same homogeneous sample to determine the repeatability of the method.
Mandatory Visualizations
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for validating an HPLC method for the analysis of this compound in bulk form, as per ICH guidelines.
Caption: Workflow for HPLC method validation of this compound.
Logical Relationship of Validation Parameters
The following diagram illustrates the hierarchical relationship between the core validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. sciencepub.net [sciencepub.net]
- 7. DEVELOPMENT AND VALIDATION OF HPLC-METHOD DETERMINING QUANTITATIVE CONTENT OF this compound IN SUSPENSIONS FO… [ouci.dntb.gov.ua]
- 8. Spectrophotometric determination of Ceftiofur in pharmaceutical formulations by FGFCF , SFNO and MB | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 11. researchgate.net [researchgate.net]
- 12. repository.najah.edu [repository.najah.edu]
- 13. youtube.com [youtube.com]
Cross-resistance studies between Ceftiofur hydrochloride and other beta-lactam antibiotics
For Researchers, Scientists, and Drug Development Professionals
Ceftiofur (B124693), a third-generation cephalosporin (B10832234) exclusively used in veterinary medicine, faces a growing challenge from bacterial resistance, which often extends to other critically important beta-lactam antibiotics used in human medicine.[1][2][3] This guide provides a comprehensive comparison of cross-resistance patterns, supported by experimental data and detailed methodologies, to inform research and development efforts in combating antimicrobial resistance.
The primary mechanism driving cross-resistance between ceftiofur and other beta-lactams is the production of beta-lactamase enzymes.[1][4] These enzymes inactivate the antibiotics by hydrolyzing the beta-lactam ring, a core structural component of this class of drugs.[1][4] The genes encoding these enzymes are frequently located on mobile genetic elements like plasmids, facilitating their spread among different bacterial species and leading to widespread resistance.[1][5]
Mechanisms of Cross-Resistance
The most significant beta-lactamases implicated in ceftiofur resistance are Extended-Spectrum Beta-Lactamases (ESBLs) and AmpC beta-lactamases.[1]
-
Extended-Spectrum Beta-Lactamases (ESBLs): These enzymes, particularly those from the CTX-M, SHV, and TEM families, are capable of hydrolyzing a wide range of penicillins and cephalosporins, including third-generation cephalosporins like ceftiofur and ceftriaxone.[1][3] The presence of ESBL-producing bacteria, such as E. coli and Klebsiella pneumoniae, is a significant concern in both veterinary and human health.[6][7]
-
AmpC Beta-Lactamases: Plasmid-mediated AmpC beta-lactamases, such as CMY-2, are a major cause of resistance to ceftiofur in Salmonella and other Gram-negative bacteria.[2][5][8] These enzymes confer resistance to a broad spectrum of beta-lactam antibiotics, including cephamycins and third-generation cephalosporins.
The genetic determinants for these enzymes are often found on plasmids that can be transferred between bacteria, leading to the rapid dissemination of resistance.[5][8]
Quantitative Data on Cross-Resistance
The following table summarizes Minimum Inhibitory Concentration (MIC) data, a measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium. These values illustrate the cross-resistance profiles of bacteria harboring specific resistance genes.
| Bacterial Isolate | Resistance Gene(s) | Ceftiofur MIC (µg/mL) | Cefoxitin MIC (µg/mL) | Ceftriaxone MIC (µg/mL) | Source |
| E. coli (ESBL-producing) | blaCTX-M-1 | 8.82 (increase) | - | 222.70 (increase) | [9] |
| E. coli (ESBL-producing) | blaCTX-M-65 | 9.11 (increase) | 1.57 (increase) | 204.89 (increase) | [9] |
| E. coli (ESBL-producing) | blaSHV-2 | 8.18 (increase) | - | 31.51 (increase) | [9] |
| E. coli (AmpC-producing) | blaCMY-2 | 10.20 (increase) | 8.66 (increase) | 55.16 (increase) | [9] |
| E. coli (Ceftriaxone-susceptible) | - | MIC50: 0.5, MIC90: 1.0 | - | - | [7] |
| E. coli (ESBL-producing) | - | MIC50: ≥32 | - | - | [7] |
| K. pneumoniae (Ceftriaxone-susceptible) | - | MIC50: 0.5, MIC90: 1.0 | - | - | [7] |
| K. pneumoniae (ESBL-producing) | - | MIC50: ≥32 | - | - | [7] |
Note: MIC50 and MIC90 represent the MICs required to inhibit the growth of 50% and 90% of isolates, respectively.[1] The "increase" in MIC indicates the average increase in the presence of the specified gene.
Experimental Protocols
The determination of cross-resistance between ceftiofur and other beta-lactams relies on standardized laboratory methods.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
-
Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, ceftiofur and other beta-lactam antibiotic standard powders, bacterial inoculum standardized to 0.5 McFarland turbidity.[1]
-
Procedure:
-
Prepare serial two-fold dilutions of each antibiotic in MHB in the wells of a microtiter plate.[1]
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).[1]
-
Incubate the plate at 35-37°C for 18-24 hours.[1]
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[1]
-
Disk Diffusion Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Materials: Mueller-Hinton agar (B569324) (MHA) plates, antibiotic disks (e.g., 30 µg ceftiofur), bacterial inoculum standardized to 0.5 McFarland turbidity.[1]
-
Procedure:
-
Evenly spread the standardized bacterial inoculum onto the surface of an MHA plate.
-
Place the antibiotic disks on the agar surface.
-
Incubate the plate at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disk and interpret the results based on established clinical breakpoints.
-
ESBL Confirmatory Test (Combination Disk Test)
This test is used to confirm the presence of ESBLs.
-
Principle: This test utilizes the inhibitory effect of clavulanic acid on ESBL activity.[1]
-
Procedure:
-
Place two disks on an inoculated MHA plate: one containing a cephalosporin (e.g., ceftazidime (B193861) or cefotaxime) and another containing the same cephalosporin plus clavulanic acid.
-
After incubation, an increase of ≥5 mm in the zone of inhibition for the combination disk compared to the cephalosporin disk alone confirms the presence of an ESBL.
-
Visualizing Resistance Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental workflows involved in studying ceftiofur cross-resistance.
Caption: Mechanism of beta-lactam action and resistance.
Caption: Experimental workflow for MIC determination.
References
- 1. benchchem.com [benchchem.com]
- 2. vetmed.tamu.edu [vetmed.tamu.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Prevalence, distribution and characterisation of ceftiofur resistance in Salmonella enterica isolated from animals in the USA from 1999 to 2003 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro activity of ceftiofur tested against clinical isolates of Escherichia coli and Klebsiella pneumoniae including extended spectrum beta-lactamase producing strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceftiofur-Resistant Salmonella Strains Isolated from Dairy Farms Represent Multiple Widely Distributed Subtypes That Evolved by Independent Horizontal Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predictive Modeling of Phenotypic Antimicrobial Susceptibility of Selected Beta-Lactam Antimicrobials from Beta-Lactamase Resistance Genes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ceftiofur Hydrochloride and Ceftiofur Sodium Pharmacokinetics in Cattle
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic nuances between different salt formulations of an active pharmaceutical ingredient is critical for optimizing drug efficacy and safety. This guide provides an objective comparison of the pharmacokinetic profiles of Ceftiofur (B124693) hydrochloride and Ceftiofur sodium in cattle, supported by experimental data.
Ceftiofur, a third-generation cephalosporin (B10832234) antibiotic, is widely used in veterinary medicine to treat bacterial infections in cattle. It is available in two primary salt forms: hydrochloride and sodium. While both deliver the same active moiety, their formulation and resulting pharmacokinetic profiles can differ, influencing their clinical application. This guide synthesizes available data to illuminate these differences.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Ceftiofur hydrochloride and Ceftiofur sodium following intramuscular administration in cattle. The data is compiled from separate studies and presented to facilitate a comparative understanding.
| Pharmacokinetic Parameter | This compound (Intramuscular) | Ceftiofur Sodium (Intramuscular) |
| Maximum Plasma Concentration (Cmax) | 1.09 ± 0.21 µg/mL[1] | 13.9 ± 3.55 µg/mL[2] |
| Time to Cmax (Tmax) | 1.20 ± 0.26 hr[1] | 0.67 - 2.0 hr[2] |
| Area Under the Curve (AUC) | Not explicitly stated in the provided abstract | 108 ± 35.0 µg.h/mL (AUC0-LOQ)[2] |
| Elimination Half-life (t½) | Not explicitly stated in the provided abstract | Not explicitly stated in the provided abstract |
| Bioavailability | 70.52%[1] | Not explicitly stated in the provided abstract |
It is important to note that the data for this compound and Ceftiofur sodium are from different studies with potentially different experimental conditions, such as cattle breed and specific formulation, which can influence pharmacokinetic outcomes.
A study in water buffalo directly comparing two commercial suspensions of this compound (CEF1 and CEF2) administered intramuscularly and Ceftiofur sodium (CEF3) administered intravenously provides further insight. The intramuscular hydrochloride formulations exhibited significantly different pharmacokinetic profiles from each other, with one showing a much longer residence time in the body.[3][4] This highlights that the formulation of the hydrochloride salt can significantly impact its absorption and elimination characteristics.
Experimental Protocols
The data presented in this guide are derived from rigorous scientific studies. The methodologies employed in these key experiments are detailed below to provide context and transparency.
Study of this compound in Lactating Holstein Dairy Cows
-
Animals: Six healthy lactating Holstein dairy cows were used in the study.[1]
-
Drug Administration: A single dose of 2.2 mg/kg body weight of this compound was administered intramuscularly.[1]
-
Blood Sampling: Blood samples were collected at predetermined time points after drug administration.
-
Analytical Method: Plasma concentrations of ceftiofur were determined using a validated analytical method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using noncompartmental analysis to determine the key pharmacokinetic parameters.[1]
Study of Ceftiofur Sodium in Crossbred Beef Cattle
-
Animals: Twelve crossbred beef cattle were enrolled in a three-period, two-treatment crossover trial.[2]
-
Drug Administration: A single intramuscular dose of 2.2 mg ceftiofur equivalents/kg body weight of Ceftiofur sodium was administered.[2]
-
Blood Sampling: Blood samples were collected serially for up to 72 hours post-injection.[2]
-
Analytical Method: Plasma samples were analyzed using a validated high-performance liquid chromatography (HPLC) assay that measures ceftiofur and all desfuroylceftiofur-related metabolites.[2]
-
Pharmacokinetic Analysis: The pharmacokinetic parameters were calculated from the plasma concentration-time data.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study in cattle.
Caption: A generalized workflow for a comparative pharmacokinetic study in cattle.
Conclusion
References
- 1. Pharmacokinetic profile of this compound Injection in lactating Holstein dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of plasma pharmacokinetics and bioequivalence of ceftiofur sodium in cattle after a single intramuscular or subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. avmajournals.avma.org [avmajournals.avma.org]
Comparative Guide to the Bactericidal Efficacy of Ceftiofur Hydrochloride Dosage Regimens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bactericidal efficacy of different Ceftiofur (B124693) hydrochloride dosage regimens, supported by experimental data. Ceftiofur hydrochloride, a third-generation cephalosporin (B10832234) antibiotic developed exclusively for veterinary use, is widely employed to treat bacterial infections in livestock.[1][2] Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which leads to cell lysis and death.[3][4][5][6] This bactericidal activity is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including many β-lactamase-producing strains.[1][6]
Optimizing dosage regimens is critical to maximize therapeutic success while minimizing the development of antimicrobial resistance. This guide explores various dosing strategies, from standard label doses to pharmacodynamically optimized and in vitro models, to provide a comprehensive overview for research and development professionals.
Comparison of Dosing Strategies and Efficacy
The effectiveness of a this compound regimen is highly dependent on the dosage, frequency, duration, and the specific pathogen being targeted. Suboptimal dosing, such as intermittent low-dose exposure, can lead to the development of persistence, tolerance, and ultimately, resistance.[7][8] Conversely, regimens that maintain drug concentrations above the minimum inhibitory concentration (MIC) for an extended period are more likely to achieve bacterial eradication.[7][8]
Table 1: Summary of this compound Dosage Regimens and Bactericidal Efficacy
| Dosage Regimen | Target Pathogen(s) | Animal Model/System | Efficacy Metric & Key Findings | Source(s) |
| Standard Multi-Day Dosing | ||||
| 1.1 to 2.2 mg/kg BW, IM or SC, daily for 3-5 days | Mannheimia haemolytica, Pasteurella multocida, Histophilus somni | Cattle (Bovine Respiratory Disease) | Effective treatment for the bacterial component of BRD. | [5][9] |
| 3.0 to 5.0 mg/kg BW, IM, daily for 3-5 days | Actinobacillus pleuropneumoniae, P. multocida, Streptococcus suis | Swine (Swine Respiratory Disease) | Recommended dosage for the treatment of swine respiratory disease. | [1][10] |
| Single High-Dose Dosing | ||||
| 5.0 mg/kg BW, single IM injection | A. pleuropneumoniae, H. parasuis, P. multocida, S. suis | Swine (Swine Respiratory Disease) | Reduced mortality and body temperature compared to placebo, but the standard 3-day full course therapy is recommended for effective treatment. | [11] |
| 6.6 mg/kg BW, single SC injection | Pathogens associated with Bovine Respiratory Disease (BRD) | Cattle | Labeled for the treatment of BRD. | [12] |
| PK/PD Optimized Dosing | ||||
| 0.46 mg/kg BW | Pasteurella multocida | Swine (ex vivo PK/PD model) | Bactericidal Action: Achieved a 4-log10 reduction in bacterial count over 72 hours. A dose of 0.64 mg/kg was calculated for bacterial elimination. | [13] |
| 1.94 mg/kg BW, every 72 hours | Streptococcus suis | Swine (PK/PD model) | Bactericidal Activity: This dosage regimen was simulated to be sufficient to achieve bactericidal effects based on AUC0–24h/MIC targets. | [14] |
| In Vitro Exposure Models | ||||
| Continuous exposure ≥6 x MIC for ≥120 hours | Staphylococcus aureus | In Vitro | Complete Eradication: Strains were completely eliminated without an increase in MIC. | [7][8] |
| Intermittent exposure at 2 x MIC (30 cycles) | Staphylococcus aureus | In Vitro | Resistance Development: Led to an eight-fold increase in MIC. | [7][8] |
| Intermittent exposure at 100 x MIC (30 cycles) | Staphylococcus aureus | In Vitro | Tolerance Development: Showed a progression from susceptibility to persistence and then to tolerance. | [7][8] |
Key Pharmacodynamic Parameters
The bactericidal activity of Ceftiofur is often predicted by its pharmacodynamic (PD) properties, primarily the time that drug concentrations remain above the MIC (T > MIC). Other important parameters include the Minimum Bactericidal Concentration (MBC) and the Mutant Prevention Concentration (MPC).
Table 2: In Vitro Susceptibility of Key Veterinary Pathogens to Ceftiofur
| Pathogen | MIC90 (μg/mL) | MBC (μg/mL) | MBC/MIC Ratio | MPC (μg/mL) | Source(s) |
| Pasteurella multocida (Swine) | ≤ 0.03 | 0.125 | 2 | 0.3 | [13][15] |
| Actinobacillus pleuropneumoniae | ≤ 0.03 - 0.06 | - | - | - | [15][16] |
| Streptococcus suis | 0.06 - 0.25 | - | - | - | [14][16] |
| Mannheimia haemolytica | ≤ 0.06 | - | - | - | [2] |
| Histophilus somni | ≤ 0.03 | - | - | - | [2] |
| Fusobacterium necrophorum | ≤ 0.25 | - | - | - | [5] |
Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. An MBC/MIC ratio of ≤ 4 is typically considered indicative of bactericidal activity.
Experimental Protocols
Detailed and standardized methodologies are essential for validating the bactericidal efficacy of antibiotics. Below are summarized protocols based on cited experimental studies.
Protocol 1: Determination of MIC and MBC
This protocol is adapted from standard guidelines by the Clinical and Laboratory Standards Institute (CLSI) and methods described in published research.[7]
-
Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) on an appropriate agar (B569324) medium. Suspend colonies in a sterile saline or broth to match a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 105 Colony Forming Units (CFU)/mL in Mueller-Hinton (MH) broth.
-
Microbroth Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate with MH broth to achieve a desired concentration range (e.g., 0.065 µg/mL to 64 µg/mL).
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 37°C for 18–24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of Ceftiofur that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, take a 100 µL aliquot from each well that shows no visible growth and plate it onto an antibiotic-free MH agar plate. Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[7]
Protocol 2: In Vitro Time-Kill Curve Analysis
Time-kill assays provide data on the rate of bactericidal activity.
-
Preparation: Prepare flasks containing MH broth with various concentrations of this compound, typically corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a final density of ~5 x 105 CFU/mL. Include a positive growth control flask without any antibiotic.
-
Sampling and Plating: Incubate all flasks at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw aliquots from each flask. Perform serial dilutions of the aliquots and plate them onto MH agar to determine the viable CFU/mL count.
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum count within 24 hours.
Visualizations: Workflows and Logical Relationships
Diagram 1: Experimental Workflow for MIC and MBC Determination
Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
Diagram 2: Logical Comparison of Dosing Regimens and Outcomes
Caption: Outcomes of intermittent versus continuous Ceftiofur exposure in vitro.
Diagram 3: PK/PD Modeling Workflow for Dose Optimization
Caption: Workflow for Pharmacokinetic/Pharmacodynamic (PK/PD) dose optimization.
Conclusion
The bactericidal efficacy of this compound is not a fixed property but is critically dependent on the dosage regimen employed. While standard label doses are effective for many clinical situations, the data clearly indicate that higher doses and prolonged exposure times enhance bacterial killing and can prevent the emergence of resistance and tolerance.[7][8] Studies utilizing PK/PD modeling demonstrate the potential for more refined, pathogen-specific dosing strategies that can achieve bactericidal or complete elimination effects with optimized drug exposure.[13][14] For drug development professionals and researchers, these findings underscore the importance of moving beyond simple MIC values to incorporate time-kill kinetics and PK/PD integration to establish truly effective and resistance-mitigating dosage regimens for novel antimicrobial formulations.
References
- 1. This compound affects the humoral and cellular immune response in pigs after vaccination against swine influenza and pseudorabies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum Inhibitory Concentrations for Ceftiofur and Comparator Antimicrobial Agents against Bacterial Pathogens of Veterinary Importance to Cattle from 1997 to 2001 | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C19H18ClN5O7S3 | CID 9937686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Review Of Ceftiofur Sodium For The Treatment Of Acute Bovine Foot Rot [harmony-pharma.com]
- 6. hexiapharm.com [hexiapharm.com]
- 7. Comparative Effects of Intermittent vs. Constant this compound Exposure on Staphylococcus aureus In Vitro [mdpi.com]
- 8. Comparative Effects of Intermittent vs. Constant this compound Exposure on Staphylococcus aureus In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cefenil® RTU (this compound sterile suspension) [dailymed.nlm.nih.gov]
- 10. hexiapharm.com [hexiapharm.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. zoetisus.com [zoetisus.com]
- 13. Optimization and Validation of Dosage Regimen for Ceftiofur against Pasteurella multocida in Swine by Physiological Based Pharmacokinetic–Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation of a rational dosage regimen of this compound oily suspension by pharmacokinetic-pharmacodynamic (PK-PD) model for treatment of swine Streptococcus suis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of MICs of ceftiofur and other antimicrobial agents against bacterial pathogens of swine from the United States, Canada, and Denmark - PMC [pmc.ncbi.nlm.nih.gov]
- 16. zoetisus.com [zoetisus.com]
Comparative Analysis of Ceftiofur Hydrochloride's Efficacy Across Diverse Bacterial Strains
For Immediate Release
Ceftiofur hydrochloride, a third-generation cephalosporin (B10832234) exclusively for veterinary use, demonstrates broad-spectrum bactericidal activity against a wide array of Gram-positive and Gram-negative bacteria.[1][2] This guide provides a comprehensive comparative analysis of its effects on various significant veterinary pathogens, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][3] Like other β-lactam antibiotics, it targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final stages of peptidoglycan synthesis.[3][4] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains, which is crucial for the integrity of the bacterial cell wall.[4][5] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1][4] A key advantage of Ceftiofur is its stability in the presence of many β-lactamase enzymes, which are a common bacterial resistance mechanism.[1][3]
Figure 1: Mechanism of action of this compound.
Quantitative Analysis of Antibacterial Activity
The in vitro efficacy of this compound is primarily evaluated through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize these values against key veterinary pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Actinobacillus pleuropneumoniae | 0.016 | 0.031 | ≤0.016 - 0.063 |
| Pasteurella multocida | Not Reported | 0.004 | Not Reported |
| Streptococcus suis | Not Reported | 1.0 | Not Reported |
| Escherichia coli | Not Reported | >16.0 | Not Reported |
| Staphylococcus aureus (Parental Strain) | 0.5 | Not Reported | Not Reported |
MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates.
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MBC (µg/mL) |
| Staphylococcus aureus (Parental Strain) | 1.0 |
| Pasteurella multocida (Reference Isolate) | 0.30 |
| Pasteurella multocida (Clinical Isolate) | 0.62 |
Time-Kill Kinetics
Time-kill assays demonstrate the rate and extent of bactericidal activity. This compound typically exhibits time-dependent killing, where its efficacy is best correlated with the duration the drug concentration remains above the MIC.
-
Against Staphylococcus aureus : Intermittent exposure to high concentrations (100 x MIC) can lead to the development of persistence and tolerance. However, continuous exposure to concentrations ≥6 x MIC for over 120 hours can lead to complete eradication without an increase in MIC.
-
Against Pasteurella multocida : Ceftiofur shows a time-dependent bactericidal effect. A reduction in bacterial count is observed to be progressive at 8, 12, and 24 hours for concentrations at or above the MIC.
-
Against Actinobacillus pleuropneumoniae : Ceftiofur also demonstrates time-dependent killing against this pathogen.
-
Against Streptococcus suis : The bactericidal activity against S. suis is concentration-dependent as evidenced by time-killing curves.
Experimental Protocols
Broth Microdilution for MIC and MBC Determination
The broth microdilution method is the standard for determining the MIC of this compound.
-
Preparation of Ceftiofur Stock Solution : A stock solution of this compound is prepared in an appropriate solvent and filter-sterilized.
-
Preparation of Inoculum : Bacterial colonies from a fresh agar (B569324) plate are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution : Two-fold serial dilutions of Ceftiofur are prepared in cation-adjusted Mueller-Hinton Broth in a 96-well microtiter plate.
-
Inoculation and Incubation : The standardized bacterial inoculum is added to each well. The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination : The MIC is the lowest concentration of Ceftiofur with no visible bacterial growth.
-
MBC Determination : To determine the MBC, an aliquot from the wells showing no growth is sub-cultured onto an antibiotic-free agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.
Figure 2: Workflow for MIC and MBC determination.
Time-Kill Kinetic Assay
This assay provides a dynamic view of bactericidal or bacteriostatic activity.
-
Inoculum Preparation : A logarithmic-phase bacterial culture is diluted to a starting density of approximately 1 x 10⁶ CFU/mL.
-
Drug Exposure : Ceftiofur is added to the bacterial culture at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control without the antibiotic is included.
-
Sampling : The cultures are incubated at 37°C with agitation. Aliquots are withdrawn at specific time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours).
-
Quantification : Samples are serially diluted and plated on antibiotic-free agar to determine the viable bacterial count (CFU/mL).
-
Analysis : The results are plotted as log₁₀ CFU/mL versus time to generate kill curves. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Figure 3: Workflow for a time-kill kinetic assay.
References
A Comparative Guide to Inter-laboratory Validation of Ceftiofur Hydrochloride Susceptibility Testing Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common methods for determining the susceptibility of veterinary pathogens to Ceftiofur (B124693) hydrochloride. The information presented is collated from established veterinary microbiology literature and aims to assist researchers in selecting and implementing robust susceptibility testing protocols. This document outlines the experimental methodologies for broth microdilution and agar (B569324) disk diffusion tests and presents comparative data to highlight the performance of these methods.
Introduction to Ceftiofur Susceptibility Testing
Ceftiofur is a third-generation cephalosporin (B10832234) antibiotic widely used in veterinary medicine to treat bacterial infections in cattle, swine, and other animals.[1][2] Accurate determination of bacterial susceptibility to ceftiofur is crucial for effective clinical use and for monitoring the emergence of antibiotic resistance. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods and interpretive criteria for antimicrobial susceptibility testing of bacteria isolated from animals.[3][4] The two most common methods for ceftiofur susceptibility testing are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method.[1][5]
Experimental Protocols
Reproducible and accurate susceptibility testing relies on strict adherence to standardized protocols. Below are the detailed methodologies for the broth microdilution and agar disk diffusion tests as recommended for ceftiofur.
Broth Microdilution Method for MIC Determination
The broth microdilution method is considered the "gold standard" for determining the MIC of an antimicrobial agent.[5] It provides a quantitative result, which is the lowest concentration of the drug that inhibits the visible growth of a bacterium.
Experimental Protocol:
-
Preparation of Ceftiofur Stock Solution: A stock solution of Ceftiofur hydrochloride is prepared at a high concentration (e.g., 1280 µg/mL) in a suitable solvent. The solution should be sterilized by filtration and can be stored in aliquots at -80°C.[3]
-
Preparation of Microtiter Plates: A series of two-fold dilutions of the ceftiofur stock solution is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[3][6]
-
Inoculum Preparation: From a fresh agar plate with 18-24 hours of bacterial growth, 3-5 colonies of the test organism are suspended in sterile saline. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3] This standardized suspension is then diluted in CAMHB to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]
-
Inoculation: Each well of the microtiter plate containing the ceftiofur dilutions is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.[3]
-
Incubation: The microtiter plate is covered and incubated at 35°C ± 2°C for 16-20 hours in ambient air.[3]
-
MIC Determination: After incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of ceftiofur at which there is no visible growth.[3][6]
Agar Disk Diffusion Method (Kirby-Bauer Test)
The agar disk diffusion method is a qualitative or semi-quantitative test that is widely used in veterinary diagnostic laboratories due to its simplicity and cost-effectiveness.[4][7]
Experimental Protocol:
-
Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method (0.5 McFarland standard).
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is swabbed evenly in three directions to ensure confluent growth.
-
Application of Disks: Paper disks impregnated with a specific concentration of ceftiofur (e.g., 30 µg) are dispensed onto the surface of the inoculated agar plate.
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-20 hours.
-
Measurement and Interpretation: After incubation, the diameter of the zone of inhibition (the area of no bacterial growth) around each disk is measured in millimeters.[4] The zone diameter is then interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI-established breakpoints.[1]
Data Presentation: Comparative Performance of Susceptibility Testing Methods
While a direct multi-laboratory validation study for ceftiofur was not found in the public literature, data from studies comparing different testing methods to a reference standard can provide insight into their relative performance and reproducibility. The following tables summarize key performance indicators.
| Pathogen Type | Host Species | Method | Susceptible | Intermediate | Resistant |
| Swine Respiratory Pathogens | Swine | MIC (µg/mL) | ≤ 2 | 4 | ≥ 8 |
| Disk Diffusion (mm) | ≥ 21 | 18-20 | ≤ 17 | ||
| Bovine Respiratory Pathogens (Pasteurella multocida) | Bovine | MIC (µg/mL) | ≤ 2 | 4 | ≥ 8 |
Data sourced from Burton et al., 1996 and Wisconsin Veterinary Diagnostic Laboratory.[1][3][4]
Table 2: Comparison of Commercial vs. Reference Methods for Bovine Mastitis Pathogens
| Method Comparison | Essential Agreement (MIC) | Categorical Agreement (S/I/R) |
| Sensititre® Automated Reading vs. Broth Microdilution | 87% | 91% |
| Sensititre® Manual Reading vs. Automated Reading | 97% | Not Reported |
| Agar Disk Diffusion vs. Broth Microdilution | Not Applicable | 92% |
Data from a study on bovine clinical mastitis isolates, where the manual broth microdilution test was the reference method.[7][8][9]
Table 3: Quality Control Ranges for Ceftiofur Susceptibility Testing
| Quality Control Strain | Method | Acceptable Range |
| Escherichia coli ATCC® 25922™ | MIC (µg/mL) | Refer to current CLSI documents |
| Staphylococcus aureus ATCC® 29213™ | MIC (µg/mL) | Refer to current CLSI documents |
| Pseudomonas aeruginosa ATCC® 27853™ | MIC (µg/mL) | Refer to current CLSI documents |
| Enterococcus faecalis ATCC® 29212™ | MIC (µg/mL) | Refer to current CLSI documents |
Specific QC ranges are published by CLSI and are subject to periodic updates. Laboratories should always refer to the latest CLSI documents for current QC ranges.[3]
Visualization of Experimental Workflows
The following diagrams illustrate the key processes involved in the inter-laboratory validation of ceftiofur susceptibility testing.
References
- 1. Interpretive criteria for antimicrobial susceptibility testing of ceftiofur against bacteria associated with swine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. wvdl.wisc.edu [wvdl.wisc.edu]
- 5. journals.asm.org [journals.asm.org]
- 6. Effects of ceftiofur treatment on the susceptibility of commensal porcine E.coli – comparison between treated and untreated animals housed in the same stable - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diagnostic Accuracy Assessment of Sensititre and Agar Disk Diffusion for Determining Antimicrobial Resistance Profiles of Bovine Clinical Mastitis Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. islandscholar.ca [islandscholar.ca]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Ceftiofur Hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Ceftiofur hydrochloride, a third-generation cephalosporin (B10832234) antibiotic used in veterinary medicine, requires specific handling and disposal procedures to prevent environmental contamination and potential contributions to antibiotic resistance. Adherence to these protocols is not only a matter of best practice but also a legal requirement under various regulations.
Immediate Safety and Handling Precautions
Before disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets (SDS), this compound can cause skin and eye irritation, as well as allergic skin reactions and respiratory difficulties if inhaled.[1][2][3]
Recommended Personal Protective Equipment:
-
Gloves: Impervious gloves should be worn.
-
Eye Protection: Safety glasses or goggles are necessary to prevent eye contact.
-
Respiratory Protection: In case of inadequate ventilation or when handling powders that may become airborne, respiratory protection should be worn.[2]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
In the event of a spill, the area should be evacuated if necessary. The spilled material should be collected with an inert, non-combustible absorbent material and transferred to a labeled container for disposal.[1] Large spills should be contained to prevent entry into drains and waterways.[1][4]
Step-by-Step Disposal Protocol for this compound
The primary principle for the disposal of this compound is to prevent its release into the environment. Flushing unused pharmaceuticals down the toilet or drain is strictly discouraged as this can lead to water contamination.[5][6]
Step 1: Characterize the Waste
Determine if the this compound waste is considered hazardous. While not typically listed as a hazardous waste, this can depend on the formulation and any solvents or other chemicals it may be mixed with. Consult the Safety Data Sheet (SDS) and local environmental regulations. The Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[7][8]
Step 2: Segregate the Waste
Keep this compound waste separate from other chemical and non-hazardous waste streams. Original containers should be used for storage of the waste, and they should be clearly labeled. Do not mix different types of pharmaceutical waste.
Step 3: Choose the Appropriate Disposal Method
The preferred method of disposal for pharmaceutical waste is through a licensed and approved waste disposal service.
-
Reverse Distributors: For expired but unopened products, a DEA-registered reverse distributor can be utilized.[9] This is the most compliant method for returning and disposing of certain pharmaceuticals.
-
Licensed Waste Haulers: For laboratory waste, including unused reagents and contaminated materials, a licensed hazardous waste contractor should be employed. These contractors will ensure the waste is transported to a permitted facility for incineration or other approved treatment methods.[6]
-
Take-Back Programs: In some areas, pharmaceutical take-back programs are available for the collection and proper disposal of unwanted medicines.[5][10]
Step 4: Prepare for Transport
Ensure that the waste is packaged and labeled in accordance with Department of Transportation (DOT) regulations for transport to the disposal facility. Your licensed waste hauler will provide guidance on these requirements.
Step 5: Documentation
Maintain a detailed record of the disposal process, including the name of the chemical, quantity, date of disposal, and the name of the waste disposal contractor. For certain types of waste, a manifest will be required to track the waste from its point of generation to its final disposal.[11]
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not broadly defined and can vary by jurisdiction, the following table summarizes key toxicological data from its Safety Data Sheet, which informs the need for careful handling and disposal.
| Parameter | Species | Value | Reference |
| Acute Oral LD50 | Rat | > 7760 mg/kg | [1] |
| Acute Inhalation LC50 | Rat | > 8.3 mg/L | [1] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in the air that kills 50% of the test animals during the observation period.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory or research setting.
References
- 1. zoetisus.com [zoetisus.com]
- 2. merck.com [merck.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Disposal of unwanted medications | American Veterinary Medical Association [avma.org]
- 6. bva.co.uk [bva.co.uk]
- 7. northamerica.covetrus.com [northamerica.covetrus.com]
- 8. danielshealth.com [danielshealth.com]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. Proper Disposal of Unused Veterinary Medications: A Guide — Bhatt Integrative Veterinary Specialty [bhattvetspecialty.com]
- 11. mcfenvironmental.com [mcfenvironmental.com]
Personal protective equipment for handling Ceftiofur hydrochloride
This guide provides crucial safety protocols for laboratory professionals handling Ceftiofur Hydrochloride. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment. This compound is a third-generation cephalosporin (B10832234) antibiotic that can pose health risks if handled improperly, including skin and respiratory sensitization, as well as irritation to the eyes and skin.[1][2][3]
Hazard Identification
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
R42/43: May cause sensitization by inhalation and skin contact.[2]
Individuals sensitive to beta-lactam antibiotics, including penicillins and cephalosporins, may be at risk of hypersensitivity and anaphylaxis upon exposure.[2]
Occupational Exposure Limits
Engineering controls and personal protective equipment are essential to minimize exposure. The established occupational exposure limit (OEL) provides a benchmark for safe airborne concentrations.
| Parameter | Value | Source |
| 8-Hour Time-Weighted Average (TWA) | 0.2 mg/m³ (200 µg/m³) | [2][4] |
| Sensitizer Designation | Yes | [2][4] |
Personal Protective Equipment (PPE) Selection
A comprehensive approach to personal protection is crucial. The selection of PPE should be based on a risk assessment of the specific procedures being performed.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Safe Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1]
-
Use a chemical fume hood or other appropriate exhaust ventilation when handling the solid powder to minimize inhalation of dust.[1]
-
Ensure a safety shower and eyewash station are readily accessible.[1]
2. Pre-Handling Preparations:
-
Read the Safety Data Sheet (SDS) thoroughly before beginning work.
-
Don the required PPE as determined by your risk assessment (see workflow above). This includes at a minimum:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.[1][5]
-
Hand Protection: Impervious gloves, such as nitrile.[4][6] Wearing two layers of disposable gloves is recommended.[2]
-
Body Protection: A lab coat or impervious clothing is required.[1] Protective coveralls should be worn for extensive handling.[2]
-
3. Handling the Compound:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Prevent the formation and inhalation of dust and aerosols.[1]
-
When weighing the solid, do so within a fume hood or ventilated balance enclosure.
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly with soap and water after handling is complete.[1]
Emergency and Disposal Plans
Emergency Procedures: Spill Response
-
Evacuate: Immediately alert others and evacuate the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don full personal protective equipment, including respiratory protection (if dealing with powder), double gloves, safety goggles, and a lab coat or coveralls.[1]
-
Containment: Prevent the spill from spreading and keep it away from drains or water courses.[1][6]
-
Cleanup (Solid Spill):
-
Cleanup (Liquid Spill):
-
Absorb the solution with a liquid-binding material like diatomite or universal binders.[1]
-
Place the contaminated material into a labeled, sealed container for disposal.
-
-
Decontamination:
Disposal Plan
-
All waste, including expired product, contaminated materials, and empty containers, must be disposed of as hazardous waste.
-
Dispose of contents and containers in accordance with all local, state, and federal regulations.[1][6]
-
Leave chemicals in their original containers and do not mix with other waste.[6]
-
Handle uncleaned containers with the same precautions as the product itself.[6]
First Aid Measures
In case of exposure, follow these immediate first aid steps and seek medical attention.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Separate eyelids to ensure adequate flushing.[1] Promptly call a physician.[1] |
| Skin Contact | Remove contaminated clothing and shoes immediately.[1] Rinse the skin thoroughly with plenty of soap and water.[1] Seek medical advice.[2] |
| Inhalation | Move the person to fresh air immediately.[1] If breathing is difficult, provide respiratory support such as cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] Call a physician. |
| Ingestion | Do NOT induce vomiting.[1] Wash out the mouth with water.[1] Call a physician immediately.[1] |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
